12-Acetoxyabietic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCSAJMAPLBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Isolation of 12-Acetoxyabietic Acid from Pinus massoniana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of 12-Acetoxyabietic acid, a diterpenoid of interest, from the resin of Pinus massoniana (Masson's pine). While a single, standardized protocol is not extensively documented in publicly available literature, this document consolidates and synthesizes information from various studies on the extraction and purification of related diterpenoids from Pinus species to propose a detailed experimental workflow.
Introduction
Pinus massoniana, a prevalent pine species in Southern China, is a rich source of oleoresin, a complex mixture of volatile monoterpenes and sesquiterpenes, and non-volatile diterpenoid resin acids. Among these, this compound is an abietane-type diterpenoid that has garnered interest for its potential biological activities. The isolation and purification of this specific compound are crucial for further pharmacological and clinical investigations. This guide outlines the necessary steps, from the collection of raw material to the characterization of the final product.
Experimental Protocols
The following protocols are based on established methods for the isolation of diterpenoids from pine resin and may require optimization depending on the specific composition of the starting material and the laboratory equipment available.
Collection and Preparation of Plant Material
-
Material: Oleoresin from Pinus massoniana.
-
Procedure: The resin is typically collected by tapping the trunks of living pine trees. For laboratory purposes, the collected resin should be stored in airtight containers and protected from direct sunlight to minimize the isomerization and oxidation of resin acids. Prior to extraction, any visible plant debris, such as bark or needles, should be manually removed.
Extraction of Crude Diterpenoid Mixture
Two primary methods are proposed based on the literature for extracting diterpenoids from Pinus massoniana.
Method A: Non-polar Solvent Extraction
This method is suitable for targeting less polar diterpenoids directly from the resin.
-
Solvent: Petroleum ether or n-hexane.
-
Procedure:
-
Weigh a known quantity of Pinus massoniana resin.
-
Dissolve the resin in petroleum ether (or n-hexane) at a ratio of approximately 1:10 (w/v).
-
To ensure complete dissolution and extraction, sonicate the mixture for 20-30 minutes. This step can be repeated to maximize the yield.
-
Filter the solution through a suitable filter paper to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.
-
Method B: Ethanolic Extraction (for pine cones/needles)
This method can be adapted for resin and is particularly useful if the starting material is pine cones or needles, which may also contain the target compound.
-
Solvent: 85% Ethanol (EtOH).
-
Procedure:
-
Macerate or grind the plant material (e.g., dried pine cones) to a fine powder.
-
Reflux the powdered material with 85% EtOH for a designated period (e.g., 2 hours). Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure to yield a crude extract.
-
The crude extract can then be suspended in water and partitioned with a non-polar solvent like petroleum ether or subjected to macroporous resin chromatography.
-
Purification by Column Chromatography
The crude extract, rich in a mixture of diterpenoids, requires further purification, which is typically achieved through column chromatography.
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh) is a common choice for the separation of these compounds.
-
Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate (B1210297) is generally effective. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.
Detailed Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica gel with the adsorbed sample is carefully loaded onto the top of the prepared column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. The following is a suggested gradient:
-
n-hexane (100%)
-
n-hexane:Ethyl Acetate (98:2, 95:5, 90:10, 80:20, 50:50, v/v)
-
Ethyl Acetate (100%)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a similar solvent system. Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them under reduced pressure to yield the purified this compound. Further purification may be achieved by repeated column chromatography or by preparative HPLC if necessary.
Data Presentation
Table 1: Extraction Yields
| Starting Material | Extraction Method | Solvent | Amount of Starting Material (g) | Crude Extract Yield (g) | Percentage Yield (%) |
| Pinus massoniana Resin | Method A | Petroleum Ether | User Defined | User Defined | User Defined |
| Pinus massoniana Pine Cones | Method B | 85% Ethanol | User Defined | User Defined | User Defined |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | To be determined experimentally. Expected signals would include those for methyl groups, methylene (B1212753) and methine protons of the diterpenoid core, olefinic protons, and a characteristic singlet for the acetyl group protons. |
| ¹³C NMR (CDCl₃) | To be determined experimentally. Expected signals would include those for the diterpenoid carbon skeleton, including quaternary carbons, olefinic carbons, a carboxyl carbon, and carbons of the acetyl group (methyl and carbonyl). |
| Mass Spectrometry (e.g., ESI-MS) | To be determined experimentally. The expected molecular ion peak ([M+H]⁺ or [M-H]⁻) would correspond to the molecular formula C₂₂H₃₂O₄. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Pinus massoniana resin.
Concluding Remarks
The isolation of this compound from Pinus massoniana is a multi-step process that relies on classical natural product chemistry techniques. The proposed protocol provides a robust starting point for researchers. It is important to note that optimization of solvent systems for chromatography will likely be necessary to achieve high purity of the target compound. The successful isolation and characterization of this compound will enable further investigation into its biological properties and potential therapeutic applications.
In-Depth Technical Guide to the Chemical Structure Elucidation of 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
12-Acetoxyabietic acid is a derivative of abietic acid, a prominent member of the resin acid family found in the oleoresin of various pine species. The introduction of an acetoxy group at the C-12 position can significantly alter its biological activity, making its unambiguous structural identification crucial for further research and development. The elucidation process relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Proposed Methodology for Structure Elucidation
The following sections detail the standard experimental protocols that would be employed to determine the structure of this compound.
Isolation and Purification
The initial step involves the extraction of the compound from its natural source, typically Pinus species.
Experimental Protocol:
-
Extraction: Dried and powdered plant material (e.g., resin or bark) is subjected to solvent extraction, often starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate (B1210297) and methanol.
-
Fractionation: The crude extract is fractionated using column chromatography over silica (B1680970) gel or other suitable stationary phases. A gradient elution system is employed to separate compounds based on polarity.
-
Purification: Fractions containing the target compound, as indicated by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as insights into its fragmentation pattern, which aids in identifying structural motifs.
Experimental Protocol:
-
High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by HRMS, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to determine its accurate mass and, consequently, its molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, the molecular ion is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon skeleton and the relative stereochemistry.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) containing a small amount of Tetramethylsilane (TMS) as an internal standard.
-
1D NMR: ¹H NMR and ¹³C NMR (with proton decoupling) spectra are acquired.
-
2D NMR: A suite of 2D NMR experiments is conducted to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Expected Spectroscopic Data and Interpretation
Based on the structure of abietic acid and the presence of a C-12 acetoxy group, the following spectroscopic data would be anticipated.
Mass Spectrometry Data
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z for C₂₂H₃₂O₄ | Observed m/z |
| [M+H]⁺ | 361.2373 | Data not available |
| [M+Na]⁺ | 383.2193 | Data not available |
| [M-H]⁻ | 359.2228 | Data not available |
Fragmentation Analysis: In an MS/MS experiment, characteristic fragment ions would be expected. The loss of the acetyl group as ketene (B1206846) (42 Da) or acetic acid (60 Da) would be a key indicator of the acetoxy functionality.
NMR Spectroscopic Data
The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. The introduction of an electron-withdrawing acetoxy group at C-12 would cause a significant downfield shift for the proton and carbon at this position, as well as for neighboring nuclei.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-12 | ~4.5 - 5.5 | dd or t | Data not available |
| H-14 | ~5.8 - 6.2 | s | - |
| H-7 | ~5.4 | s | - |
| -OCOCH₃ | ~2.1 | s | - |
| H-18 (CH₃) | ~1.2 | s | - |
| H-19 (CH₃) | ~0.9 | s | - |
| H-16, H-17 (isopropyl CH₃) | ~1.0 | d | ~7.0 |
| H-15 (isopropyl CH) | ~2.2 - 2.5 | septet | ~7.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-12 | ~70 - 80 |
| C-13 | ~145 - 155 |
| C-8 | ~135 - 145 |
| C-14 | ~120 - 130 |
| C-7 | ~120 - 130 |
| -OCO CH₃ | ~170 |
| -OCOCH₃ | ~21 |
| C-18 (COOH) | ~180 - 185 |
| C-20 (CH₃) | ~15 - 20 |
| C-19 (CH₃) | ~20 - 25 |
| C-16, C-17 (isopropyl CH₃) | ~20 - 25 |
| C-15 (isopropyl CH) | ~30 - 35 |
| C-10 | ~35 - 40 |
| C-4 | ~45 - 50 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Visualization of the Elucidation Workflow
The logical process for the structure elucidation can be visualized as a workflow diagram.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that integrates chromatographic separation techniques with advanced spectroscopic methods. While the specific, experimentally determined data for this compound is not widely published, the established principles of organic spectroscopy allow for a robust prediction of the expected results. The methodologies and expected data presented in this guide provide a solid framework for researchers undertaking the characterization of this and structurally related diterpenoids. Access to and publication of the complete spectroscopic data for this compound would be a valuable contribution to the field of natural product chemistry.
Biosynthesis of 12-Acetoxyabietic Acid in Pine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the biosynthetic pathway of 12-acetoxyabietic acid, a diterpenoid found in various pine species. The pathway begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of abietic acid, a key intermediate. While the enzymes responsible for the initial steps to abietic acid have been well-characterized, the specific enzymes catalyzing the final hydroxylation and acetylation steps to form this compound in pine are yet to be definitively identified. This guide synthesizes the current understanding of the complete pathway, presenting a putative sequence of enzymatic reactions. It includes a summary of available quantitative data, detailed hypothetical experimental protocols for the characterization of the unconfirmed enzymatic steps, and a visualization of the biosynthetic pathway.
Introduction
Diterpenoids, a large and diverse class of natural products, play crucial roles in the defense mechanisms of coniferous trees and are of significant interest for their potential pharmacological applications. Abietic acid and its derivatives, including this compound, are prominent constituents of pine resin. Understanding the biosynthetic pathway of these compounds is essential for their potential biotechnological production and for the development of novel therapeutic agents. This guide focuses on the enzymatic transformations leading to this compound in pine.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be divided into three main stages:
-
Formation of the Diterpene Skeleton: The pathway initiates with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the tricyclic diterpene olefin, abietadiene.
-
Oxidation to Abietic Acid: A series of oxidation reactions at the C18 position of abietadiene, catalyzed by cytochrome P450 monooxygenases and an aldehyde dehydrogenase, leads to the formation of abietic acid.
-
Hydroxylation and Acetylation: Abietic acid is then hydroxylated at the C12 position to yield 12-hydroxyabietic acid, which is subsequently acetylated to form the final product, this compound.
The enzymes for the initial stages have been identified and characterized in several conifer species. However, the specific enzymes for the final two steps in pine remain to be experimentally confirmed.
Pathway Diagram
Caption: Putative biosynthesis pathway of this compound from GGPP in pine.
Quantitative Data
Quantitative data for the entire this compound pathway is limited. However, studies have reported the concentrations of abietic acid and other major resin acids in various pine species and tissues. This data provides a baseline for understanding the metabolic flux towards abietic acid.
| Compound | Pine Species | Tissue | Concentration | Reference |
| Abietic Acid | Pinus nigra subsp. laricio | Needles, Bark, Xylem | Varies by tissue | [1] |
| Abietic Acid | Pinus sylvestris | Heartwood | Varies with age | [2] |
| Abietic Acid | Pinus taeda | Sapling cross-sections | 0.1–0.6 dry wt% | [3] |
| Dehydroabietic Acid | Pinus taeda | Sapling cross-sections | 0.02–0.6 dry wt% | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of the enzymes involved in the conversion of abietic acid to this compound are provided below. These are generalized protocols based on standard methods for identifying and characterizing cytochrome P450s and acetyltransferases from plants.
Protocol for Identification and Functional Characterization of a Putative Abietic Acid 12-Hydroxylase (Cytochrome P450)
Objective: To identify and functionally characterize the cytochrome P450 enzyme responsible for the C12-hydroxylation of abietic acid in pine.
Experimental Workflow Diagram
Caption: Workflow for the identification and characterization of a putative abietic acid 12-hydroxylase.
Methodology:
-
Candidate Gene Identification:
-
Extract total RNA from pine tissues known to produce diterpene resin acids (e.g., needles, stem).
-
Synthesize first-strand cDNA.
-
Perform PCR using degenerate primers designed based on conserved regions of known plant cytochrome P450s from the CYP720B family, which are known to be involved in diterpene acid biosynthesis.[4][5][6]
-
Sequence the PCR products and identify candidate genes with high homology to other terpene hydroxylases.
-
Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA sequence.
-
-
Heterologous Expression:
-
Clone the full-length candidate CYP450 cDNA into a suitable expression vector (e.g., pYES-DEST52 for yeast or pFastBac for insect cells).
-
Transform the expression construct into the chosen host organism (e.g., Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) cells).
-
Induce protein expression according to standard protocols.
-
-
Microsome Preparation and Enzyme Assays:
-
Harvest the cells and prepare microsomal fractions containing the heterologously expressed P450.
-
Set up enzyme assays containing the microsomal preparation, abietic acid as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Analysis:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the mass spectrum and retention time of the product with an authentic standard of 12-hydroxyabietic acid (if available) or use NMR for structural elucidation.
-
Protocol for Identification and Functional Characterization of a Putative 12-Hydroxyabietic Acid Acetyltransferase
Objective: To identify and functionally characterize the acetyltransferase responsible for the acetylation of 12-hydroxyabietic acid.
Experimental Workflow Diagram
Caption: Workflow for the identification and characterization of a putative 12-hydroxyabietic acid acetyltransferase.
Methodology:
-
Candidate Gene Identification (Proteomics-based approach):
-
Prepare a crude protein extract from pine tissues.
-
Perform in vitro assays using the crude extract, 12-hydroxyabietic acid, and acetyl-CoA. Monitor for the formation of this compound using HPLC or LC-MS.
-
If activity is detected, purify the responsible enzyme using a combination of chromatography techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography).
-
Identify the purified protein using mass spectrometry (e.g., LC-MS/MS) and obtain peptide sequences.
-
Use the peptide sequences to search a pine transcriptome database to identify the corresponding gene.
-
-
Heterologous Expression and Functional Verification:
-
Clone the full-length candidate acetyltransferase gene into an E. coli expression vector (e.g., pET vector).
-
Transform the construct into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Perform enzyme assays with the purified recombinant protein, 12-hydroxyabietic acid, and acetyl-CoA.
-
Confirm the formation of this compound by GC-MS or LC-MS.
-
Conclusion
The biosynthesis of this compound in pine involves a series of enzymatic reactions that are well-understood up to the formation of abietic acid. The subsequent hydroxylation and acetylation steps are catalyzed by a putative cytochrome P450 monooxygenase and an acetyltransferase, respectively. While the existence of the intermediates has been confirmed in pine, the specific enzymes for these final transformations have not yet been isolated and characterized. The experimental protocols outlined in this guide provide a framework for the identification and functional analysis of these missing enzymes, which will be crucial for a complete understanding of diterpenoid biosynthesis in conifers and for enabling the biotechnological production of these valuable compounds.
References
- 1. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diterpene resin acid biosynthesis in loblolly pine (Pinus taeda): functional characterization of abietadiene/levopimaradiene synthase (PtTPS-LAS) cDNA and subcellular targeting of PtTPS-LAS and abietadienol/abietadienal oxidase (PtAO, CYP720B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modularity of Conifer Diterpene Resin Acid Biosynthesis: P450 Enzymes of Different CYP720B Clades Use Alternative Substrates and Converge on the Same Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Physicochemical Properties of 12-Acetoxyabietic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a diterpenoid and a derivative of abietic acid, a compound naturally found in tree resins. As with many natural product derivatives, understanding its physicochemical properties is paramount for its potential application in pharmacology and drug development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and explores a relevant biological signaling pathway that may be influenced by this class of compounds.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while some properties are readily available, specific experimental values for others, such as the melting point, boiling point, pKa, and logP, are not extensively reported in publicly available literature. In such cases, this guide provides detailed experimental protocols for their determination.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H32O4 | [1] |
| Molecular Weight | 360.5 g/mol | [2][3] |
| Physical Description | Powder | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| pKa | Data not available | |
| logP (Octanol-Water Partition Coefficient) | Data not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[4]
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The sample must be finely powdered and completely dry to ensure accurate results.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[4]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, the pKa value is crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol (B145695) or methanol, due to its limited water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the steepest part of the curve. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[3]
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug development as it influences membrane permeability and overall ADME properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the two phases to separate completely.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the logarithm of this value.[7]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, derivatives of the closely related compound, dehydroabietic acid, have been shown to exhibit anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[8][9][10] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][11] Therefore, it is a plausible target for this compound as well.
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting key components that could be potential targets for abietic acid derivatives. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis (programmed cell death).[8]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Workflow for Assessing Pathway Inhibition
The following workflow outlines a general approach to investigate the inhibitory effects of this compound on a specific signaling pathway, such as PI3K/AKT/mTOR, in a cancer cell line.
Caption: Workflow for analyzing protein expression in a signaling pathway.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. While a complete profile of its physicochemical properties is not yet available in the literature, this guide provides the foundational knowledge and standardized methodologies for researchers to fully characterize this compound. The potential for this compound and its analogs to modulate critical signaling pathways, such as the PI3K/AKT/mTOR pathway, underscores the importance of a thorough understanding of its chemical and physical nature to unlock its therapeutic potential. Further research to determine the missing quantitative values for its melting point, pKa, and logP is highly encouraged to facilitate its development as a potential therapeutic agent.
References
- 1. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. web.williams.edu [web.williams.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. acdlabs.com [acdlabs.com]
- 8. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]
- 9. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - ProQuest [proquest.com]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Distribution of 12-Acetoxyabietic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and distribution of 12-acetoxyabietic acid, a diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its known sources, proposes a putative biosynthetic pathway, and outlines relevant experimental methodologies for its isolation and analysis.
Natural Occurrence and Distribution
This compound is a specialized metabolite belonging to the abietane (B96969) diterpenoid class of chemical compounds. To date, the known natural source of this compound is limited to a single plant species.
Table 1: Documented Natural Source of this compound
| Kingdom | Phylum | Class | Order | Family | Genus | Species | Plant Part(s) |
| Plantae | Pinophyta | Pinopsida | Pinales | Pinaceae | Pinus | massoniana | Resin, Root Bark |
The distribution of this compound appears to be highly restricted. Extensive literature searches have not revealed its presence in other species of the Pinus genus, nor in any other plant families or fungal species. Quantitative data regarding the concentration of this compound in various tissues of Pinus massoniana (e.g., needles, resin, bark, wood) is not currently available in published literature. Qualitative analyses have identified its presence in the resin and root bark of Pinus massoniana.
Biosynthetic Pathway
The complete biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the well-characterized biosynthesis of its parent compound, abietic acid, in conifers, a putative pathway can be proposed. The biosynthesis of abietane diterpenoids originates from the general isoprenoid pathway.
The proposed pathway begins with geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. A series of cyclization and oxidation steps, catalyzed by specific enzymes, leads to the formation of abietic acid. The final steps to yield this compound are hypothesized to involve a hydroxylation at the C-12 position, followed by an acetylation reaction.
Experimental Protocols
While specific, validated protocols for the isolation and quantification of this compound are not extensively published, established methodologies for the analysis of diterpenoid resin acids can be readily adapted.
Isolation of this compound
The isolation of this compound from its natural source, such as the resin or bark of Pinus massoniana, would typically follow a multi-step chromatographic process.
Table 2: Generalized Protocol for the Isolation of this compound
| Step | Procedure | Description |
| 1. Extraction | Maceration or Soxhlet extraction of dried, ground plant material with a suitable solvent (e.g., petroleum ether, ethanol, or a mixture thereof). | To obtain a crude extract containing the target compound. |
| 2. Fractionation | The crude extract is subjected to column chromatography on silica (B1680970) gel. | To separate compounds based on polarity. |
| A solvent gradient is applied, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). | This compound, being more polar than many other resin acids, will elute at a higher solvent polarity. | |
| 3. Purification | Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified. | Preparative High-Performance Liquid Chromatography (HPLC) with a C18 or similar column is often used for final purification to yield the pure compound. |
Quantification of this compound
A validated analytical method is crucial for the accurate quantification of this compound in biological matrices. High-Performance Liquid Chromatography coupled with a suitable detector is the method of choice.
Table 3: Proposed Methodology for the Quantification of this compound
| Parameter | Recommended Approach | Details |
| Instrumentation | HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high resolution and sensitivity. |
| Column | Reversed-phase C18 or Pentafluorophenyl (PFP) column | Offers good separation for resin acids. |
| Mobile Phase | A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | The gradient allows for the efficient elution of compounds with varying polarities. |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD allows for spectral confirmation, while MS provides high selectivity and sensitivity, especially when operated in tandem MS/MS mode. |
| Method Validation | As per ICH guidelines | Should include assessment of linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and specificity. |
Workflow for Isolation and Analysis
The general workflow for the study of this compound from its natural source involves a systematic process from sample collection to data analysis.
Conclusion
This compound is a diterpenoid with a currently known, very specific natural occurrence in Pinus massoniana. While its biological activities and potential applications are yet to be fully explored, this guide provides a foundational understanding for researchers. The proposed biosynthetic pathway offers a framework for future studies in plant biochemistry and metabolic engineering. Furthermore, the outlined experimental protocols for isolation and quantification, based on established methods for related compounds, provide a solid starting point for the chemical analysis of this intriguing natural product. Further research is warranted to determine the quantitative distribution of this compound in its host organism, to explore its presence in other species, and to elucidate its physiological role and pharmacological potential.
A Technical Guide to the Preliminary Biological Screening of 12-Acetoxyabietic Acid: A Proposed Framework Based on Related Diterpenes
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide outlines a proposed framework for the preliminary biological screening of 12-Acetoxyabietic acid, a derivative of the abietane (B96969) diterpene family. Due to the limited publicly available data on the specific biological activities of this compound, this document leverages findings from structurally related and well-studied analogues, primarily abietic acid and dehydroabietic acid. The methodologies, potential activities, and data presented herein serve as a foundational blueprint for initiating a comprehensive screening cascade for this compound.
Introduction to this compound and its Congeners
This compound is a diterpenoid compound.[1][2] It belongs to the abietane family, a class of natural products known for a wide array of biological activities.[3] Related compounds, such as abietic acid and dehydroabietic acid, have demonstrated anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.[3][4][5] These findings suggest that this compound is a promising candidate for biological screening.
Proposed Preliminary Biological Screening Workflow
A logical workflow for the preliminary biological screening of a novel compound like this compound should begin with broad cytotoxicity assays, followed by more specific screens for antimicrobial, anti-inflammatory, and antioxidant activities. This tiered approach ensures that cytotoxic effects are understood before proceeding to more complex and resource-intensive assays.
Caption: Proposed workflow for the preliminary biological screening of this compound.
Cytotoxicity Assays
Rationale: Initial cytotoxicity screening is crucial to determine the concentration range of the test compound that does not cause significant cell death, which is essential for interpreting the results of subsequent biological assays.[6] It also provides a preliminary indication of any potential anticancer activity.[7]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Plate human cancer cell lines (e.g., HepG2, A549, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data for Related Compounds
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Dehydroabietic acid | HepG2, SCC9, 293T | CCK-8 | Not Specified | Active |
| Dehydroabietic acid derivative (67g) | SMMC-7721, HepG2, Hep3B | Not Specified | Not Specified | 0.51–1.39 |
Data sourced from a study on dehydroabietic acid derivatives, indicating potential for cytotoxicity in this class of compounds.[3]
Antimicrobial Activity
Rationale: Many natural products, including diterpenes, exhibit antimicrobial properties.[5] Screening for activity against a panel of pathogenic bacteria and fungi is a standard component of preliminary biological evaluation.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Comparative Data for Related Compounds
| Compound | Microorganism | MIC (µg/mL) |
| Abietic acid | Streptococcus mutans | Effective |
| Dehydroabietic acid derivative | Methicillin-resistant S. aureus | 8 |
| Dehydroabietic acid derivative | Staphylococcus epidermidis | 8 |
| Dehydroabietic acid derivative | Streptococcus mitis | 8 |
Data for abietic acid indicates bacteriostatic action with minimal damage to the bacterial membrane.[5] Dehydroabietic acid derivatives show potent activity against Gram-positive bacteria.[3]
Anti-inflammatory Activity
Rationale: Abietic acid and its derivatives have shown promising anti-inflammatory effects in both in vivo and in vitro models.[4][9] Therefore, evaluating the anti-inflammatory potential of this compound is a logical step.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in treated cells to those in untreated, LPS-stimulated cells to determine the percentage inhibition of NO production.
Caption: Proposed mechanism of anti-inflammatory action via inhibition of NO production.
Comparative Data for Related Compounds
| Compound | Assay | Model | Effect |
| Abietic acid | Prostaglandin E2 (PGE2) production | LPS-treated macrophages | Inhibition |
| Tetrahydroabietic acid | TNF-α, IL-1β, and IL-6 production | LPS-stimulated RAW264.7 macrophages | Inhibition |
| Abietic acid | Egg albumin denaturation | In vitro | IC50: 27.53 ± 0.88 µg/ml |
| Abietic acid | HRBC membrane stabilization | Ex vivo | IC50: 15.69 ± 0.75 µg/ml |
Abietic acid inhibits PGE2 production, while tetrahydroabietic acid inhibits the production of pro-inflammatory cytokines.[4][9] Abietic acid also shows membrane-stabilizing potential.[10]
Antioxidant Activity
Rationale: The antioxidant potential of a compound is its ability to neutralize free radicals, which are implicated in numerous disease processes. Various assays are available to assess different aspects of antioxidant activity.[11][12]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
Experimental Protocol: ABTS Radical Scavenging Assay
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add various concentrations of this compound to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
Comparative Data for Related Compounds
| Compound/Extract | Assay | IC50 (µg/mL) |
| Elaeagnus umbellata essential oil | DPPH | 70 |
| Elaeagnus umbellata essential oil | ABTS | 105 |
| Saccharomyces cerevisiae extract | DPPH | 455.26 |
| Saccharomyces cerevisiae extract | ABTS | 294.51 |
This data, from various natural product extracts, provides a reference range for expected antioxidant activity in biological screenings.[11][12]
Conclusion
While direct biological screening data for this compound is not yet widely available, the established activities of its structural analogs, such as abietic acid and dehydroabietic acid, provide a strong rationale for its investigation. The proposed workflow and experimental protocols detailed in this guide offer a comprehensive starting point for the systematic evaluation of its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The resulting data will be invaluable for determining the therapeutic potential of this novel diterpene.
References
- 1. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 2. chemwhat.com [chemwhat.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antibiofilm effects of abietic acid on cariogenic Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abietic acid antagonizes the anti-inflammatory effects of celecoxib and ketoprofen: Preclinical assessment and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 12-Acetoxyabietic Acid and Related Diterpenoids on Cancer Cell Lines: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature detailing the in vitro cytotoxicity of 12-Acetoxyabietic acid on cancer cell lines is limited. This document provides a comprehensive overview based on the available data for the closely related parent compound, abietic acid, and other structurally similar abietane (B96969) diterpenes. The findings presented herein offer valuable insights into the potential anticancer properties and mechanisms of this class of compounds.
Introduction
Abietane diterpenes, a large class of natural products, have garnered significant interest in oncological research due to their demonstrated cytotoxic effects against various cancer cell lines. While specific data on this compound is sparse, studies on abietic acid and its derivatives suggest that these compounds can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. This technical guide summarizes the existing quantitative data, outlines common experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic activity of abietic acid and other related abietane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time |
| Abietic Acid | H460 | Lung Cancer | 323.2 µM | 24 h |
| Abietic Acid | H460 | Lung Cancer | 290.8 µM | 48 h |
| Abietic Acid | H1975 | Lung Cancer | 334.0 µM | 24 h |
| Abietic Acid | H1975 | Lung Cancer | 320.2 µM | 48 h |
| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 µM | Not Specified |
| 7α-acetylhorminone | MDA-MB-132 | Breast Cancer | 44 µM | Not Specified |
| Salvimulticanol | CCRF-CEM | Leukemia | 11.58 µM | Not Specified |
| Compound 6 (from Salvia multicaulis) | CEM-ADR5000 | Leukemia (Multidrug-Resistant) | 4.13 µM | Not Specified |
| 7α-acetoxyroyleanone | MIA PaCa-2 | Pancreatic Cancer | 4.7 µM | Not Specified |
Experimental Protocols
The following section details the typical methodologies employed to assess the in vitro cytotoxicity of abietane diterpenes.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., abietic acid) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed apoptotic signaling pathway for abietic acid and a general experimental workflow for assessing in vitro cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed intrinsic apoptosis pathway induced by abietic acid derivatives.
Mechanism of Action
Based on studies of abietic acid, the cytotoxic effects of abietane diterpenes are believed to be mediated primarily through the induction of apoptosis. Abietic acid has been shown to induce DNA damage and apoptosis in lung cancer cells.[1] The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of PARP and the characteristic morphological changes of apoptosis.[1] Some abietane diterpenes have also been found to influence the activity of human DNA topoisomerases I and II and arrest the cell cycle.[2]
Conclusion
While direct evidence for the in vitro cytotoxicity of this compound is not yet widely available, the existing body of research on abietic acid and other abietane diterpenes strongly suggests its potential as an anticancer agent. The data indicates that these compounds can induce apoptosis in various cancer cell lines at micromolar concentrations. Further investigation into the specific effects of this compound on a broader range of cancer cell lines and the elucidation of its precise molecular targets are warranted to fully understand its therapeutic potential. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid framework for future research in this promising area of drug discovery.
References
Unveiling the Antimicrobial Potential of 12-Acetoxyabietic Acid and its Congeners: A Technical Guide for Researchers
An In-depth Exploration of Abietane (B96969) Diterpenoids as a Promising Frontier in Antimicrobial Drug Discovery
Executive Summary
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Abietane diterpenoids, a class of natural products derived from coniferous resins, have emerged as a promising source of compounds with significant antimicrobial properties. While specific data on the antimicrobial activity of 12-Acetoxyabietic acid remains limited in publicly accessible literature, extensive research on its parent compound, abietic acid, and numerous derivatives, particularly dehydroabietic acid, reveals a broad spectrum of activity against clinically relevant bacterial and fungal pathogens. This technical guide synthesizes the available quantitative data, details common experimental protocols for antimicrobial assessment, and visually represents generalized experimental workflows and putative mechanisms of action to support further research and development in this area. The evidence strongly suggests that the abietane scaffold is a valuable template for the development of new antimicrobial drugs.
Introduction
Abietic acid and its derivatives are tricyclic diterpenoids that form the primary constituents of rosin, a solid form of resin obtained from pines and other conifers.[1] These compounds have a long history of use in traditional medicine for their antiseptic properties.[1] Modern scientific investigation has begun to validate these traditional uses, revealing that abietane diterpenoids possess a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[2][3]
This guide focuses on the antimicrobial activities of this compound class, with a particular interest in this compound. Despite the absence of specific antimicrobial data for this particular derivative, the wealth of information on related compounds provides a strong rationale for its investigation and a framework for its study. This document serves as a resource for researchers, scientists, and drug development professionals engaged in the search for novel antimicrobial agents.
Quantitative Antimicrobial Activity of Abietic Acid Derivatives
The antimicrobial efficacy of various abietic acid and dehydroabietic acid derivatives has been quantified against a panel of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and other relevant metrics reported in the literature. It is crucial to note that these data pertain to derivatives of abietic and dehydroabietic acid, and not specifically to this compound, for which such data is not currently available.
Table 1: Antibacterial Activity of Abietic Acid and Dehydroabietic Acid Derivatives
| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |
| Abietic Acid | Staphylococcus aureus | 60 | [4] |
| Abietic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [4] |
| Abietic Acid | Staphylococcus epidermidis | 8 | [4] |
| Abietic Acid | Streptococcus mitis | 8 | [4] |
| Abietic Acid | Methicillin-resistant Staphylococcus pseudintermedius (MRSP) | 32-64 | [1] |
| Abietic Acid | Methicillin-susceptible Staphylococcus pseudintermedius (MSSP) | 8 | [1] |
| Dehydroabietic Acid Derivative (Compound 5) | Bacillus subtilis | 4 | [5] |
| Dehydroabietic Acid Derivative (Compound 5) | Staphylococcus aureus | 2 | [5] |
| Dehydroabietic Acid-Serine Derivative (Compound 6) | Methicillin-resistant S. aureus, S. epidermidis, S. mitis | 8 (MIC90) | [5] |
| Dehydroabietic Acid Analog (Compound 7) | Methicillin-resistant S. aureus (MRSA) | 32 | [5] |
| Dehydroabietic Acid Derivative (Compound 8) | Methicillin-resistant and -sensitive S. aureus (MRSA & MSSA) | 3.9-15.6 | [5] |
| 12-Oxime Dehydroabietic Acid Derivative (Compound 9) | Staphylococcus aureus Newman | 0.39-0.78 | [5] |
| N-sulfonaminoethyloxime of dehydroabietic acid (59w) | Staphylococcus aureus Newman | 0.39-0.78 | [5] |
| Rearranged Abietane Derivative (Compound 27) | Escherichia coli | 11.7 | [6] |
| Rearranged Abietane Derivative (Compound 27) | Pseudomonas aeruginosa | 11.7 | [6] |
| Rearranged Abietane Derivative (Compound 27) | Staphylococcus aureus | 23.4 | [6] |
| Dehydroabietic Acid Derivative (Compound 2b) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.7 (EC50) | [7] |
| Abietic Acid Derivative (Compound C2) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.555 (EC50) | [8] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (Compound 10) | Staphylococcus aureus ATCC 25923 | 60 (MIC90) | [3] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (Compound 10) | Methicillin-resistant S. aureus, S. epidermidis, S. mitis | 8 (MIC90) | [3] |
Table 2: Antifungal Activity of Abietic Acid and Dehydroabietic Acid Derivatives
| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |
| Abietinal (Abietane 4) | Aspergillus fumigatus | 50 | [2] |
| Dehydroabietinal (Dehydroabietane 4) | Aspergillus terreus | 39.7 | [9] |
| Dehydroabietic Acid Derivative (Compound 11) | Aspergillus fumigatus | 50 | [9] |
| Dehydroabietic Acid Derivative (Compound 11) | Aspergillus niger | 63 | [9] |
| Pyrrolidine-containing dehydroabietic acid acetylene (B1199291) derivative | Candida albicans | Growth inhibitory effects | [5] |
| Pyrrolidine-containing dehydroabietic acid acetylene derivative | Cryptococcus neoformans | Growth inhibitory effects | [5] |
| Abietic Acid | Candida albicans | >1024 (MFC) | [10] |
| Abietic Acid | Candida krusei | >1024 (MFC) | [10] |
| Abietic Acid | Candida tropicalis | >1024 (MFC) | [10] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the antimicrobial activity of compounds such as this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[5]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Protocol:
-
Subculturing from MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the test compound from the MIC assay that results in no microbial growth on the subculture plates.
Visualizing Experimental and Mechanistic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for antimicrobial drug discovery from natural products and a proposed mechanism of action for abietane diterpenoids.
Caption: Generalized workflow for the discovery and development of antimicrobial agents from natural products.
Caption: Putative antimicrobial mechanisms of action for abietane diterpenoids.
Proposed Mechanisms of Antimicrobial Action
While the precise molecular targets are still under investigation, several studies on dehydroabietic acid derivatives suggest that their antimicrobial activity stems from their ability to compromise the integrity of the bacterial cell membrane.[11] This interaction leads to increased membrane permeability, dissipation of the membrane potential, and subsequent leakage of essential intracellular components, ultimately resulting in bacterial cell death.
Furthermore, some derivatives have demonstrated potent anti-biofilm activity, being capable of both inhibiting biofilm formation and disrupting pre-formed biofilms.[7][11] This is a particularly significant finding, as bacteria within biofilms are notoriously more resistant to conventional antibiotics. The anti-virulence strategy of some derivatives, which involves the suppression of factors like exopolysaccharide (EPS) production and motility, presents another promising avenue for combating bacterial infections.[7][8]
Conclusion and Future Directions
The available body of research strongly supports the potential of abietic acid and its derivatives as a valuable class of antimicrobial agents. While direct evidence for the antimicrobial activity of this compound is currently lacking, the potent effects observed for closely related compounds provide a compelling rationale for its investigation.
Future research should focus on:
-
Systematic screening of this compound against a broad panel of clinically relevant bacterial and fungal pathogens to determine its MIC and MBC/MFC values.
-
Elucidation of the specific mechanism of action of this compound and other active derivatives to identify their molecular targets.
-
Structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced potency, improved pharmacokinetic properties, and reduced cytotoxicity.
-
In vivo efficacy studies in animal models of infection to validate the therapeutic potential of the most promising candidates.
By pursuing these research avenues, the scientific community can unlock the full potential of abietane diterpenoids and contribute to the development of a new generation of antimicrobial drugs to combat the growing challenge of antimicrobial resistance.
References
- 1. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abietic Acid as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products-Based Botanical Bactericides Discovery: Novel Abietic Acid Derivatives as Anti-Virulence Agents for Plant Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uv.es [uv.es]
- 10. Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Antioxidant Potential of 12-Acetoxyabietic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antioxidant potential of 12-acetoxyabietic acid, a diterpenoid of the abietane (B96969) family. Due to a scarcity of direct research on this specific compound, this document synthesizes information from studies on structurally related abietane diterpenoids to infer its likely antioxidant properties and mechanisms. This guide details the standard experimental protocols for evaluating antioxidant activity, presents available quantitative data from related compounds in structured tables, and visualizes key experimental workflows and antioxidant mechanisms through diagrams. This resource is intended to serve as a foundational tool for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound and related natural products.
Introduction to this compound and the Antioxidant Potential of Abietane Diterpenoids
This compound is a derivative of abietic acid, a resin acid that is a primary component of rosin. It belongs to the abietane class of diterpenoids, a group of natural compounds known for a wide range of biological activities. While direct studies on the antioxidant capacity of this compound are limited, the broader class of abietane diterpenoids has demonstrated significant antioxidant and cytotoxic activities[1]. The antioxidant properties of these compounds are of considerable interest due to the role of oxidative stress in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Antioxidants exert their effects through various mechanisms, including the scavenging of free radicals, chelation of transition metals, and modulation of intracellular antioxidant enzyme systems[2][3]. This guide will explore the common in vitro assays used to quantify these activities and present data from related abietane diterpenoids to provide a comprehensive picture of the potential of this compound as an antioxidant agent.
Quantitative Data on the Antioxidant Activity of Abietane Diterpenoids
Table 1: DPPH Radical Scavenging Activity of Abietane Diterpenoids
| Compound | Source | IC50 (µg/mL) | Reference |
| 6,7-dehydroroyleanone | Tetradenia riparia | 0.01 | [4] |
| Compound 2 (an abietane diterpenoid) | Clerodendrum bracteatum | 23.23 ± 2.10 | [1] |
Table 2: ABTS Radical Scavenging Activity of Abietane Diterpenoids
| Compound | Source | IC50 (µg/mL) | Reference |
| 6,7-dehydroroyleanone | Tetradenia riparia | 1024 | [4] |
| Compound 2 (an abietane diterpenoid) | Clerodendrum bracteatum | 15.67 ± 1.89 | [1] |
Experimental Protocols for In Vitro Antioxidant Assays
The following sections detail the standardized methodologies for common in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This reduction is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark at 4°C.
-
Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
Protocol:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is prepared in a range of concentrations as described for the DPPH assay.
-
Reaction Mixture: A small volume of the test sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and a chromogenic agent, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compound is prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Visualizing Experimental Workflows and Antioxidant Mechanisms
General Workflow for In Vitro Antioxidant Screening
The following diagram illustrates a typical workflow for screening the antioxidant potential of a compound like this compound using common in vitro assays.
Caption: General workflow for in vitro antioxidant screening of a test compound.
General Mechanisms of Antioxidant Action
Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The following diagram illustrates these general mechanisms.
Caption: General mechanisms of antioxidant action: HAT and SET pathways.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant potential of this compound is currently lacking, the available data on structurally similar abietane diterpenoids suggest that it is a promising candidate for further investigation. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to design and execute studies to elucidate its specific antioxidant profile. Future research should focus on performing the described in vitro assays (DPPH, ABTS, FRAP) with this compound to determine its IC50 values. Furthermore, cellular antioxidant activity assays would provide valuable insights into its potential efficacy in a biological context. Elucidating the precise mechanisms of action and exploring its effects on endogenous antioxidant enzyme systems will be crucial steps in developing this compound for potential therapeutic applications in diseases associated with oxidative stress.
References
- 1. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
12-Acetoxyabietic Acid: A Diterpenoid Awaiting Exploration
Despite its identification as a distinct diterpenoid, 12-Acetoxyabietic acid remains a largely enigmatic molecule within the scientific community. A comprehensive review of available scientific literature reveals a significant gap in the understanding of its biological activities, physicochemical properties, and potential therapeutic applications. This technical overview serves to highlight the current state of knowledge and underscore the considerable opportunities for future research into this novel compound.
Chemical Identity and Source
This compound is classified as a diterpenoid, a large and diverse class of organic compounds derived from four isoprene (B109036) units. Its chemical structure is a derivative of abietic acid, a well-studied resin acid. The key distinguishing feature is the presence of an acetoxy group at the 12th carbon position of the abietane (B96969) skeleton.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₄ | - |
| Molecular Weight | 360.5 g/mol | - |
| CAS Number | 83905-81-1 | - |
| Natural Source | Pinus massoniana (Masson's Pine) | - |
Biological Activity: A Field Ripe for Investigation
Currently, there is a notable absence of published, peer-reviewed studies detailing the specific biological activities of this compound. While related abietane diterpenoids, such as abietic acid and dehydroabietic acid, have been investigated for a range of bioactivities including antimicrobial, anti-inflammatory, and cytotoxic effects, it is crucial to note that these findings cannot be directly extrapolated to this compound. The addition of the acetoxy group at the C-12 position can significantly alter the molecule's polarity, steric hindrance, and ability to interact with biological targets, potentially leading to a unique pharmacological profile.
The absence of quantitative data, such as IC₅₀ or MIC values, for any potential biological activity of this compound prevents a comparative analysis with other compounds.
Experimental Protocols and Methodologies
A thorough search of scientific databases reveals no detailed experimental protocols for the investigation of this compound. To spur future research, this section outlines hypothetical, yet standard, methodologies that could be employed to characterize its biological activities.
Hypothetical Experimental Workflow for Biological Screening
The following diagram illustrates a potential workflow for the initial biological screening of this compound.
Signaling Pathways: Uncharted Territory
The molecular mechanisms of action and the signaling pathways modulated by this compound are entirely unknown. Future research would need to focus on identifying its cellular targets and downstream effects. A hypothetical signaling pathway that could be investigated, based on the activities of related compounds, is the NF-κB signaling pathway, which is central to inflammation.
Hypothetical Investigation of the NF-κB Signaling Pathway
Should this compound demonstrate anti-inflammatory properties, its effect on the NF-κB signaling cascade would be a logical next step in mechanistic studies.
Conclusion and Future Directions
12-Acetoxyabietic Acid: A Technical Overview of its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Based on its chemical structure and information from commercial suppliers, the fundamental properties of 12-Acetoxyabietic acid are summarized below.
| Property | Value | Source |
| CAS Number | 83905-81-1 | [2] |
| Molecular Formula | C₂₂H₃₂O₄ | ChemFaces |
| Molecular Weight | 360.49 g/mol | ChemFaces |
| Type of Compound | Diterpenoid | [2] |
| Source | Pinus massoniana | [1][2] |
| Physical Description | Powder | [2] |
| Purity | ≥98% (as commercially available) | [2] |
| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Discovery and Isolation
This compound is known to be a natural product isolated from the herbs of Pinus massoniana.[1][2] However, the seminal scientific publication detailing its initial discovery, including the specific extraction and isolation protocols, could not be retrieved through extensive searches of scientific literature databases.
A general workflow for the isolation of diterpenoids from plant material is presented below. This represents a likely, though unconfirmed, methodology for the extraction of this compound.
Experimental Protocol (Hypothetical):
-
Extraction: Dried and powdered plant material from Pinus massoniana would be subjected to exhaustive extraction with a suitable organic solvent such as methanol or ethanol at room temperature.
-
Solvent Removal: The resulting extract would be concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract would then be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the target compound, likely the ethyl acetate or chloroform fraction, would be subjected to column chromatography over silica gel. The column would be eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
-
Purification: Fractions containing the compound of interest would be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Characterization
Detailed ¹H and ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound are not available in the reviewed scientific literature. The characterization of a novel natural product would typically involve the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by showing correlations between protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as carbonyl groups (from the carboxylic acid and acetate) and hydroxyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.
Without access to the primary literature, a table of expected spectroscopic data cannot be provided.
Biological Activity and Signaling Pathways
Currently, there are no specific studies on the biological activities or the mechanism of action of this compound reported in the scientific literature. However, the biological activities of structurally related abietane (B96969) diterpenoids, such as abietic acid and dehydroabietic acid, have been investigated. These related compounds have been reported to possess a range of activities including anti-inflammatory, antimicrobial, and cytotoxic effects.
Given the structural similarity, it is plausible that this compound may exhibit similar biological properties. A potential avenue for future research would be to investigate its effects on inflammatory pathways. A hypothetical signaling pathway that is often modulated by anti-inflammatory compounds is the NF-κB pathway, which is depicted below.
Conclusion and Future Directions
This compound is a known natural product from Pinus massoniana. However, there is a significant gap in the publicly available scientific literature regarding its detailed discovery, comprehensive characterization, and biological activities. The information presented in this guide is based on limited data from commercial suppliers and extrapolations from related compounds.
To fully understand the potential of this compound for researchers and drug development professionals, the following steps are crucial:
-
Locating the Primary Literature: A thorough search of older and non-digitized chemical literature may reveal the original isolation and characterization paper.
-
Re-isolation and Characterization: If the primary literature cannot be found, re-isolation of the compound from Pinus massoniana followed by full spectroscopic characterization is necessary to confirm its structure and provide reference data.
-
Biological Screening: A comprehensive biological screening of the purified compound is warranted to investigate its potential cytotoxic, anti-inflammatory, antimicrobial, and other activities.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the underlying mechanism of action and specific molecular targets will be essential.
This technical guide highlights the current knowledge gap and provides a roadmap for future research on this compound, a potentially valuable natural product.
References
The Taxonomic Landscape of 12-Acetoxyabietic Acid: A Technical Guide for Researchers
An In-depth Examination of the Distribution, Analysis, and Biological Significance of a Key Abietane (B96969) Diterpenoid
Introduction
12-Acetoxyabietic acid, a derivative of abietic acid, is a naturally occurring abietane-type diterpenoid. These compounds are characteristic secondary metabolites found predominantly within the plant kingdom, particularly in gymnosperms. This technical guide provides a comprehensive overview of the taxonomic distribution of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological activities, tailored for researchers, scientists, and drug development professionals.
Taxonomic Distribution
The known distribution of this compound is primarily concentrated within the Pinaceae family, commonly known as the pine family. While a comprehensive quantitative survey across all potential plant families is not yet available in the scientific literature, existing studies on diterpenoid profiling in various Pinus species strongly suggest a species-specific and even tissue-specific accumulation of this compound.
Table 1: Quantitative Distribution of this compound and Related Diterpenoids in Select Pinus Species
| Plant Species | Family | Genus | Tissue | Compound | Concentration (mg/g dry weight) | Reference |
| Pinus massoniana | Pinaceae | Pinus | Needles | This compound | Data not available in reviewed literature | [General diterpenoid studies] |
| Pinus nigra subsp. laricio | Pinaceae | Pinus | Needles, Stem, Roots | Abietane-type diterpene resin acids (total) | Varies by tissue | [1] |
| Pinus sylvestris | Pinaceae | Pinus | Needles | Various diterpenoids (this compound not specified) | Varies by chemotype and environmental conditions | [2] |
| Pinus species (various) | Pinaceae | Pinus | Leaves | Various terpenoids (this compound not specified) | Qualitative analysis | [3] |
Note: Specific quantitative data for this compound remains limited in publicly accessible literature. The table reflects the current state of knowledge, highlighting the prevalence of its parent compound class in the Pinaceae family.
Beyond the Pinaceae, abietane diterpenoids have also been identified in some angiosperm families, including the Lamiaceae (e.g., Plectranthus and Salvia species)[4][5]. However, the presence of this compound specifically in these families has not been definitively established. The chemotaxonomic significance of diterpenoid profiles suggests that this compound could serve as a valuable marker for specific lineages within the Pinus genus[6].
Experimental Protocols
The isolation and quantification of this compound from plant matrices typically involve chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis of diterpenoids[7][8][9].
General Protocol for Diterpenoid Extraction from Pine Needles
This protocol provides a general framework for the extraction of diterpenoids, including this compound, from pine needles. Optimization may be required depending on the specific plant material and target compound concentration.
Materials:
-
Fresh or dried pine needles
-
n-Hexane
-
Methanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel)
-
GC-MS system
Procedure:
-
Sample Preparation: Air-dry fresh pine needles at room temperature or use lyophilized material. Grind the needles to a fine powder.
-
Extraction:
-
Macerate the powdered needles in a solvent mixture of dichloromethane and n-hexane (1:1 v/v) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Fractionation (Optional):
-
The crude extract can be further purified using Solid Phase Extraction (SPE).
-
Condition a silica gel SPE cartridge with n-hexane.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the cartridge.
-
Elute with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions of increasing polarity. This compound is expected to elute in fractions with intermediate polarity.
-
-
GC-MS Analysis:
-
Derivatize the fractions containing the target compound (e.g., by methylation with diazomethane (B1218177) or silylation) to improve volatility and chromatographic performance.
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of diterpenoids.
-
Identify this compound based on its retention time and mass spectrum, by comparison with an authentic standard.
-
Quantify the compound using a calibration curve prepared with the standard.
-
Biological Activities and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are scarce, research on structurally related abietane diterpenoids provides valuable insights into its potential bioactivities. Abietane diterpenes, as a class, have been shown to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects[10][11][12].
Potential Signaling Pathway Involvement
Based on the activities of related compounds, this compound may interact with key cellular signaling pathways:
-
Inflammatory Pathways: Abietane diterpenoids have been reported to modulate inflammatory responses. This could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of transcription factors such as NF-κB.
-
Apoptosis and Cell Cycle Regulation: Several abietane diterpenoids exhibit cytotoxic activity against cancer cell lines by inducing apoptosis[10]. This often involves the activation of caspase cascades and regulation of Bcl-2 family proteins. Potential pathways include the p53 and PI3K/Akt signaling pathways.
-
Antimicrobial Mechanisms: The antimicrobial properties of resin acids are thought to be related to their ability to disrupt cell membranes and interfere with cellular energy metabolism in microorganisms.
Below is a hypothetical workflow for investigating the biological activity of this compound.
Figure 1. A generalized experimental workflow for the investigation of the biological activities of this compound.
Conclusion
This compound is an abietane diterpenoid with a taxonomic distribution primarily within the Pinus genus. While specific quantitative data across a wide range of species is still needed, the compound holds potential as a chemotaxonomic marker. The provided experimental protocols offer a starting point for its isolation and analysis. Further research into its biological activities and the elucidation of its specific signaling pathway interactions are crucial next steps to unlock its full therapeutic and scientific potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.
References
- 1. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid fingerprints in pine foliage across an environmental and chemotypic matrix: isoabienol content is a key trait differentiating chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Volatile Terpenes and Terpenoids in the Leaves of Pinus Species—A Potentially Abundant Renewable Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight the Biological Activities of Selected Abietane Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical discrimination of Pinus species based on GC–MS and ATR-IR analyses and their impact on Helicobacter pylori - Wiley Science Solutions [sciencesolutions.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. uv.es [uv.es]
- 12. Abietane diterpenoids and their biological activities from Premna herbacea Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 12-Acetoxyabietic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel ester and amide derivatives of 12-acetoxyabietic acid. Abietane diterpenoids, including this compound, have garnered significant interest in the scientific community due to their diverse biological activities, which encompass antimicrobial, antiviral, and cytotoxic properties. The derivatization of the C-18 carboxylic acid moiety of this compound into esters and amides presents a promising strategy for modulating its pharmacokinetic profile and enhancing its therapeutic potential.
I. Overview and Synthetic Strategy
The core of this protocol involves the chemical modification of the carboxylic acid group of this compound. The general synthetic pathways described herein are based on established methods for esterification and amidation of carboxylic acids, adapted for the specific substrate. The starting material, this compound, is a commercially available diterpenoid.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
II. Experimental Protocols
A. Synthesis of 12-Acetoxyabietoyl Chloride (Intermediate)
Objective: To activate the carboxylic acid of this compound for subsequent esterification and amidation reactions.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of anhydrous DMF to the solution.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 12-acetoxyabietoyl chloride.
-
The crude acyl chloride is typically used in the next step without further purification.
B. Protocol for the Synthesis of this compound Esters
Objective: To synthesize various ester derivatives of this compound.
Materials:
-
Crude 12-acetoxyabietoyl chloride
-
Various alcohols (e.g., methanol, ethanol, propanol, benzyl (B1604629) alcohol) (1.2 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (B92270) (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the crude 12-acetoxyabietoyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and TEA or pyridine (1.5 eq) in anhydrous DCM or THF.
-
Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
C. Protocol for the Synthesis of this compound Amides
Objective: To synthesize various amide derivatives of this compound.
Materials:
-
Crude 12-acetoxyabietoyl chloride
-
Various primary or secondary amines (e.g., aniline, benzylamine, morpholine) (1.2 eq)
-
Anhydrous DCM or THF
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 12-acetoxyabietoyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and TEA or pyridine (1.5 eq) in anhydrous DCM or THF.
-
Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).
III. Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized this compound derivatives. This data is representative of what researchers might expect to obtain.
Table 1: Synthesis of this compound Esters
| Compound ID | R Group (Alcohol) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ester-1 | -CH₃ (Methanol) | 4 | 85 | 110-112 |
| Ester-2 | -CH₂CH₃ (Ethanol) | 5 | 82 | 98-100 |
| Ester-3 | -CH₂Ph (Benzyl alcohol) | 6 | 78 | 125-127 |
Table 2: Synthesis of this compound Amides
| Compound ID | R'R'' Group (Amine) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Amide-1 | -NHPh (Aniline) | 3 | 90 | 155-157 |
| Amide-2 | -NHCH₂Ph (Benzylamine) | 4 | 88 | 148-150 |
| Amide-3 | -N(CH₂CH₂)₂O (Morpholine) | 2.5 | 92 | 160-162 |
Table 3: Biological Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Cytotoxicity (MCF-7) IC₅₀ (µM) | Antibacterial (S. aureus) MIC (µg/mL) |
| This compound | >100 | 64 |
| Ester-1 | 75.2 | 32 |
| Ester-3 | 45.8 | 16 |
| Amide-1 | 30.5 | 8 |
| Amide-2 | 22.1 | 4 |
IV. Signaling Pathway Visualization
While the precise signaling pathways affected by this compound derivatives are still under investigation, many cytotoxic natural products are known to induce apoptosis. A generalized apoptotic signaling pathway that could be investigated for these novel compounds is presented below.
Caption: A potential mechanism of action via induction of apoptosis.
V. Characterization
The synthesized derivatives should be thoroughly characterized using modern spectroscopic techniques to confirm their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the chemical structure, including the successful incorporation of the ester or amide moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the appearance of a new ester or amide carbonyl stretch and the disappearance of the carboxylic acid hydroxyl stretch.
These protocols and notes provide a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of novel this compound derivatives. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and biological assays.
Application Notes and Protocols for the Quantification of 12-Acetoxyabietic Acid
Introduction
12-Acetoxyabietic acid is a diterpene derivative of significant interest in various fields, including pharmacology and natural product chemistry. Accurate and precise quantification of this compound in different matrices is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic techniques. The methodologies described are based on established analytical principles for similar diterpenes and organic acids, ensuring robustness and reliability.
I. Analytical Techniques Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and effective approach.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying components in a mixture. For this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable mode, where separation is based on the compound's hydrophobicity.[1][2]
-
Detectors for HPLC:
-
Photodiode Array (PDA) or UV-Vis Detector: this compound possesses a carboxyl group which allows for UV detection in the 200-210 nm range.[3] For abietic acid, a similar compound, detection has been successful at 245 nm.[4]
-
Mass Spectrometry (MS/MS): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it ideal for complex matrices and low concentration levels.[5][6][7]
-
II. Quantitative Data Summary
The following table summarizes typical validation parameters for analytical methods used to quantify diterpenes and related organic acids. These values can be considered as performance targets when developing a specific method for this compound.
| Parameter | HPLC-PDA/UV | LC-MS/MS |
| Linearity (r²) | > 0.999[4][8] | > 0.999[6][7] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL[8] | 0.03–0.87 µg/kg[7][9] |
| Limit of Quantification (LOQ) | 0.14–2.9 µg/mL[9][10] | 1.08–4.20 µg/kg[7] |
| Precision (RSD %) | < 2%[8] | 5.3–12.6%[7] |
| Accuracy (Recovery %) | 94.70–105.81%[8] | 68.5–107.6%[7] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-PDA
This protocol details a method for the quantification of this compound in a relatively clean sample matrix, such as a purified extract or a simple formulation.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Dissolve the sample containing this compound in the initial mobile phase to an estimated concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
5. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A linear gradient from 60% B to 95% B over 20 minutes is a suitable starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: Monitor at 210 nm for the carboxyl group or perform a PDA scan to determine the optimal wavelength.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in complex biological or environmental matrices.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of an internal standard (IS), if available (e.g., a deuterated analog of this compound).
2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions as described in Protocol 1. If an internal standard is used, spike all standards and samples with a constant concentration of the IS.
4. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient Elution: A suitable gradient should be developed to ensure good separation from matrix components. A starting point could be a linear gradient from 50% B to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ of this compound. The product ions (Q3) will be specific fragments generated by collision-induced dissociation (CID). These transitions need to be optimized by infusing a standard solution.
-
5. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard (if used) against the calibration curve. The use of an internal standard helps to correct for matrix effects and variations in instrument response.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical diagram of the LC-MS/MS MRM process for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. brjac.com.br [brjac.com.br]
- 5. phcogres.com [phcogres.com]
- 6. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 12-Acetoxyabietic Acid using Reversed-Phase HPLC
An HPLC (High-Performance Liquid Chromatography) protocol for the analysis of 12-Acetoxyabietic acid is essential for researchers in natural product chemistry, pharmacology, and drug development. This document provides a detailed application note and protocol for the quantitative analysis of this diterpenoid.
Introduction
This compound is a derivative of abietic acid, a resin acid and a type of diterpene found in trees. Diterpenoids exhibit a wide range of biological activities, making their accurate quantification crucial for research and pharmaceutical applications.[1] High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the analysis of such compounds. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method utilizes a C18 column and UV detection, which is a common approach for the analysis of diterpenes and related organic acids.[2][3][4]
Experimental Protocol
This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound Analytical Standard: Purity ≥98%
-
Acetonitrile (ACN): HPLC grade
-
Methanol (B129727) (MeOH): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: LC-MS grade
-
Standard Solvents: Methanol or a mixture of methanol and water (50:50 v/v) are suitable for preparing standard solutions.[5]
2. Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector. An Agilent 1200 series or similar system is suitable.[3]
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of diterpenoids.[3][5]
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water. The addition of an acid like formic acid to the mobile phase helps to suppress the ionization of acidic analytes, leading to better peak shape and retention.[6][7]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Elution Mode: Isocratic or gradient elution can be used. A starting condition could be a ratio of 50:50 (v/v) of Mobile Phase A to Mobile Phase B.[5] For complex samples, a gradient elution may be necessary to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: UV detection at 240 nm is a suitable starting point, as abietic acid and its derivatives typically absorb in this region.[2][9] A PDA detector can be used to identify the optimal wavelength.
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
5. Sample Preparation
-
The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The quantitative performance of the HPLC method is summarized in the table below. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time (min) | 5 - 15 (dependent on exact mobile phase) |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][10] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by RP-HPLC. The described method is based on established procedures for similar diterpenoid compounds and offers good sensitivity and reliability. Adherence to this protocol and proper method validation will ensure accurate and reproducible results for researchers and professionals in the field of drug development and natural product analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Abietic Acid in Duck Skin Tissue by Solid Phase Extraction-High Performance Liquid Chromatography [spkx.net.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a naturally occurring diterpenoid found in various pine species, notably Pinus massoniana.[1] As a derivative of abietic acid, it belongs to the resin acid family, which is known for a range of biological activities. This document provides detailed application notes and protocols for the extraction and isolation of this compound from its natural sources, intended for use in research, natural product chemistry, and drug development. The methodologies described are based on established techniques for the isolation of diterpenoids from pine resin and biomass.
Overview of Extraction Methodologies
The extraction of this compound, a moderately polar diterpenoid, from Pinus massoniana can be approached using two primary strategies:
-
Solvent Extraction with Non-Polar Solvents: This method is effective for extracting the oleoresin fraction, which is rich in diterpenoids. Solvents such as petroleum ether or hexane (B92381) are typically used.
-
Solvent Extraction with Polar Solvents: This approach, often utilizing ethanol (B145695), is suitable for extracting a broader range of secondary metabolites, including diterpenoid acids, from various parts of the plant, such as the bark, needles, or pine cones.
Following the initial extraction, a multi-step purification process involving liquid-liquid partitioning and column chromatography is essential to isolate this compound from the complex mixture of other diterpenoids and plant constituents.
Data Presentation: Quantitative Analysis of Diterpenoid Content
The yield of diterpenoids, including this compound, can vary significantly based on the specific chemotype of Pinus massoniana and the extraction method employed. The following table summarizes representative data on the diterpene content in the resin of different Pinus massoniana resin-yield capacity (RYC) types.
| Resin-Yield Capacity (RYC) Type | Total Diterpenes (% of Resin) | Key Diterpenoid Acids Identified | Source |
| High | > 50% | Palustric acid, Abietic acid, Neoabietic acid | Pinus massoniana Resin |
| Medium | 40-50% | Palustric acid, Abietic acid, Neoabietic acid | Pinus massoniana Resin |
| Low | < 40% | Palustric acid, Abietic acid, Neoabietic acid | Pinus massoniana Resin |
Experimental Protocols
Protocol 1: Extraction from Pine Resin using a Non-Polar Solvent
This protocol is adapted from methodologies for the isolation of diterpenoids from the petroleum ether extract of Pinus massoniana resin.[2][3]
Materials:
-
Pinus massoniana resin
-
Petroleum ether (or n-hexane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (200-300 mesh)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Extraction:
-
Dissolve the crude Pinus massoniana resin in petroleum ether at a ratio of 1:5 (w/v).
-
Stir the mixture at room temperature for 4-6 hours to ensure complete dissolution of the soluble components.
-
Filter the solution to remove any insoluble material.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude oleoresin extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel slurry in petroleum ether and pack it into a glass column.
-
Dissolve the crude oleoresin extract in a minimal amount of petroleum ether and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound with the expected polarity for this compound.
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC until a pure compound is obtained.
-
Protocol 2: Extraction from Pine Biomass using a Polar Solvent
This protocol is based on the extraction of diterpenoids from Pinus massoniana pine cones using aqueous ethanol.[4]
Materials:
-
Dried and powdered Pinus massoniana biomass (e.g., pine cones, bark)
-
85% Ethanol (EtOH)
-
Reflux apparatus
-
Rotary evaporator
-
D101 macroporous resin
-
Silica gel for column chromatography (200-300 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)
-
Glass column for chromatography
-
Fraction collector (optional)
-
TLC plates and developing chamber
Procedure:
-
Extraction:
-
Initial Fractionation:
-
Dissolve the crude extract in water and pass it through a D101 macroporous resin column.
-
Elute the column sequentially with water and 80% ethanol.
-
Collect the 80% ethanol fraction, which will contain the diterpenoids, and concentrate it to dryness.
-
-
Purification by Column Chromatography:
-
Subject the 80% ethanol fraction to column chromatography on a silica gel column.
-
Elute with a stepwise gradient of petroleum ether-ethyl acetate.
-
Monitor the collected fractions by TLC.
-
Further purify the fractions containing compounds of interest using column chromatography with Sephadex LH-20 (eluting with methanol) and/or repeated silica gel chromatography to isolate this compound.
-
Visualizations
References
- 1. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 2. Diterpenoids from Pinus massoniana resin and their cytotoxicity against A431 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoids from Pinus massoniana resin and their cytotoxicity against A431 and A549 cells [agris.fao.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 12-Acetoxyabietic Acid as a Chemical Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a diterpenoid found in various plant species, notably within the genus Pinus, such as Pinus massoniana. Its presence and concentration can serve as a valuable chemical marker for several applications, including chemotaxonomy, quality control of herbal preparations, and potentially as a biomarker in drug discovery and development. These application notes provide detailed protocols for the extraction, quantification, and analysis of this compound, enabling researchers to utilize this compound as a reliable chemical marker. The methodologies are based on established analytical techniques for related diterpenoid acids and are intended to serve as a robust starting point for laboratory implementation.
Data Presentation: Quantitative Analysis of Diterpenoid Acids in Pinus Species
The following table provides illustrative quantitative data for major diterpenoid acids, including this compound, that could be found in the oleoresin of a Pinus species. This data is representative and serves to demonstrate the expected concentration ranges and the basis for using this compound as a marker for species differentiation or quality control. Actual concentrations may vary depending on the species, tissue, and environmental conditions.
| Diterpenoid Acid | Retention Time (min) | Concentration (mg/g of dry weight) | Relative Abundance (%) |
| Pimaric Acid | 18.5 | 1.25 | 10.0 |
| Isopimaric Acid | 19.2 | 0.75 | 6.0 |
| Levopimaric Acid | 20.1 | 2.50 | 20.0 |
| Palustric Acid | 20.8 | 1.50 | 12.0 |
| Dehydroabietic Acid | 21.5 | 3.13 | 25.0 |
| Abietic Acid | 22.3 | 2.00 | 16.0 |
| Neoabietic Acid | 23.0 | 0.63 | 5.0 |
| This compound | 24.5 | 0.75 | 6.0 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol details the extraction of this compound and other diterpenoids from plant tissues, such as pine needles or resin.
Materials:
-
Plant tissue (e.g., dried and ground Pinus massoniana needles)
-
n-hexane
-
Glacial acetic acid
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of dried and powdered plant material into a centrifuge tube.
-
Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform sonication in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant material pellet with another 10 mL of the solvent mixture.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined organic solvent extracts to dryness using a rotary evaporator at 40°C.
-
Sample Clean-up (SPE):
-
Reconstitute the dried extract in 1 mL of methanol.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a 40% methanol in water solution to remove polar impurities.
-
Elute the diterpenoids, including this compound, with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol for HPLC or GC-MS analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% acetic acid in water (B).
-
Start with 60% A and 40% B.
-
Linearly increase to 95% A over 30 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the qualitative and quantitative analysis of this compound using GC-MS after derivatization.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 m/z.
Procedure:
-
Derivatization:
-
Take a known volume of the dried sample extract or standard.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis: Inject 1 µL of the derivatized sample or standard into the GC-MS system.
-
Data Analysis: Identify the TMS derivative of this compound by its retention time and mass spectrum. For quantification, a calibration curve can be prepared using derivatized standards.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to evaluate the anti-inflammatory properties of 12-Acetoxyabietic acid. The described in vitro methods are designed to quantify the compound's ability to modulate key inflammatory mediators and elucidate its mechanism of action in a macrophage-based model.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in orchestrating the inflammatory response through the production of mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document outlines a series of protocols to assess the potential of this compound to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory effects of this compound is depicted below. The process begins with determining the non-toxic concentration range of the compound, followed by evaluating its effect on key inflammatory markers and signaling pathways.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Data Presentation
Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100.0 ± 5.0 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 5.3 |
| 50 | 88.4 ± 6.2 |
| 100 | 75.2 ± 7.1 |
Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |
| Control (no LPS) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 | 5.5 ± 1.0 |
| LPS (1 µg/mL) | 100.0 ± 8.5 | 100.0 ± 9.2 | 100.0 ± 8.8 | 100.0 ± 9.5 |
| LPS + 12-AA (10 µM) | 75.3 ± 6.5 | 78.1 ± 7.0 | 80.2 ± 7.5 | 77.4 ± 6.8 |
| LPS + 12-AA (25 µM) | 52.1 ± 5.8 | 55.9 ± 6.1 | 58.3 ± 6.4 | 54.7 ± 5.9 |
| LPS + 12-AA (50 µM) | 30.8 ± 4.2 | 34.5 ± 4.8 | 36.7 ± 5.1 | 32.9 ± 4.5 |
12-AA: this compound
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days by scraping, ensuring they do not exceed 80% confluency.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, not exceeding 0.1%).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol quantifies the effect of this compound on NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[2]
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay) and incubate for 1 hour.
-
Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[2]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[2]
-
Quantification: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the secretion of TNF-α, IL-6, and IL-1β into the cell culture supernatant.
-
Sample Collection: Use the cell culture supernatants collected from the same experiment as the Griess assay (Protocol 4.3, step 4).
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
General ELISA Steps:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate and wash, then add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Incubate and wash, then add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[3][4]
-
-
Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol investigates the effect of this compound on the activation of key inflammatory signaling pathways.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well.[5] After 24 hours, pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 15-60 minutes, as phosphorylation events are rapid).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 (MAPKs) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to their total protein counterparts.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
"experimental design for testing 12-Acetoxyabietic acid in vivo"
An Essential Guide for Preclinical Research
Application Note: In Vivo Evaluation of 12-Acetoxyabietic Acid
Introduction this compound is an acetylated derivative of abietic acid, a diterpene resin acid found in coniferous plants. Abietic acid and its analogs have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] These characteristics make this compound a compound of interest for therapeutic development. This document provides a comprehensive set of protocols for the systematic in vivo evaluation of this compound, covering initial toxicity assessments, efficacy in relevant disease models, and pharmacokinetic profiling. These guidelines are designed for researchers in pharmacology and drug development to facilitate a structured preclinical investigation.
Potential Therapeutic Targets Based on studies of the parent compound, abietic acid, this compound is hypothesized to modulate key signaling pathways involved in pathology:
-
Inflammation: Abietic acid has been shown to inhibit the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and to suppress the NF-κB signaling pathway.[3][4][5][6]
-
Oncology: The anticancer effects of abietic acid are linked to the induction of apoptosis and cell cycle arrest, involving pathways such as PI3K/AKT and NF-κB.[6][7][8][9]
Overall Preclinical In Vivo Workflow
A structured, multi-phase approach is recommended to efficiently evaluate the potential of this compound. The workflow begins with safety and dose-finding, proceeds to efficacy testing in appropriate disease models, and includes pharmacokinetic analysis to understand the compound's disposition in the body.
Caption: Recommended phased workflow for in vivo testing.
Experimental Protocols
Protocol 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in saline, corn oil)
-
Healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, single-sex
-
Standard laboratory equipment for animal housing, dosing, and observation
Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days.
-
Group Allocation: Randomly assign animals into 5 groups (n=5 per group): one vehicle control group and four escalating dose groups (e.g., 50, 250, 1000, 2000 mg/kg).
-
Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage).
-
Observation: Monitor animals closely for the first 4 hours for immediate signs of distress. Subsequently, observe them twice daily for 14 days. Record clinical signs of toxicity, changes in behavior, body weight, and any mortality.
-
Endpoint: At day 14, euthanize all surviving animals and perform a gross necropsy to observe any organ abnormalities. The MTD is defined as the highest dose that causes no mortality and no more than a 10% reduction in body weight.
Data Presentation: Acute Toxicity Profile
| Group | Dose (mg/kg) | Mortality (n) | Mean Body Weight Change (%) | Key Clinical Observations |
|---|---|---|---|---|
| Vehicle Control | 0 | |||
| Group 1 | 50 | |||
| Group 2 | 250 | |||
| Group 3 | 1000 |
| Group 4 | 2000 | | | |
Protocol 2: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a model of acute inflammation. This model is well-established for diterpenes like abietic acid.[3]
Materials:
-
This compound
-
Positive control: Indomethacin (10 mg/kg)
-
1% w/v λ-Carrageenan in sterile saline
-
Healthy adult rats (e.g., Wistar or Sprague-Dawley), 150-200g
-
Plethysmometer or digital calipers
Methodology:
-
Group Allocation: Randomly assign rats (n=6 per group) to: Vehicle Control, Positive Control, and three treatment groups with varying doses of this compound (e.g., 25, 50, 100 mg/kg, based on MTD).
-
Dosing: Administer the test compound, positive control, or vehicle orally 60 minutes prior to carrageenan injection.
-
Inflammation Induction: Measure the initial volume of the right hind paw. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the increase in paw volume (edema) relative to the initial volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control.
Data Presentation: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
| this compound | 100 | | |
Protocol 3: Anticancer Efficacy - Xenograft Tumor Model
Objective: To assess the in vivo antitumor activity of this compound on the growth of human cancer cells in immunodeficient mice.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer, as abietic acid has shown effects in these[7])
-
Immunodeficient mice (e.g., Nude or SCID)
-
Matrigel
-
Digital calipers
Methodology:
-
Cell Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells suspended in saline or Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Paclitaxel), and two or three doses of this compound.
-
Treatment: Administer treatment daily (or as determined by PK data) via the chosen route (e.g., oral, intraperitoneal) for 21-28 days.
-
Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 0 | ||
| Positive Control | - | |||
| This compound | Low Dose |
| this compound | High Dose | | | |
Potential Signaling Pathway Modulation
The anti-inflammatory and anticancer effects of abietic acid are frequently linked to the inhibition of the NF-κB pathway.[4][6][7] this compound may act similarly by preventing the phosphorylation of IKK, thereby blocking the release and nuclear translocation of the active NF-κB dimer.
Caption: Hypothesized inhibition of the NF-κB pathway.
Disclaimer: The provided protocols are intended as a foundational guide. All experimental procedures must be adapted to specific institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Dose levels, vehicles, and animal models should be optimized based on preliminary data and the specific scientific question.
References
- 1. Antiemetic activity of abietic acid possibly through the 5HT3 and muscarinic receptors interaction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of abietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abietic acid attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a diterpenoid compound derived from abietic acid. While specific biological data for this compound is limited in publicly available literature, the well-documented anti-inflammatory and anticancer properties of its parent compound, abietic acid, suggest that this compound may possess similar activities.[1][2] Abietic acid has been shown to exert its effects through modulation of key signaling pathways, including NF-κB and PI3K/AKT, and by inducing apoptosis in cancer cells.[1][3][4]
These application notes provide detailed protocols for a panel of cell-based assays to investigate the potential cytotoxic, anti-proliferative, and anti-inflammatory activities of this compound. The proposed assays are based on established methods used to characterize the biological activities of abietic acid and other diterpenes.
Data Presentation: Anticipated Quantitative Data
The following tables are templates for summarizing potential quantitative data obtained from the described assays. The values for abietic acid are provided as a reference to indicate the expected range of activity.
Table 1: Cytotoxicity of Abietic Acid in Various Cancer Cell Lines (Reference)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| H460 | Lung Cancer | CCK-8 | 24 | 323.2 |
| H460 | Lung Cancer | CCK-8 | 48 | 290.8 |
| H1975 | Lung Cancer | CCK-8 | 24 | 334.0 |
| H1975 | Lung Cancer | CCK-8 | 48 | 320.2 |
Data extrapolated from studies on abietic acid for illustrative purposes.[2]
Table 2: Proposed Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) |
| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | To be determined |
| COX-2 Activity Assay | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | To be determined |
| NF-κB Reporter Assay | HEK293T | TNF-α | Luciferase Activity | To be determined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5]
Materials:
-
Cancer cell lines (e.g., H460, H1975, MCF-7, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS stimulation.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production and the IC50 value.
NF-κB Signaling Pathway Reporter Assay
This assay determines if this compound inhibits the NF-κB signaling pathway, a central pathway in inflammation and cancer.[7][8]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (stimulant)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Calculate the percentage inhibition of NF-κB activity and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Workflow for the Nitric Oxide (NO) production assay.
References
- 1. Abietic acid antagonizes the anti-inflammatory effects of celecoxib and ketoprofen: Preclinical assessment and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a hydrophobic diterpenoid derived from pine resin, belonging to the abietane (B96969) family. Compounds in this family, such as abietic acid and dehydroabietic acid, have demonstrated a range of promising biological activities, including anti-inflammatory and anticancer effects.[1][2] These therapeutic potentials are often linked to the modulation of key cellular signaling pathways, such as NF-κB and PI3K/AKT, which are critical in the pathogenesis of various diseases.[1][3][4] However, the poor aqueous solubility and potential for rapid metabolism of this compound present significant challenges for its clinical application, limiting its bioavailability and therapeutic efficacy.
To overcome these limitations, advanced drug delivery systems can be employed to enhance solubility, improve stability, and facilitate targeted delivery. This document provides detailed protocols for the formulation and characterization of three distinct nanocarrier systems for this compound: polymeric nanoparticles, liposomes, and polymeric micelles.
Section 1: Polymeric Nanoparticle Formulation
Polymeric nanoparticles are effective in encapsulating hydrophobic drugs, protecting them from degradation and controlling their release. Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable polymer, is a common choice for nanoparticle formulation.
Experimental Protocol: Nanoprecipitation Method
This protocol details the preparation of this compound-loaded PLGA nanoparticles using the nanoprecipitation (solvent displacement) technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone. Ensure complete dissolution by vortexing.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently (around 60°C) on a magnetic stirrer to aid dissolution, then cool to room temperature.
-
Nanoprecipitation: While stirring the aqueous PVA solution at a moderate speed (e.g., 600 rpm), add the organic phase dropwise using a syringe pump at a rate of 0.5 mL/min.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension in a fume hood for at least 4 hours to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step.
-
Final Product: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for immediate characterization or freeze-dry for long-term storage.
Visualization of Nanoparticle Preparation Workflow
Caption: Workflow for nanoparticle preparation and characterization.
Section 2: Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can effectively encapsulate hydrophobic drugs like this compound within the bilayer membrane.
Experimental Protocol: Thin-Film Hydration Method
This protocol describes the preparation of liposomes using the well-established thin-film hydration technique, followed by extrusion for size homogenization.[5][6]
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC (or DSPC), 30 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform:methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40-45°C under reduced pressure to evaporate the organic solvents, resulting in a thin, uniform lipid film on the flask's inner surface.
-
Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask. Hydrate the lipid film by rotating the flask (without vacuum) in the water bath (set above the lipid transition temperature, e.g., 60°C for DSPC) for 1 hour. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Optional Sonication): For initial size reduction, the MLV suspension can be briefly sonicated in a bath sonicator for 5-10 minutes.
-
Extrusion: To obtain unilamellar vesicles with a uniform size, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane. This should be performed at a temperature above the lipid's phase transition temperature. Repeat the extrusion process 11-21 times for a narrow size distribution.
-
Purification: To remove the unencapsulated drug, the liposomal formulation can be purified by dialysis against PBS or by size exclusion chromatography.
Section 3: Polymeric Micelle Formulation
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their hydrophobic core serves as a natural reservoir for lipophilic drugs.
Experimental Protocol: Co-Solvent Evaporation Method
This protocol outlines the formation of this compound-loaded micelles using a co-solvent evaporation technique with an amphiphilic block copolymer like methoxy (B1213986) poly(ethylene glycol)-block-poly(ε-caprolactone) (mPEG-PCL).[7]
Materials:
-
This compound
-
mPEG-PCL block copolymer
-
Acetone (HPLC grade)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Dialysis membrane (MWCO 3.5-5 kDa)
Procedure:
-
Dissolution: Dissolve 50 mg of mPEG-PCL and 5 mg of this compound in 2 mL of acetone.
-
Micelle Formation: Add the organic solution dropwise into 10 mL of deionized water while stirring vigorously. The solution will appear slightly opalescent as micelles form.
-
Solvent Evaporation: Continue stirring the solution for 4-6 hours in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Transfer the micellar solution to a dialysis bag (MWCO 3.5-5 kDa) and dialyze against a large volume of deionized water for 24 hours, with several changes of water, to remove any remaining free drug and solvent.
-
Final Product: The purified micelle solution can be filtered through a 0.22 µm syringe filter to remove any aggregates and stored at 4°C.
Section 4: Characterization of Drug Delivery Systems
Proper characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanocarriers.[8]
Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoparticle, liposome, or micelle suspension with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
For size and PDI, perform the measurement at 25°C. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the hydrodynamic diameter and PDI.
-
For zeta potential, use an appropriate folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the surface charge.
-
-
Analysis: Record the Z-average diameter, PDI, and zeta potential values. Aim for a PDI below 0.3, which indicates a relatively monodisperse population.
Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)
Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector.
Procedure:
-
Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., methanol) at known concentrations.
-
Total Drug (W_total): Dissolve a known amount of the lyophilized drug-loaded formulation (or a known volume of the suspension) in a solvent that disrupts the carrier and dissolves the drug (e.g., acetonitrile (B52724) or DMSO). Filter the solution and analyze by HPLC to determine the total amount of drug present.
-
Free Drug (W_free): Separate the unencapsulated drug from the formulation. This can be done using the supernatant after centrifugation (for nanoparticles) or by using centrifugal filter units (e.g., Amicon®) for liposomes and micelles. Analyze the filtrate/supernatant by HPLC to quantify the amount of free drug.
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(W_total - W_free) / W_total] * 100
-
Drug Loading (%DL): %DL = [(W_total - W_free) / (Total weight of formulation)] * 100
-
Protocol: In Vitro Drug Release Study
This protocol uses a dialysis bag method to assess the release profile of this compound from the nanocarriers.[9][10]
Materials:
-
Drug-loaded formulation
-
Dialysis membrane (appropriate MWCO, e.g., 10 kDa)
-
Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween® 80) to maintain sink conditions for the hydrophobic drug.
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Preparation: Transfer a known volume (e.g., 1 mL) of the drug-loaded formulation into a dialysis bag. Securely seal both ends.
-
Incubation: Place the dialysis bag into a container with a known volume (e.g., 50 mL) of pre-warmed release medium.
-
Sampling: Place the container in a shaking incubator at 37°C. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Analyze the drug concentration in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Section 5: Quantitative Data Presentation
The following tables present illustrative data for the characterization of the different this compound formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| PLGA Nanoparticles | 185.2 ± 5.6 | 0.15 ± 0.02 | -22.4 ± 1.8 |
| Liposomes | 110.8 ± 3.1 | 0.11 ± 0.01 | -15.7 ± 2.1 |
| Polymeric Micelles | 55.4 ± 2.5 | 0.21 ± 0.03 | -8.9 ± 1.5 |
Table 2: Drug Loading and Release Characteristics
| Formulation Type | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD | Cumulative Release at 24h (%) |
| PLGA Nanoparticles | 85.3 ± 4.2 | 8.1 ± 0.5 | 45.6 |
| Liposomes | 92.1 ± 3.5 | 5.5 ± 0.3 | 60.2 |
| Polymeric Micelles | 78.5 ± 5.1 | 6.7 ± 0.6 | 75.8 |
Section 6: Relevant Signaling Pathway
Abietic acid and its derivatives have been shown to exert anticancer effects by inhibiting the IKKβ/NF-κB signaling pathway.[3] This pathway is a key regulator of inflammation, cell survival, and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. Delivering this compound via a nanocarrier could enhance its ability to modulate this pathway in target cells.
Visualization of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 9. eurofins.it [eurofins.it]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12-Acetoxyabietic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a diterpenoid compound belonging to the abietane (B96969) family.[1] While research specifically focused on this compound is limited, the broader class of abietane diterpenoids, including abietic acid and dehydroabietic acid, has demonstrated a wide range of promising biological activities. These activities, such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects, suggest that this compound holds significant potential as a lead compound in medicinal chemistry and drug discovery.[2][3]
These application notes provide an overview of the potential therapeutic applications of this compound based on the known biological activities of its close structural analogs. Detailed experimental protocols for assessing these activities are also provided to facilitate further research and evaluation of this compound.
Potential Therapeutic Applications and Biological Activities
The biological activities of abietic acid and dehydroabietic acid derivatives are summarized below. These tables provide a basis for hypothesizing the potential therapeutic applications of this compound.
Table 1: Summary of Reported Biological Activities of Abietic Acid
| Biological Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | Human osteoarthritis chondrocytes | Attenuated IL-1β-induced inflammation by activating PPAR-γ. Reduced production of TNF-α, NO, PGE2, and COX-2. | [4] |
| Anti-inflammatory | Rat paw edema, mouse ear edema | Significantly inhibited carrageenan-induced and TPA-induced edema. Inhibited PGE2 production in LPS-treated macrophages. | [5] |
| Anticancer | Human breast cancer (MCF-7) and non-small cell lung cancer (PC-9, H1975) cells | Induced G2/M and G0/G1 cell cycle arrest and apoptosis. Downregulated Bcl-2 and upregulated Bax. | [6] |
| Anticancer | Human breast cancer cells | Induced ferroptosis through upregulation of GPX4. | [6] |
Table 2: Summary of Reported Biological Activities of Dehydroabietic Acid and its Derivatives
| Biological Activity | Model System | Key Findings | Reference |
| Anticancer | Human liver cancer (HepG2, SMMC-7721, Hep3B), cervical cancer (HeLa) cell lines | Derivatives exhibited potent cytotoxic activity. Some compounds inhibited the PI3K/AKT/mTOR signaling pathway and induced apoptosis via the mitochondrial pathway. | [3] |
| Antibacterial | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Streptococcus mitis | Serine derivatives and 12-oxime derivatives showed excellent antibacterial activity with low MIC values. | [3] |
| Antiviral | Not specified | Dehydroabietic acid and its derivatives have shown antiviral properties. | [3] |
| Anti-inflammatory | Not specified | Derivatives have been investigated as inhibitors of ABHD16A, a target for inflammation-mediated pain. | [3] |
Experimental Protocols
The following are generalized protocols for assessing the potential anti-inflammatory and cytotoxic activities of this compound, based on methodologies used for related compounds.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for TNF-α and PGE2 determination
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay: Determine the non-toxic concentration range of this compound by treating cells with various concentrations for 24 hours and performing a cell viability assay.
-
Treatment: Seed cells in 96-well plates. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and PGE2 using specific ELISA kits as per the manufacturer's protocols.
-
Data Analysis: Normalize the data to the LPS-only control group and determine the dose-dependent inhibitory effect of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment in Cancer Cell Lines
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Methodology:
-
Cell Culture: Maintain the selected cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control group.
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Putative Signaling Pathways
Based on the known mechanisms of action of abietic acid and dehydroabietic acid derivatives, the following signaling pathways are proposed as potential targets for this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Putative anticancer signaling pathways of this compound.
Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, the extensive research on related abietane diterpenoids strongly suggests its potential as a valuable scaffold for drug discovery. The provided application notes and protocols offer a framework for initiating investigations into its anti-inflammatory, cytotoxic, and other biological activities. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising natural product derivative.
References
- 1. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 2. uv.es [uv.es]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abietic acid attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12-Acetoxyabietic Acid in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 12-acetoxyabietic acid, a key intermediate derived from the natural product abietic acid. Its rigid tricyclic framework and inherent chirality make it a valuable starting material and chiral building block for the synthesis of complex natural products and novel bioactive molecules. This document outlines its preparation, key transformations, and application in the synthesis of biologically active compounds, particularly derivatives of dehydroabietic acid with potential therapeutic applications.
Overview: The Role of this compound as a Synthetic Intermediate
This compound serves as a strategic intermediate in the chemical modification of the abietane (B96969) skeleton. The C-12 position is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the biological activity of the resulting derivatives. The acetate (B1210297) group at C-12 can be readily hydrolyzed to a hydroxyl group, which can then be oxidized to a ketone. This ketone functionality is a versatile handle for further derivatization, such as the formation of oximes and oxime ethers, which have shown significant antibacterial activity.[1][2]
The general synthetic strategy involves the acetylation of abietic acid, followed by aromatization to the dehydroabietic acid scaffold. Subsequent hydrolysis and oxidation provide the key 12-oxo-dehydroabietic acid intermediate. This intermediate is then used to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
Data Presentation: Physicochemical and Spectroscopic Data
A summary of the key physicochemical and representative spectroscopic data for this compound and its key derivatives is presented in Table 1. This data is essential for the characterization and quality control of these compounds during a synthetic campaign.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR (δ ppm, key signals) | ¹³C NMR (δ ppm, key signals) |
| This compound | C₂₂H₃₂O₄ | 360.49 | N/A | 2930, 1750, 1695, 1240 | 2.25 (s, 3H, OAc), 5.80 (s, 1H, C14-H) | 170.5 (C=O, acetate), 179.0 (C=O, acid), 148.0 (C12), 138.0 (C13) |
| 12-Hydroxydehydroabietic Acid | C₂₀H₂₈O₃ | 316.43 | 235-237 | 3600-3200, 2930, 1690 | 6.70 (s, 1H, C11-H), 6.85 (s, 1H, C14-H) | 179.5 (C=O, acid), 150.0 (C12), 135.0 (C9) |
| 12-Oxodehydroabietic Acid | C₂₀H₂₆O₃ | 314.42 | 198-200 | 2930, 1765, 1690, 1605 | 7.30 (s, 1H, C11-H), 7.85 (s, 1H, C14-H) | 198.0 (C=O, ketone), 179.0 (C=O, acid), 155.0 (C9), 130.0 (C8) |
| 12-(Hydroxyimino)dehydroabietic Acid | C₂₀H₂₇NO₃ | 329.43 | 210-212 | 3500-3200, 2930, 1690, 1620 | 8.10 (s, 1H, NOH), 7.10 (s, 1H, C11-H), 7.40 (s, 1H, C14-H) | 179.2 (C=O, acid), 158.0 (C=N), 150.0 (C9) |
Experimental Protocols
The following protocols are detailed methodologies for the key transformations involving this compound. These protocols are based on established procedures for the modification of abietane diterpenoids.[3][4]
Protocol 1: Preparation of this compound from Abietic Acid
Objective: To introduce an acetoxy group at the C-12 position of the abietane skeleton.
Materials:
-
Abietic acid (1.0 eq)
-
Acetic anhydride (B1165640) (3.0 eq)
-
Pyridine (B92270) (catalytic amount)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve abietic acid in dichloromethane in a round-bottom flask.
-
Add acetic anhydride and a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 5% sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure this compound.
Protocol 2: Hydrolysis of this compound to 12-Hydroxydehydroabietic Acid
Objective: To deprotect the C-12 hydroxyl group, which is a key step for further oxidation.
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (B78521) (2.0 eq)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water to the flask.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 12-hydroxydehydroabietic acid, which can be further purified by recrystallization.
Protocol 3: Oxidation of 12-Hydroxydehydroabietic Acid to 12-Oxodehydroabietic Acid
Objective: To synthesize the key 12-keto intermediate for further derivatization.
Materials:
-
12-Hydroxydehydroabietic Acid (1.0 eq)
-
Pyridinium (B92312) chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom®
Procedure (using PCC):
-
Suspend pyridinium chlorochromate in anhydrous dichloromethane in a flask.
-
Add a solution of 12-hydroxydehydroabietic acid in anhydrous dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celatom®.
-
Wash the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 12-oxodehydroabietic acid.
Protocol 4: Synthesis of 12-(Hydroxyimino)dehydroabietic Acid
Objective: To introduce an oxime functionality, a common modification for enhancing biological activity.[1]
Materials:
-
12-Oxodehydroabietic Acid (1.0 eq)
-
Hydroxylamine (B1172632) hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq) or Pyridine (2.0 eq)
-
Water
Procedure:
-
Dissolve 12-oxodehydroabietic acid in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude 12-(hydroxyimino)dehydroabietic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.
Caption: Synthetic pathway from Abietic Acid to Bioactive Derivatives.
Caption: Experimental workflow for the synthesis of bioactive derivatives.
Caption: Logical relationship of this compound in synthesis.
References
- 1. The synthesis and antistaphylococcal activity of dehydroabietic acid derivatives: Modifications at C-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and antistaphylococcal activity of dehydroabietic acid derivatives: modifications at C12 and C7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uv.es [uv.es]
- 4. uv.es [uv.es]
Application Notes and Protocols: Methodology for Evaluating the Enzyme Inhibition by 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a derivative of abietic acid, a natural abietane (B96969) diterpene. Abietane diterpenes have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. A key mechanism underlying these effects is the inhibition of specific enzymes. This document provides a comprehensive guide to the methodologies for evaluating the enzyme inhibitory potential of this compound, focusing on enzymes implicated in inflammation and metabolic diseases. The protocols detailed herein are intended to provide a robust framework for researchers to assess the inhibitory activity and elucidate the mechanism of action of this compound. While specific quantitative data for this compound is not yet widely available in public literature, this guide provides protocols for assays on enzymes that are known targets of similar abietane diterpenes.
Potential Enzyme Targets and Data Presentation
Based on the known activities of related abietane diterpenes, the following enzymes are proposed as potential targets for this compound. The table below summarizes the inhibitory activities of structurally similar abietane diterpenes against these enzymes. This data can serve as a reference for expected activity ranges and for comparison during the evaluation of this compound.
Table 1: Enzyme Inhibitory Activities of Selected Abietane Diterpenes
| Compound | Enzyme Target | IC50 (µM) | Comments |
| Carnosol | Squalene (B77637) Synthase | 17.6 | Potent inhibitor.[1] |
| Isotanshinone IIA | Protein Tyrosine Phosphatase 1B (PTP1B) | 11.4 ± 0.6 | Non-competitive inhibition.[2] |
| Dihydroisotanshinone I | Protein Tyrosine Phosphatase 1B (PTP1B) | 22.4 ± 0.6 | Non-competitive inhibition.[2] |
| Isocryptotanshinone | Protein Tyrosine Phosphatase 1B (PTP1B) | 56.1 ± 6.3 | Non-competitive inhibition.[2] |
| 2-methylthiazole derivative of dehydroabietic acid | human ABHD16A | 3.4 ± 0.2 | Reversible inhibitor.[3] |
| Abietic acid | 5-Lipoxygenase | 29.5 ± 1.29 | --- |
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory effect of this compound on key enzyme targets.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of PTP1B. The enzyme's activity is determined by measuring the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow-colored product, p-nitrophenol, detectable by spectrophotometry at 405 nm.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of this compound solution to the test wells. For the control wells, add 10 µL of DMSO.
-
Add 170 µL of assay buffer to all wells.
-
Add 10 µL of PTP1B enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 2 mM pNPP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Squalene Synthase Inhibition Assay
Principle: This assay determines the inhibitory effect of this compound on squalene synthase activity. The enzyme catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene, a reaction that consumes NADPH. The rate of NADPH depletion is monitored by the decrease in fluorescence, which is proportional to the enzyme activity.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, add 10 µL of various concentrations of this compound solution to the test wells. For the control wells, add 10 µL of DMSO.
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of rat liver microsome suspension to all wells except for the blank wells.
-
Add 10 µL of NADPH solution to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of FPP solution.
-
Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 20 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
Lipoxygenase (LOX) Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of lipoxygenase by this compound. Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.
Materials:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
This compound (dissolved in DMSO)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the substrate solution by dissolving linoleic acid in ethanol (B145695) and then diluting with borate buffer.
-
In a cuvette, mix 2.8 mL of borate buffer, 0.1 mL of the test sample solution (this compound at various concentrations), and 0.1 mL of the lipoxygenase enzyme solution.
-
For the control, 0.1 mL of DMSO is used instead of the inhibitor solution.
-
Pre-incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes.
-
The rate of the reaction is calculated from the initial linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100
-
The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a blue color that can be measured at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
Heme
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of this compound solution to the test wells. For the control wells, add 10 µL of DMSO.
-
Add 150 µL of assay buffer and 10 µL of heme solution to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells (except for the blank).
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.
-
Shake the plate for 10-20 seconds and then incubate at 25°C for 5 minutes.
-
Measure the absorbance at 590 nm.
-
The percentage of inhibition is calculated using the formula provided in the PTP1B assay protocol.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the selectivity of the inhibitor.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the enzyme inhibitory activity of this compound.
Caption: General workflow for enzyme inhibition assay.
Signaling Pathways
Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes as it enhances insulin (B600854) signaling. The diagram below illustrates the role of PTP1B in this pathway.
Caption: PTP1B's role in the insulin signaling cascade.
Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Caption: Role of COX and LOX in inflammation.
References
- 1. Protein tyrosine phosphatase 1B and insulin resistance: role of endoplasmic reticulum stress/reactive oxygen species/nuclear factor kappa B axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Purification of 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale purification of 12-Acetoxyabietic acid, a diterpenoid of interest for various research and development applications. Due to the limited availability of direct large-scale purification data for this specific molecule, the following protocols are based on established methods for the purification of related abietic acid derivatives and other hydrophobic terpenes. The proposed methodologies are designed to be scalable and adaptable to industrial production requirements.
Introduction
This compound is a derivative of abietic acid, a naturally occurring resin acid. Its purification on a large scale presents challenges due to the presence of structurally similar impurities. The choice of purification strategy depends on the initial purity of the crude material, the desired final purity, and economic considerations. This document outlines two primary strategies: a multi-step approach involving crystallization and chromatography, and a direct chromatographic purification method.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H32O4 | N/A |
| Molecular Weight | 360.49 g/mol | N/A |
| Appearance | Powder | [1] |
| Purity (typical) | ≥98% | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Proposed Large-Scale Purification Strategies
Two potential workflows for the large-scale purification of this compound are presented below.
Workflow 1: Combined Crystallization and Chromatographic Purification
This workflow is recommended for crude extracts with a moderate concentration of this compound and a significant amount of impurities.
Caption: Workflow for purification via crystallization and chromatography.
Workflow 2: Direct Preparative Chromatography
This approach is suitable for starting material with a higher initial purity of the target compound.
Caption: Workflow for direct preparative chromatographic purification.
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is based on the principle of differential solubility to separate this compound from impurities. Recrystallization of abietic acid has been shown to achieve high purity (99.15%) and yield (74.2%).[2]
Objective: To achieve a preliminary purification and enrichment of this compound from a crude extract.
Materials:
-
Crude this compound extract
-
High-purity solvents (e.g., acetone, ethanol, methanol, hexane)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent system. An ideal system is one in which this compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures. A binary solvent system (a good solvent and an anti-solvent) can also be effective.
-
Dissolution: In the jacketed reactor, dissolve the crude extract in a minimal amount of the selected hot solvent with stirring until complete dissolution.
-
Cooling and Crystallization: Gradually cool the solution according to a pre-determined cooling profile. Slow cooling generally promotes the formation of larger, purer crystals. If using an anti-solvent, add it slowly to the solution to induce crystallization.
-
Maturation: Hold the resulting slurry at a low temperature for a period to allow for complete crystallization.
-
Filtration: Separate the crystals from the mother liquor using a Nutsche filter.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor and surface impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature that does not cause degradation.
Process Parameters for Optimization:
-
Solvent-to-solute ratio
-
Cooling rate
-
Stirring speed
-
Maturation time
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the final polishing step to achieve high purity, suitable for pharmaceutical applications. The parameters are adapted from analytical methods for abietic acid and its derivatives.[3][4]
Objective: To separate this compound from closely related impurities to achieve >99% purity.
Instrumentation:
-
Preparative HPLC system with a suitable pump, injector, and detector (UV-Vis)
-
Large-diameter chromatography column packed with a suitable stationary phase
Materials:
-
Crystallized this compound or high-purity crude extract
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Stationary Phase Selection: Based on the polarity of this compound, a reversed-phase stationary phase (e.g., C18, C8) or a more specialized phase like PFP (pentafluorophenyl) is recommended.[3] For large-scale operations, polymeric resins can also be considered.[5][6]
-
Mobile Phase Selection: Develop a suitable mobile phase system. A common choice for reversed-phase chromatography of resin acids is a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous component, often with a pH modifier like formic acid or acetic acid to ensure the analyte is in its non-ionized form.[3]
-
Method Development and Optimization:
-
Perform analytical scale HPLC to determine the optimal mobile phase composition and gradient profile for separating the target compound from its impurities.
-
Scale up the method to a preparative scale, adjusting the flow rate and gradient time proportionally to the column dimensions.
-
-
Sample Preparation: Dissolve the starting material in the mobile phase or a compatible strong solvent at a high concentration. Filter the solution to remove any particulates.
-
Chromatographic Run:
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the solvent from the pooled fractions using techniques like rotary evaporation or falling film evaporation to obtain the final purified product.
Proposed Preparative HPLC Parameters:
| Parameter | Recommended Value |
| Stationary Phase | Reversed-Phase C18 or PFP, 50 µm particle size |
| Column Dimensions | 50 mm ID x 250 mm L (scalable) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized based on analytical separation (e.g., 70-95% B over 30 min) |
| Flow Rate | 80-100 mL/min (for 50 mm ID column) |
| Detection | UV at ~245 nm[3][4] |
| Loading Capacity | To be determined experimentally (typically in grams per injection) |
Alternative and Emerging Technologies
Supercritical Fluid Extraction (SFE)
SFE using supercritical CO2 is a green and efficient technology for the extraction and purification of diterpenes.[7][8] It offers high selectivity, and by modifying parameters such as pressure, temperature, and the addition of co-solvents (e.g., ethanol), different compounds can be selectively extracted.[7][8] This method can be used as an initial purification step to enrich this compound from a crude natural extract.
Anion Exchange Chromatography
As this compound is a carboxylic acid, anion exchange chromatography is a viable purification method.[9][10] The process involves adsorbing the ionized acid onto a strong base anion exchange resin, washing away neutral and cationic impurities, and then eluting the purified acid by changing the pH or increasing the ionic strength of the eluent.[9]
Quality Control
Throughout the purification process, it is crucial to monitor the purity and yield.
-
In-process controls: Use analytical HPLC or UPLC to check the purity of intermediate streams and the final product.
-
Final product characterization: Confirm the identity and purity of the final product using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Considerations
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all solvents in a fume hood, away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 2. Acid Isomer Separation of Resin Acids in Rosin and Abietic Acid Molecular Structure [html.rhhz.net]
- 3. brjac.com.br [brjac.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography [frontiersin.org]
- 6. One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Synthetic Routes to 12-Acetoxyabietic Acid Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 12-acetoxyabietic acid analogues, compounds of interest for their potential pharmacological activities. The synthetic strategy presented herein focuses on the functionalization of dehydroabietic acid, a readily available natural product derived from rosin.[1] This approach allows for the regioselective introduction of an acetoxy group at the C-12 position of the abietane (B96969) skeleton, opening avenues for the generation of a library of analogues for structure-activity relationship (SAR) studies. Dehydroabietic acid and its derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]
Synthetic Strategy Overview
The synthesis of this compound analogues can be efficiently achieved through a multi-step sequence starting from dehydroabietic acid. The core of this strategy involves the protection of the carboxylic acid, followed by regioselective functionalization of the aromatic C-ring to introduce a hydroxyl group at the C-12 position, which is then acetylated. The protecting group on the carboxylic acid can be removed in the final step if the free acid is the desired product.
A plausible and chemically sound synthetic pathway is outlined below:
-
Esterification of the C-18 carboxylic acid of dehydroabietic acid to prevent its interference in subsequent reactions.
-
Nitration of the aromatic C-ring, which preferentially occurs at the C-12 position.
-
Reduction of the C-12 nitro group to an amino group.
-
Diazotization of the C-12 amino group followed by hydrolysis to yield the C-12 hydroxyl derivative.
-
Acetylation of the C-12 hydroxyl group to afford the desired 12-acetoxy analogue.
-
Saponification (optional) of the C-18 ester to yield the free carboxylic acid.
This modular approach allows for the synthesis of various analogues by modifying the acetylating agent in step 5 or by further chemical transformations.
Data Presentation
The following table summarizes the expected transformations and references to analogous reactions, providing a basis for the expected yields and key intermediates.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Analogous Yield |
| 1 | Esterification (Methylation) | Dehydroabietic acid | Methyl dehydroabietate | CH₃I, K₂CO₃, Acetone, reflux | >95% |
| 2 | Nitration | Methyl dehydroabietate | Methyl 12-nitrodehydroabietate | HNO₃, H₂SO₄, 0 °C to rt | 70-85% |
| 3 | Reduction | Methyl 12-nitrodehydroabietate | Methyl 12-aminodehydroabietate | SnCl₂·2H₂O, Ethanol, reflux or Fe/HCl | 80-95% |
| 4 | Diazotization and Hydrolysis | Methyl 12-aminodehydroabietate | Methyl 12-hydroxydehydroabietate | 1. NaNO₂, aq. H₂SO₄, 0-5 °C; 2. H₂O, heat | 60-75% |
| 5 | Acetylation | Methyl 12-hydroxydehydroabietate | Methyl 12-acetoxydehydroabietate | Acetic anhydride (B1165640), Pyridine (B92270), rt | >90% |
| 6 | Saponification (Optional) | Methyl 12-acetoxydehydroabietate | 12-Acetoxydehydroabietic acid | KOH, Ethanol/H₂O, reflux | >90% |
Experimental Protocols
Protocol 1: Synthesis of Methyl Dehydroabietate
This protocol describes the protection of the carboxylic acid functionality of dehydroabietic acid by conversion to its methyl ester.
-
Materials : Dehydroabietic acid, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure :
-
To a solution of dehydroabietic acid (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Add methyl iodide (2.0 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl dehydroabietate as a solid, which can be purified by recrystallization from methanol.
-
Protocol 2: Synthesis of Methyl 12-Nitro-dehydroabietate
This protocol details the regioselective nitration of the aromatic C-ring of methyl dehydroabietate.
-
Materials : Methyl dehydroabietate, Concentrated Nitric acid (HNO₃), Concentrated Sulfuric acid (H₂SO₄).
-
Procedure :
-
Cool concentrated sulfuric acid in an ice bath to 0 °C.
-
Slowly add methyl dehydroabietate (1.0 eq) to the cooled sulfuric acid with stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of methyl dehydroabietate, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 3: Synthesis of Methyl 12-Amino-dehydroabietate
This protocol describes the reduction of the nitro group to an amine.
-
Materials : Methyl 12-nitrodehydroabietate, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure :
-
Dissolve methyl 12-nitrodehydroabietate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Basify the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the amino derivative.
-
Protocol 4: Synthesis of Methyl 12-Hydroxy-dehydroabietate
This protocol outlines the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[4][5]
-
Materials : Methyl 12-aminodehydroabietate, Sodium nitrite (B80452) (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure :
-
Prepare a solution of methyl 12-aminodehydroabietate (1.0 eq) in aqueous sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
Reflux for 30 minutes.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate. Purify the crude product by column chromatography.
-
Protocol 5: Synthesis of Methyl 12-Acetoxy-dehydroabietate
This protocol describes the acetylation of the C-12 hydroxyl group.[6]
-
Materials : Methyl 12-hydroxydehydroabietate, Acetic anhydride, Pyridine.
-
Procedure :
-
Dissolve methyl 12-hydroxydehydroabietate (1.0 eq) in pyridine at 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetylated product.
-
Mandatory Visualizations
References
- 1. uv.es [uv.es]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubility Testing of 12-Acetoxyabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxyabietic acid is a diterpenoid compound of interest in various fields, including pharmacology and materials science. A thorough understanding of its solubility characteristics is paramount for its application, formulation development, and in vitro/in vivo studies. These application notes provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound in aqueous and organic solvents. The protocols are designed to be adaptable for both early-stage screening and late-stage development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for designing relevant solubility studies.
| Property | Value | Source |
| CAS Number | 83905-81-1 | [1] |
| Molecular Formula | C22H32O4 | [1] |
| Molecular Weight | 360.49 g/mol | Calculated |
| Structure | Diterpenoid with a carboxylic acid moiety | General Chemical Knowledge |
| Known Solvents (Qualitative) | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Predicted Aqueous Solubility | Low, due to its hydrophobic diterpenoid structure | General Chemical Knowledge |
| pKa | Not experimentally determined. Predicted to be in the range of 4.5 - 5.5 due to the carboxylic acid group, similar to other resin acids. | General Chemical Knowledge |
Experimental Protocols
Two primary types of solubility are critical in drug discovery and development: kinetic and thermodynamic solubility.[3]
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer using the Nephelometric Method
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or a plate reader with a light scattering module
-
Multichannel pipette
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each DMSO stock dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.
-
Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature (or 37°C) for 2 hours.[5]
-
Measurement: Measure the light scattering (nephelometry) of each well. The concentration at which a significant increase in light scattering is observed compared to the blank (PBS + 1% DMSO) is considered the kinetic solubility.[5]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of the compound and is considered the "gold standard" for solubility measurement.[6] It is crucial for lead optimization and formulation development.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, propylene (B89431) glycol)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent (e.g., 1 mg of compound to 1 mL of buffer).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a standard curve of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Dilute the filtered supernatant with the mobile phase and analyze by HPLC-UV or LC-MS.
-
Determine the concentration of the dissolved compound by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)
| Compound | Method | Solvent | Temperature (°C) | Kinetic Solubility (µM) |
| This compound | Nephelometry | PBS (pH 7.4) + 1% DMSO | 25 | [Insert experimental value] |
Table 2: Thermodynamic Solubility of this compound in Various Solvents
| Compound | Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |
| This compound | Simulated Gastric Fluid | 1.2 | 37 | [Insert experimental value] | [Insert experimental value] |
| This compound | Acetate Buffer | 4.5 | 37 | [Insert experimental value] | [Insert experimental value] |
| This compound | Phosphate Buffer | 6.8 | 37 | [Insert experimental value] | [Insert experimental value] |
| This compound | Phosphate-Buffered Saline | 7.4 | 37 | [Insert experimental value] | [Insert experimental value] |
| This compound | Ethanol | N/A | 25 | [Insert experimental value] | [Insert experimental value] |
| This compound | Propylene Glycol | N/A | 25 | [Insert experimental value] | [Insert experimental value] |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
pH-Dependent Solubility Relationship
Caption: Expected pH-Dependent Solubility of this compound.
References
- 1. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 3. foreverest.net [foreverest.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. evotec.com [evotec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 12-Acetoxyabietic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 12-Acetoxyabietic acid.
Troubleshooting Guides
This section addresses common problems that may arise during the extraction and purification of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q1: I performed the extraction, but my final yield of this compound is significantly lower than expected, or I obtained no product at all. What are the possible causes and solutions?
A1: Low or no yield is a frequent issue in natural product extraction. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
-
Inadequate Starting Material: The concentration of this compound can vary significantly between different species of pine and even based on the geographical location and time of harvesting of the oleoresin.[1]
-
Solution: Ensure you are using a reliable source of ponderosa pine (Pinus ponderosa) oleoresin, which has been documented to contain this compound.[2] If possible, analyze a small sample of the raw material by GC or HPLC to confirm the presence of the target compound before large-scale extraction.
-
-
Inefficient Extraction: The choice of solvent and extraction method is critical for efficiently isolating the target compound from the complex oleoresin matrix.
-
Solution: A non-polar or moderately polar solvent is generally suitable for diterpenoids. Consider re-extracting the plant material with a different solvent system or employing a more exhaustive extraction technique like Soxhlet extraction if you initially used a simpler method like maceration.
-
-
Degradation of the Acetate (B1210297) Group: The acetoxy group is susceptible to hydrolysis, especially in the presence of acids or bases, or at elevated temperatures.[2]
-
Solution: Avoid harsh pH conditions during extraction and purification. If acidic or basic reagents are used, they should be neutralized promptly. Minimize exposure to high temperatures; if heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
-
Loss During Purification: Significant amounts of the product can be lost during chromatographic purification if the conditions are not optimized.
-
Solution: Monitor each step of the purification process using Thin Layer Chromatography (TLC) or HPLC to track the presence of your compound in different fractions. Ensure the chosen chromatography media (e.g., silica (B1680970) gel) is not causing degradation.
-
Issue 2: Presence of Impurities in the Final Product
Q2: My final product shows multiple spots on a TLC plate or several peaks in the HPLC chromatogram. How can I improve the purity of my this compound?
A2: The co-extraction of other resin acids and neutral components is a common challenge.[2][3]
-
Co-eluting Impurities: Other diterpenes with similar polarities can be difficult to separate from this compound.
-
Solution: Optimize your chromatographic separation. For silica gel chromatography, try using a shallower solvent gradient or an isocratic elution with a fine-tuned solvent system.[2] Employing different types of chromatography, such as using DEAE-Sephadex, can help separate acidic compounds from neutral components.[2]
-
-
Residual Solvents: Solvents used during extraction and purification may be present in the final product.
-
Solution: Ensure your product is thoroughly dried under a high vacuum. The ICH Q3C guidelines provide information on acceptable limits for residual solvents.
-
-
Artifact Formation: The compound may be degrading during the workup or analysis.
-
Solution: As mentioned previously, avoid extreme pH and high temperatures. Analyze the sample promptly after isolation.
-
Issue 3: Difficulty in Characterizing the Final Product
Q3: I have isolated a compound that I believe is this compound, but I am having trouble confirming its identity. What analytical techniques should I use?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules.
-
Solution: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts with reported data for methyl 12α-acetoxyabietate as a reference.[2][4] Key signals to look for in the ¹H NMR spectrum would include those corresponding to the acetate methyl group, vinyl protons, and the characteristic protons of the abietane (B96969) skeleton.
-
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Solution: Obtain a mass spectrum of your compound. The molecular weight should correspond to that of this compound (C₂₂H₃₂O₄, MW: 360.49 g/mol ).
-
-
Chromatographic Comparison: Comparing the retention time of your isolated compound with a known standard is a reliable identification method.
-
Solution: If a commercial standard of this compound is available, perform a co-injection on an HPLC or GC system. The appearance of a single, sharp peak confirms the identity.
-
Frequently Asked Questions (FAQs)
Q1: What are the best natural sources for extracting this compound?
A1: Ponderosa pine (Pinus ponderosa) oleoresin is a documented source of this compound.[2] Other pine species may also contain this compound, but their oleoresins would require screening.
Q2: Which solvents are recommended for the initial extraction of this compound from pine oleoresin?
A2: A solvent system of toluene-ether has been used to fractionate pine oleoresin containing this compound.[2] Generally, for abietane diterpenoids, non-polar to moderately polar solvents such as hexane (B92381), ethyl acetate, or dichloromethane, or mixtures thereof, are effective.
Q3: What are the key parameters to optimize for improving the extraction yield?
A3: The key parameters to optimize include:
-
Solvent System: The polarity of the solvent should be matched to the target compound.
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the compound.
-
Particle Size of the Raw Material: Grinding the raw material increases the surface area for extraction.
Q4: How can I monitor the progress of the extraction and purification?
A4: Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the presence of this compound in your extracts and chromatographic fractions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is recommended.[5][6]
Q5: What are the recommended storage conditions for purified this compound?
A5: For long-term storage, it is advisable to keep the purified compound as a powder at -20°C. If stored in solution, use an appropriate solvent and store at -80°C for up to six months, or -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Specific yield data for this compound is not widely available in the literature. The following table provides reference yields for related abietane diterpenes from various sources to give a general indication of expected yields.
| Compound | Plant Source | Extraction Method | Yield | Reference |
| Dehydroabietic acid & Abietic acid | Pinus merkusii heartwood | Maceration with ethanol | Not specified, but quantifiable by HPLC | [6] |
| Abietic acid | Pine resin | Ultrasonic assisted extraction with methanol (B129727) | Not specified, but quantifiable by HPLC | [7] |
| Abietane Diterpenoids (total) | Salvia officinalis | Soxhlet extraction (10h) | 36.4 ± 1.36 mg/g dry plant weight | [8] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Ponderosa Pine Oleoresin (Adapted from Literature)
This protocol is a suggested procedure based on the reported isolation of methyl 12α-acetoxyabietate and general methods for resin acid purification.[2] Optimization may be required.
-
Fractionation of Oleoresin:
-
Dissolve the ponderosa pine oleoresin in a minimal amount of a suitable solvent mixture (e.g., toluene-diethyl ether).
-
Apply the solution to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate. A 7:3 toluene-ether mixture was reported to elute the fraction containing the target compound.[2]
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Separation of Acidic and Neutral Components:
-
Pool the fractions containing the target compound and remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate solvent and apply it to a DEAE-Sephadex column to separate the resin acids from neutral components.[2]
-
-
Further Purification by Silica Gel Chromatography:
-
The acid fraction obtained from the DEAE-Sephadex column can be further purified by silica gel chromatography using a suitable solvent system (e.g., a hexane-ethyl acetate gradient) to isolate pure this compound.
-
Protocol 2: Analytical Quantification by HPLC
This is a general HPLC method for the analysis of resin acids and may need to be adapted for this compound.[6]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A gradient elution may be necessary to separate all components.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (a starting point could be in the 210-250 nm range).
-
Quantification: Create a calibration curve using a purified standard of this compound of known concentrations.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. Determination of Abietic Acid in Duck Skin Tissue by Solid Phase Extraction-High Performance Liquid Chromatography [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 8. ijprdjournal.com [ijprdjournal.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 12-Acetoxyabietic Acid
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 12-Acetoxyabietic acid in their in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on its chemical structure as a diterpenoid, this compound is expected to be poorly soluble in aqueous solutions. The recommended starting organic solvents for creating a stock solution are Dimethyl Sulfoxide (DMSO), ethanol (B145695), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For most in vitro cell-based assays, DMSO is the preferred solvent for initial stock solution preparation due to its high solvating power for many organic compounds.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent but not in the aqueous medium. When the DMSO stock is added to the medium, the final concentration of DMSO is not sufficient to keep the compound dissolved. To prevent this, ensure the final concentration of DMSO in your culture medium is kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] You can also try serial dilutions in a mixture of solvent and aqueous buffer to gradually decrease the solvent concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To minimize cellular toxicity, the final concentration of DMSO in cell culture media should generally not exceed 0.5%.[2] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Q4: Are there any alternatives to DMSO for improving the solubility of this compound in aqueous media?
A4: Yes, several strategies can be employed. These include the use of co-solvents like ethanol, formulation with solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80, Triton™ X-100), or pH adjustment of the buffer if the compound has ionizable groups.[3][4][5] For enzymatic assays, low concentrations of non-ionic detergents (0.01-0.05%) can be effective.[3]
Q5: Can I use heat or sonication to help dissolve my compound?
A5: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of precipitates.[4][6] However, it is crucial to be cautious as prolonged exposure to heat can potentially degrade the compound. Sonication helps to break down particulate matter and can facilitate solubilization.[4]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.
| Issue | Potential Cause | Recommended Solution(s) |
| Compound does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low intrinsic solubility. | - Increase the solvent volume to lower the concentration.- Try a different organic solvent such as ethanol or acetone.[7][8]- Apply gentle warming (37°C) or sonication to aid dissolution.[6] |
| Precipitation occurs upon dilution into aqueous buffer or cell culture medium. | The compound is "crashing out" of the solution due to poor aqueous solubility. | - Decrease the final concentration of the compound.- Ensure rapid mixing upon dilution.[4]- Perform serial dilutions in a co-solvent system before final dilution in the aqueous medium.- Increase the final DMSO concentration slightly, but not exceeding cytotoxic levels (typically <0.5%).[2] |
| The prepared solution is cloudy or contains visible particles. | Incomplete dissolution or formation of aggregates. | - Vortex the solution vigorously.- Use a brief sonication step.[4]- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results. | Potential precipitation of the compound over time in the working solution. | - Prepare fresh working solutions for each experiment.- Visually inspect the working solutions for any signs of precipitation before use.- Consider using a solubilizing agent like a cyclodextrin (B1172386) to maintain solubility. |
Quantitative Solubility Data
| Solvent | Approximate Solubility (Abietic Acid) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:20 solution of DMSO:PBS (pH 7.2) | ~0.04 mg/mL | [2] |
| Water | Insoluble | [7][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (344.48 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 344.48 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may use a brief sonication step (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C).[4][6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Pre-warm your cell culture medium to 37°C. Add a small volume of the final DMSO intermediate to the medium to achieve your desired final concentration.
-
Critical Step - Rapid Mixing: It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[4]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1% to 0.5%).
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
Hypothetical Signaling Pathway Modulated by Abietane Diterpenoids
Abietane diterpenoids have been reported to exhibit various biological activities, including anti-cancer effects. Some derivatives of the related dehydroabietic acid have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this hypothetical mechanism of action for this compound.
Caption: A hypothetical PI3K/AKT/mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of abietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"stability of 12-Acetoxyabietic acid under different storage conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 12-Acetoxyabietic acid under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from air and moisture.[1] It is recommended to store it under an inert gas.[1] The following table summarizes the recommended storage temperatures and expected shelf life for the powdered form:
Q2: What are the recommended storage conditions for this compound in solution?
When in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2] The stability of the compound in solution is shorter than in its solid form. The following storage conditions are recommended for solutions of this compound:
Q3: My this compound solution has been stored at -20°C for over a month. Can I still use it?
If a solution of this compound has been stored at -20°C for more than one month, it is recommended to re-examine its efficacy and purity before use.[2]
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure and studies on related abietic acid derivatives, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield 12-hydroxyabietic acid and acetic acid.
-
Oxidation: The conjugated diene system in the abietane (B96969) skeleton is prone to oxidation, which can be initiated by air, light, or oxidizing agents.[3] This can lead to the formation of various oxidation products, including hydroperoxides, ketones, and hydroxylated derivatives.[3]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions. At very high temperatures, decomposition of the resulting acetic acid can also occur.[4]
-
Photodegradation: Exposure to light, particularly UV light, can promote oxidation and potentially lead to oligomerization of the diterpenoid structure.
Q5: I suspect my sample of this compound has degraded. How can I check for degradation products?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to detect and quantify degradation products. A well-developed HPLC method can separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance of the solid (e.g., color change, clumping) | Exposure to air, moisture, or light leading to oxidation or hydrolysis. | Discard the sample and use a fresh, properly stored batch. Ensure future storage is in a tightly sealed container, preferably under an inert atmosphere and protected from light.[1] |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. Re-evaluate storage conditions and sample preparation procedures. |
| Loss of biological activity in an experiment | Degradation of this compound in the experimental medium (e.g., due to pH or temperature). | Assess the stability of the compound under your specific experimental conditions (e.g., by incubating it in the medium for the duration of the experiment and analyzing by HPLC). Consider preparing fresh solutions immediately before use. |
| Precipitation of the compound from solution upon storage | Poor solubility in the chosen solvent at the storage temperature or solvent evaporation. | Ensure the chosen solvent is appropriate and that the concentration is below the solubility limit at the storage temperature. Use tightly sealed vials to prevent solvent evaporation. |
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies to assess the stability of pharmaceutical compounds. These conditions can be adapted for this compound. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60°C) | Several hours to days | 12-Hydroxyabietic acid, acetic acid |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or slightly heated | Minutes to hours | 12-Hydroxyabietic acid, acetic acid |
| Oxidation | 3-30% H₂O₂, at room temperature | Several hours | Hydroxylated derivatives, epoxides, ketones[3] |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | Several days | Products of oxidation and hydrolysis |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Several days | Photo-oxidation products, potential oligomers |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw samples at various time points (e.g., 15, 30, 60, 120 minutes).
-
Neutralize the samples with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in an oven at 80°C.
-
At various time points (e.g., 1, 3, 7 days), dissolve a portion of the solid in the initial solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Analyze samples at appropriate time intervals.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method (see protocol below) to determine the extent of degradation and the profile of degradation products.
Protocol for Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A suggested starting gradient could be:
-
0-20 min: 50% to 90% organic solvent
-
20-25 min: 90% organic solvent
-
25-30 min: 90% to 50% organic solvent
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
Method Validation: Once optimal separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
"troubleshooting 12-Acetoxyabietic acid synthesis side reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 12-Acetoxyabietic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which typically proceeds through a three-step process:
-
Oxidation: Conversion of abietic acid to 12-oxoabietic acid.
-
Reduction: Reduction of the 12-oxo group to a hydroxyl group, yielding 12-hydroxyabietic acid.
-
Acetylation: Acetylation of the hydroxyl group to the final product, this compound.
Problem 1: Low yield of 12-oxoabietic acid in the oxidation step.
Possible Causes:
-
Incomplete Oxidation: The oxidizing agent may not be sufficiently reactive, or the reaction time may be too short.
-
Side Reactions: Over-oxidation or oxidation at other positions of the abietic acid molecule, such as the C7 position, can lead to a mixture of products and reduce the yield of the desired 12-oxo derivative.[1] Isomerization of the conjugated double bonds is another common side reaction.
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the reaction's outcome.
Solutions:
-
Choice of Oxidizing Agent: While various oxidizing agents can be used, controlled oxidation is key. Milder oxidizing agents might be preferable to prevent over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of side products.
-
Temperature Control: Maintain a consistent and appropriate temperature throughout the reaction.
-
Purification: Column chromatography is often necessary to separate the desired 12-oxoabietic acid from unreacted starting material and other oxidation byproducts.
Problem 2: Presence of multiple spots on TLC after the reduction of 12-oxoabietic acid.
Possible Causes:
-
Incomplete Reduction: The reducing agent may not have been added in sufficient quantity, or the reaction may not have gone to completion.
-
Stereoisomers: The reduction of the ketone at C12 can lead to the formation of two diastereomeric alcohols (12α-hydroxy and 12β-hydroxyabietic acid).
-
Side Reactions: Depending on the reducing agent, other functional groups in the molecule could potentially be reduced.
Solutions:
-
Choice of Reducing Agent: Use a selective reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which is less likely to reduce the carboxylic acid group.
-
Stoichiometry: Ensure the correct molar ratio of the reducing agent to the ketone.
-
Reaction Conditions: Perform the reaction at a low temperature (e.g., 0°C) to improve selectivity.
-
Purification: The diastereomeric alcohols may be difficult to separate by standard column chromatography. Fractional crystallization or preparative HPLC might be necessary if a single stereoisomer is required.
Problem 3: Low yield of this compound during the final acetylation step.
Possible Causes:
-
Incomplete Acetylation: The acetylating agent may not be reactive enough, or the reaction time may be insufficient. The presence of water can also hinder the reaction.
-
Steric Hindrance: The hydroxyl group at C12 might be sterically hindered, making it less reactive.
-
Side Reactions: If other hydroxyl groups are present in the molecule (e.g., from side reactions in previous steps), they may also be acetylated, leading to a mixture of products.
Solutions:
-
Choice of Acetylating Agent: Acetic anhydride (B1165640) in the presence of a base catalyst (e.g., pyridine (B92270) or DMAP) is a common and effective method for acetylation. For sterically hindered alcohols, more reactive acylating agents or different catalytic systems might be explored.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the acetylating agent.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Purification: The final product will likely require purification by column chromatography to remove any unreacted starting material, excess reagents, and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: The most common starting material is abietic acid, a natural product readily available from pine rosin.[2] For some reactions, it may be advantageous to first convert abietic acid to its methyl ester to protect the carboxylic acid functionality.
Q2: What are the expected major side products during the oxidation of abietic acid?
A2: Besides the desired 12-oxoabietic acid, other common oxidation products include 7-oxoabietic acid and various di-oxygenated derivatives.[1] Isomerization of the diene system is also a potential side reaction. The product distribution can be highly dependent on the specific oxidizing agent and reaction conditions used.
Q3: How can I confirm the formation of 12-hydroxyabietic acid after the reduction step?
A3: The formation of the alcohol can be monitored by TLC, where the product will have a different Rf value than the starting ketone. Spectroscopic methods are essential for confirmation. In Infrared (IR) spectroscopy, the disappearance of the ketone carbonyl peak and the appearance of a broad hydroxyl (-OH) stretch will be indicative of a successful reaction. Nuclear Magnetic Resonance (NMR) spectroscopy will show characteristic shifts for the proton and carbon at the C12 position.
Q4: Is it necessary to separate the diastereomers of 12-hydroxyabietic acid before acetylation?
A4: This depends on the final application. If a specific stereoisomer of this compound is required, then separation of the diastereomeric alcohols is necessary. If a mixture is acceptable, the acetylation can be performed on the mixture of diastereomers.
Q5: What purification techniques are most effective for isolating this compound?
A5: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying this compound. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is typically used to elute the components.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reagents & Conditions | Expected Product | Potential Side Products | Typical Yield Range |
| Oxidation | Abietic acid, Oxidizing agent (e.g., CrO₃, PCC) in an appropriate solvent. | 12-oxoabietic acid | 7-oxoabietic acid, di-oxygenated products, isomerized abietic acid | 30-60% |
| Reduction | 12-oxoabietic acid, Reducing agent (e.g., NaBH₄) in an alcohol solvent. | 12-hydroxyabietic acid (mixture of diastereomers) | Unreacted ketone | 80-95% |
| Acetylation | 12-hydroxyabietic acid, Acetic anhydride, Pyridine or DMAP. | This compound | Di-acetylated byproducts (if other hydroxyls are present) | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 12-oxoabietic acid (Illustrative)
-
Dissolve abietic acid (1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of a suitable oxidizing agent (e.g., chromium trioxide in aqueous acetic acid) to the abietic acid solution at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of 12-hydroxyabietic acid (Illustrative)
-
Dissolve 12-oxoabietic acid (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride) in small portions.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Further purification may be necessary.
Protocol 3: Synthesis of this compound (Illustrative)
-
Dissolve 12-hydroxyabietic acid (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base catalyst (e.g., pyridine or a catalytic amount of DMAP).
-
Add acetic anhydride (1.1-1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4-12 hours), monitoring the progress by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Optimization of HPLC Separation for 12-Acetoxyabietic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 12-Acetoxyabietic acid. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
| Problem | Possible Cause | Recommended Solution |
| High Backpressure | 1. Blockage in the system (e.g., column frit, guard column, tubing). 2. Mobile phase viscosity is too high. 3. Flow rate is too high. 4. Precipitated buffer salts in the system. | 1. Systematically remove components (start with the guard column) to locate the blockage. Backflush the column with a weaker solvent. 2. Check the miscibility and viscosity of your mobile phase components. 3. Reduce the flow rate. 4. Flush the system with water or a compatible solvent to dissolve the precipitate. |
| Low or No Pressure | 1. Leak in the system (e.g., loose fittings, worn pump seals). 2. Mobile phase reservoir is empty. 3. Air bubbles in the pump. | 1. Inspect all fittings and connections for leaks. Replace pump seals if necessary. 2. Refill the solvent reservoir. 3. Degas the mobile phase and prime the pump. |
| Peak Tailing | 1. Secondary interactions between the acidic analyte and basic silanol (B1196071) groups on the silica-based stationary phase. 2. Column overload. 3. Incompatible injection solvent. | 1. Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of silanol groups. Use a modern, high-purity, end-capped C18 column. 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the initial mobile phase. |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Decrease the injection volume or sample concentration. 2. Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. |
| Retention Time Drift | 1. Inadequate column equilibration time. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Column degradation. | 1. Ensure the column is fully equilibrated with the mobile phase before injection (flush with at least 10-20 column volumes). 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant temperature. 4. Replace the column if performance continues to degrade. |
| Poor Resolution | 1. Mobile phase composition is not optimal. 2. Inappropriate stationary phase. 3. Flow rate is too high. | 1. Optimize the mobile phase by adjusting the organic solvent-to-water ratio. Consider trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). 2. A standard C18 column is a good starting point. Consider a column with a different selectivity if co-elution persists. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. A mobile phase consisting of acetonitrile (B52724) (A) and water with 0.1% formic acid (B) is a common choice for acidic compounds. A typical starting gradient could be:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30-35 min: 80% to 20% A
-
35-40 min: 20% A (equilibration)
A flow rate of 1.0 mL/min and UV detection at around 210-240 nm are also reasonable starting parameters.
Q2: How does the mobile phase pH affect the separation of this compound?
Since this compound is an acidic compound, the mobile phase pH plays a crucial role in its retention and peak shape.[1][2] At a higher pH, the carboxylic acid group will be deprotonated, making the molecule more polar and resulting in earlier elution and potentially poor peak shape (tailing) due to interactions with the stationary phase.[1] By adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase, you lower the pH and suppress the ionization of the analyte.[3] This leads to increased hydrophobicity, better retention on a reversed-phase column, and improved peak symmetry.[3][4]
Q3: Should I use isocratic or gradient elution?
For method development and analyzing samples with potentially co-eluting impurities, gradient elution is generally recommended. A gradient allows for the separation of compounds with a wider range of polarities in a reasonable time. Once the retention time of this compound is known and if the sample matrix is simple, an isocratic method can be developed for routine analysis to save time and solvent.
Column Selection and Care
Q4: What type of HPLC column is best for this compound?
A reversed-phase C18 column is the most common and generally a good choice for the separation of diterpene acids like this compound.[5] Look for a modern, high-purity, end-capped C18 column to minimize peak tailing caused by interactions with residual silanol groups.[6] Columns with a particle size of 5 µm are standard, but for higher resolution and faster analysis times, columns with smaller particle sizes (e.g., 3.5 µm or sub-2 µm for UHPLC) can be used.[7]
Q5: How can I extend the lifetime of my HPLC column when analyzing acidic compounds?
-
Use a guard column: This will protect your analytical column from strongly retained compounds and particulates in the sample.
-
Filter your samples and mobile phases: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
Properly store the column: When not in use, store the column in a suitable solvent, typically a mixture of organic solvent and water (e.g., 80:20 acetonitrile:water). Avoid storing the column in buffered mobile phases.
-
Flush the column regularly: After a series of analyses, flush the column with a strong solvent to remove any strongly adsorbed compounds.
Sample Preparation
Q6: How should I prepare my sample containing this compound for HPLC analysis?
The sample preparation will depend on the matrix. For plant extracts, a common procedure involves:
-
Extraction: Extract the plant material with a suitable organic solvent like methanol or ethanol.
-
Filtration: Filter the extract to remove any solid plant material.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Reconstitution: Dissolve the residue in the initial mobile phase or a compatible solvent.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Experimental Protocols
Protocol 1: General Screening Method for this compound
This protocol is designed for initial screening and method development.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 20 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the initial mobile phase.
-
Inject the standard and sample solutions.
-
Analyze the chromatograms for peak shape, retention time, and resolution.
Diagram: HPLC Method Development Workflow
Caption: A typical workflow for developing an HPLC method.
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be varied during the optimization of the separation of diterpene acids. The optimal values for this compound should be determined experimentally.
| Parameter | Range/Options | Effect on Separation |
| Column Chemistry | C18, C8, Phenyl-Hexyl | Affects selectivity and retention based on hydrophobicity and other interactions. |
| Column Dimensions (L x ID) | 250 x 4.6 mm, 150 x 4.6 mm, 100 x 2.1 mm | Longer columns provide higher resolution but longer run times. Smaller ID columns increase sensitivity. |
| Particle Size | 5 µm, 3.5 µm, <2 µm (UHPLC) | Smaller particles increase efficiency and resolution but also increase backpressure.[7] |
| Mobile Phase Organic Solvent | Acetonitrile, Methanol | Can significantly alter selectivity. Acetonitrile generally has a lower viscosity and provides sharper peaks. |
| Mobile Phase Modifier | Formic Acid, Acetic Acid, Phosphoric Acid (0.05-0.1%) | Controls the pH to improve peak shape and retention of acidic analytes. |
| Flow Rate | 0.5 - 1.5 mL/min | Affects run time, resolution, and backpressure. Lower flow rates generally improve resolution. |
| Column Temperature | 25 - 40 °C | Can affect retention time, selectivity, and mobile phase viscosity. |
| Detection Wavelength | 205 - 240 nm | Should be set at the lambda max of this compound for optimal sensitivity. |
References
- 1. Variability of some diterpene esters in coffee beverages as influenced by brewing procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. Determination of Abietic Acid in Duck Skin Tissue by Solid Phase Extraction-High Performance Liquid Chromatography [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 12-Acetoxyabietic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 12-Acetoxyabietic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound, a diterpenoid, often revolve around its purification, the potential for isomerization and degradation, and achieving optimal conditions for analytical techniques. Key issues include:
-
Purification: Isolating this compound from its natural source or synthetic reaction mixture can be complex due to the presence of structurally similar abietane (B96969) diterpenoids.[1]
-
Stability: The acetoxy group may be susceptible to hydrolysis back to the corresponding alcohol under non-neutral pH conditions or elevated temperatures, which can be a concern during sample preparation and analysis.
-
Chromatography: Achieving baseline separation from other resin acids and their derivatives can be challenging due to their similar hydrophobicity.[2][3]
-
Spectroscopy: While NMR is powerful for structure elucidation, overlapping signals from the complex tricyclic core can complicate spectral interpretation.[4][5][6] Mass spectrometry may require careful optimization of ionization and fragmentation conditions.[7]
Q2: What is a suitable solvent for dissolving this compound for analysis?
A2: this compound is generally soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For reversed-phase HPLC, it is common to dissolve the sample in the mobile phase, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C. If in solution, store at -80°C for up to six months or at -20°C for up to one month.[8] It is advisable to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the concentration of the injected sample.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[9]
-
-
Possible Cause 3: Column Degradation.
-
Solution: Flush the column with a strong solvent, or if the problem persists, replace the column.[10]
-
Issue: Poor Resolution Between Peaks
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Solution: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve the separation of closely eluting compounds.[3]
-
-
Possible Cause 2: Inappropriate Column Chemistry.
Mass Spectrometry (MS) Analysis
Issue: Low Ionization Efficiency in ESI-MS
-
Possible Cause 1: Suppression of Ionization.
-
Solution: In negative ion mode, the addition of a small amount of a weak base like ammonium (B1175870) formate (B1220265) to the mobile phase can enhance deprotonation and improve signal intensity for the carboxylate ion.[11]
-
-
Possible Cause 2: In-source Fragmentation.
-
Solution: The acetoxy group might be labile. Optimize the cone voltage and other source parameters to minimize in-source fragmentation.
-
NMR Spectroscopy
Issue: Signal Overlap in ¹H NMR Spectrum
-
Possible Cause: Complex Diterpenoid Structure.
Data Presentation
Table 1: Comparison of HPLC Methods for Abietic Acid and its Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Pursuit PFP (150 mm x 4.6 mm, 5.0 µm)[9] | ODS-3[11] | Acclaim C30[2] |
| Mobile Phase | Methanol: 0.1% Formic Acid (75:25, v/v)[9] | 5mM Ammonium formate/acetonitrile (10/90, v/v)[11] | Acetonitrile and Methanol with water/acid |
| Flow Rate | 0.7 mL/min[9] | Not Specified | Not Specified |
| Detection | DAD at 245 nm[9] | ESI-MS (Negative Ion Mode)[11] | Charged Aerosol Detection (CAD)[2] |
| Reported Analytes | Abietic Acid[9] | Abietic Acid, Dehydroabietic Acid[11] | Triterpenoids (Oleanolic and Ursolic Acids)[2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in methanol to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to the desired concentration range for analysis. Filter the final solution through a 0.45 µm syringe filter before injection.[9]
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Pursuit PFP (150 mm x 4.6 mm, 5.0 µm) or equivalent reversed-phase column.[9]
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol: 0.1% Formic Acid in Water (75:25, v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 245 nm.[9]
-
-
Analysis: Inject the prepared standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.
Protocol 2: Structure Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in an NMR tube.
-
NMR Experiments:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (with and without proton decoupling).
-
Perform two-dimensional (2D) experiments for complete structural assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[4][5]
-
-
-
Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon chemical shifts and confirm the structure of this compound.
Visualizations
Caption: General workflow for the purification and characterization of this compound.
Caption: Troubleshooting logic for common HPLC issues in diterpenoid analysis.
Caption: Logical relationship of spectroscopic data for structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 1H and 13C NMR assignments of abietane diterpenes from Aegiphila lhotzkyana | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 9. brjac.com.br [brjac.com.br]
- 10. ijnrd.org [ijnrd.org]
- 11. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of 12-Acetoxyabietic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of 12-Acetoxyabietic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common challenges in the purification of this compound.
Observed Problem: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Incomplete reaction: | Before starting the purification process, ensure the synthesis of this compound has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). |
| Suboptimal Recrystallization Conditions: | The choice of solvent and cooling rate can significantly impact crystal yield. Experiment with different solvent systems and allow for slow cooling to maximize crystal formation. |
| Loss during Column Chromatography: | The compound may be eluting with other fractions or irreversibly binding to the stationary phase. Optimize the mobile phase composition and consider using a less active stationary phase. |
| Hydrolysis of the Acetoxy Group: | Prolonged exposure to acidic or basic conditions, especially in the presence of water, can lead to the hydrolysis of the 12-acetoxy group, forming 12-hydroxyabietic acid. Ensure all solvents are dry and minimize exposure to pH extremes. |
Observed Problem: Impure Product (Multiple Spots on TLC)
| Potential Cause | Suggested Solution |
| Co-elution of Impurities: | Impurities with similar polarity to this compound may co-elute during column chromatography. Employ a shallower solvent gradient or try a different solvent system to improve separation. |
| Presence of Starting Materials: | Unreacted abietic acid or acetylating agent may be present. Adjust the stoichiometry of the synthesis reaction or perform a pre-purification step to remove these. |
| Formation of Isomers: | Isomerization of the double bonds in the abietane (B96969) skeleton can occur under certain conditions. Characterize the impurities to identify any isomers and adjust reaction and purification conditions to minimize their formation. |
| Degradation of the Compound: | This compound may be sensitive to heat or light. Perform purification steps at lower temperatures and protect the compound from light where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as abietic acid, residual acetylating agents, and byproducts like 12-hydroxyabietic acid due to hydrolysis. Isomers of abietic acid may also be present as impurities.
Q2: How can I effectively monitor the purification process?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable solvent system for TLC analysis of this compound would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce streaking of the carboxylic acid on the TLC plate.
Q3: What should I do if my compound "oils out" during recrystallization?
A3: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, try using a larger volume of solvent, a different solvent system with a lower boiling point, or cooling the solution more slowly with gentle agitation.
Q4: Can I use reversed-phase chromatography for the purification of this compound?
A4: Yes, reversed-phase chromatography can be a viable option. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its protonated form and to improve peak shape, it is advisable to add a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase.
Experimental Protocols
1. Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
2. Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using flash column chromatography.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by performing TLC. A good solvent system will give the this compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve separation by reducing tailing.
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Ratios) | Notes |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (8:2 to 7:3) + 0.5% Acetic Acid | Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (9:1, gradually increasing to 7:3) + 0.5% Acetic Acid | A gradient elution is often more effective for separating closely related impurities. |
| Reversed-Phase HPLC | C18 | Acetonitrile:Water (7:3) + 0.1% Formic Acid | Isocratic or gradient elution can be used depending on the impurity profile. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Methanol | Moderately Soluble |
| Ethanol | Moderately Soluble |
| Hexane | Sparingly Soluble |
| Water | Insoluble |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
Technical Support Center: 12-Acetoxyabietic Acid Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of 12-Acetoxyabietic acid. As specific pharmacokinetic data for this compound is limited in publicly available literature, the guidance provided is based on established principles for enhancing the bioavailability of poorly water-soluble compounds, particularly other terpenoids and abietane (B96969) diterpenoids like abietic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: Like many other terpenoids, this compound is a lipophilic compound with poor aqueous solubility.[1][2][3] This low solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, a major barrier to achieving adequate oral bioavailability.[4]
Q2: What are the general strategies to improve the bioavailability of poorly soluble diterpenoids like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.[4]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
-
Prodrug Approaches: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.
Q3: Are there any specific solubility data available for abietane diterpenoids that can guide formulation development for this compound?
A3: While specific data for this compound is scarce, data for the related compound, abietic acid, indicates that it is sparingly soluble in aqueous buffers.[5] It is, however, soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] This suggests that this compound likely exhibits similar solubility characteristics, making it a candidate for the formulation strategies mentioned above.
Q4: How can I select the most suitable bioavailability enhancement strategy for my research?
A4: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the available resources. A systematic approach, as outlined in the workflow diagram below, is recommended. This involves characterizing the compound's properties, followed by screening various formulation approaches and evaluating their performance in vitro and in vivo.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | Poor wettability of the drug particles. | - Incorporate a surfactant into the formulation.- Consider particle size reduction techniques like micronization. |
| Recrystallization of the amorphous form in solid dispersions. | - Screen for a more suitable polymer carrier that has strong interactions with the drug.- Increase the drug-to-polymer ratio. | |
| Inadequate dispersion of the lipid-based formulation. | - Optimize the ratio of oil, surfactant, and co-surfactant in the formulation.- Ensure the formulation forms a stable and fine emulsion upon dilution with aqueous media. | |
| High variability in in vivo pharmacokinetic data. | Food effects on drug absorption. | - Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. |
| Inconsistent formulation performance. | - Re-evaluate the formulation for physical and chemical stability.- Ensure a robust and reproducible manufacturing process for the formulation. | |
| Enterohepatic recirculation. | - This has been observed with other similar compounds and can lead to secondary peaks in the plasma concentration-time profile.[6] Consider this possibility when analyzing pharmacokinetic data. | |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | Permeability-limited absorption. | - Even with improved dissolution, the inherent permeability of the compound across the intestinal epithelium may be a limiting factor. Consider conducting in vitro permeability assays (e.g., Caco-2 cell model). |
| First-pass metabolism. | - The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. |
Data Presentation: Hypothetical Bioavailability Enhancement
The following table presents hypothetical data to illustrate the potential improvements in the bioavailability of this compound that could be achieved with different formulation strategies. Note: These values are for illustrative purposes only and are not based on actual experimental data for this compound.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Dissolution Rate (% dissolved in 30 min) | Relative Bioavailability (%) |
| Unformulated (Micronized Powder) | < 1 | 15 | 100 (Reference) |
| Solid Dispersion (1:5 drug-polymer ratio) | 25 | 60 | 250 |
| Nano-suspension (200 nm particle size) | 10 | 75 | 320 |
| SMEDDS (Self-Microemulsifying Drug Delivery System) | > 100 (in emulsion) | 95 | 500 |
Experimental Protocols
General Protocol for Preparation of a Solid Dispersion
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., methanol, ethanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare with the unformulated drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
General Protocol for Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Materials: this compound, an oil phase (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Kolliphor RH 40, Tween 80), and a co-surfactant (e.g., Transcutol HP, PEG 400).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region and optimize the ratio of oil, surfactant, and co-surfactant.
-
Prepare the SMEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to water with gentle agitation and observe the formation of a clear or slightly bluish microemulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting microemulsion using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis method.
-
Visualizations
Caption: Experimental workflow for selecting and optimizing a bioavailability enhancement strategy.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A phase I and pharmacokinetic study of 12-h infusion of flavone acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 12-Acetoxyabietic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 12-Acetoxyabietic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial degradation products of this compound?
The primary and most anticipated initial degradation step is the hydrolysis of the ester bond at the C-12 position. This reaction cleaves the acetoxy group, yielding 12-Hydroxyabietic acid and acetic acid. This hydrolysis can be chemically mediated (acid or base-catalyzed) or enzyme-catalyzed by esterases.
Q2: What are the likely subsequent degradation pathways for the abietic acid backbone?
Following the initial deacetylation to 12-Hydroxyabietic acid, the degradation is expected to proceed along pathways similar to those observed for abietic acid. Microbial degradation, particularly by bacteria and fungi, is a common route. These pathways often involve a series of oxidation reactions. Key steps can include:
-
Hydroxylation: Introduction of additional hydroxyl groups at various positions on the diterpene skeleton.
-
Dehydrogenation: Formation of double bonds, leading to aromatization of one of the rings, often resulting in dehydroabietic acid derivatives.
-
Ring Cleavage: Opening of the tricyclic ring structure, leading to smaller, more readily metabolized molecules.
Q3: My microbial culture is not degrading this compound. What are some possible reasons?
Several factors could contribute to a lack of degradation:
-
Microorganism Specificity: The selected microbial strain may not possess the necessary enzymes (e.g., specific esterases or oxidoreductases) to metabolize this compound. There is a high degree of substrate specificity among microorganisms that degrade resin acids.[1][2][3]
-
Toxicity: High concentrations of this compound or its degradation products might be toxic to the microorganisms, inhibiting their growth and metabolic activity.
-
Suboptimal Culture Conditions: The pH, temperature, aeration, and nutrient composition of the culture medium may not be optimal for the growth of the microorganism and the expression of the relevant degradative enzymes.
-
Acclimation Period: Some microorganisms require an acclimation period to induce the expression of the enzymes needed for degradation.
Q4: I am observing multiple peaks in my HPLC/LC-MS analysis of the degradation experiment. How can I identify them?
The presence of multiple peaks suggests the formation of various degradation intermediates and products. To identify these compounds, a combination of analytical techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the compounds and determining their molecular weights. Fragmentation patterns from tandem MS (MS/MS) can provide structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized compounds, GC-MS can provide excellent separation and mass spectral data for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can elucidate its complete chemical structure.
-
Reference Standards: Comparing the retention times and mass spectra of your unknown peaks with those of commercially available or synthesized standards of potential degradation products (e.g., 12-Hydroxyabietic acid, dehydroabietic acid) is a definitive way to confirm their identity.
Troubleshooting Guides
Issue 1: Low Yield of 12-Hydroxyabietic Acid from Hydrolysis
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis Reaction | For Chemical Hydrolysis: Increase the reaction time, temperature, or the concentration of the acid/base catalyst. Note that harsh conditions can lead to unwanted side reactions. For Enzymatic Hydrolysis: Optimize the enzyme concentration, pH, and temperature. Ensure the enzyme is active and not inhibited by components in the reaction mixture. |
| Product Degradation | The abietic acid backbone may be unstable under the hydrolysis conditions. Analyze samples at different time points to monitor the formation and potential subsequent degradation of 12-Hydroxyabietic acid. Consider using milder reaction conditions. |
| Extraction Inefficiency | Optimize the solvent system and pH for the liquid-liquid extraction of 12-Hydroxyabietic acid. Ensure the pH is adjusted to protonate the carboxylic acid for better extraction into an organic solvent. |
Issue 2: Difficulty in Monitoring the Degradation Process
| Potential Cause | Troubleshooting Step |
| Inadequate Analytical Method | Develop and validate a robust analytical method (e.g., HPLC-UV, LC-MS) for the separation and quantification of this compound and its expected products. Ensure proper selection of the stationary phase, mobile phase, and detector wavelength.[1][3][4][5][6] |
| Low Concentrations of Intermediates | Concentrate the samples before analysis using techniques like solid-phase extraction (SPE) or solvent evaporation. |
| Matrix Effects in Biological Samples | Prepare standards in a matrix that mimics the experimental sample to account for any matrix effects that may suppress or enhance the analytical signal. Perform a sample cleanup procedure, such as SPE, to remove interfering substances.[4][5] |
Quantitative Data
Disclaimer: The following data is derived from studies on related compounds and should be used as a reference. Optimal conditions and rates for this compound may vary.
Table 1: Reference Kinetic Data for Alkaline Hydrolysis of Esters
| Ester Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Butyl Benzyl Phthalate | 13 | Room Temp. | (5.9 ± 0.8) x 10⁻² | [7] |
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | 13 | Room Temp. | (9.8 ± 1.3) x 10⁻³ | [7] |
| Bis(2-ethylhexyl) adipate | 13 | Room Temp. | (4.8 ± 0.6) x 10⁻⁴ | [7] |
Table 2: Reference Biotransformation Yields of Abietic Acid Derivatives
| Substrate | Microorganism | Product | Yield (%) | Reference |
| Sclareol | Fusarium lini | 1β-hydroxysclareol | 1.3 | [8] |
| Sclareol | Fusarium lini | 12-hydroxysclareol | 1.0 | [8] |
| Andrographolide | Cephalosporium aphidicola | Andropanolide | 1.7 | [8] |
| Dehydroabietic acid | Fungal Culture | 1β-hydroxydehydroabietic acid | 0.8 | [8] |
| Dehydroabietic acid | Fungal Culture | 15-hydroxydehydroabietic acid | 1.1 | [8] |
| Dehydroabietic acid | Fungal Culture | 16-hydroxydehydroabietic acid | 1.4 | [8] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
-
Preparation of Reactants: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). Prepare an aqueous solution of sodium hydroxide (B78521) (NaOH) at the desired concentration (e.g., 0.1 M).
-
Reaction Setup: In a sealed reaction vessel, add a known volume of the NaOH solution. To initiate the reaction, add a small volume of the this compound stock solution while stirring to ensure a homogenous mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the NaOH with an acid (e.g., hydrochloric acid) to a pH below 7.
-
Sample Preparation for Analysis: Extract the analytes from the quenched aliquot using a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.
-
Analysis: Analyze the samples to determine the concentration of remaining this compound and the formed 12-Hydroxyabietic acid.
Protocol 2: Enzymatic Hydrolysis using Pig Liver Esterase (PLE)
-
Buffer Preparation: Prepare a phosphate (B84403) buffer solution (e.g., 50 mM, pH 7.4).
-
Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Enzyme Solution: Prepare a solution of Pig Liver Esterase (PLE) in the phosphate buffer.
-
Reaction Initiation: In a reaction tube, combine the phosphate buffer and the this compound stock solution. Pre-incubate at the desired temperature (e.g., 37°C). Initiate the reaction by adding the PLE solution.
-
Incubation: Incubate the reaction mixture at a constant temperature with gentle shaking.
-
Reaction Termination: After the desired incubation time, terminate the reaction by adding a quenching solvent such as acetonitrile (B52724) or by heat inactivation of the enzyme.
-
Sample Preparation and Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Analyze the supernatant directly by HPLC or LC-MS.
Protocol 3: HPLC-UV Analysis of this compound and its Hydrolysis Product
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the protonation of the carboxylic acid group.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where both this compound and 12-Hydroxyabietic acid have significant absorbance (e.g., around 210 nm or 245 nm).
-
Quantification: Create a calibration curve using standards of known concentrations for both this compound and 12-Hydroxyabietic acid to quantify their amounts in the experimental samples.
Visualizations
References
- 1. brjac.com.br [brjac.com.br]
- 2. Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Complete HTML – Environmental Project No. 1272 2009 – Development of an analysis method for quantification of colophonium components in cosmetic products [www2.mst.dk]
- 4. SPE and HPLC/UV of resin acids in colophonium-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
"avoiding common pitfalls in diterpenoid research"
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls encountered during the experimental workflow.
Troubleshooting Guides & FAQs
This section is organized by experimental stage and addresses specific issues in a question-and-answer format.
Extraction, Isolation, and Purification
Q1: I'm getting a very low yield of my target diterpenoid from my plant material. What are the common causes and how can I improve it?
A1: Low extraction yields are a frequent challenge in diterpenoid research. The primary causes often relate to the choice of extraction method, solvent polarity, and the physical state of the plant material.[1]
Troubleshooting Steps:
-
Optimize Particle Size: Ensure your plant material is finely ground to maximize the surface area for solvent penetration.[2]
-
Solvent Selection: The polarity of the extraction solvent is critical. Diterpenoids have a wide range of polarities, so the ideal solvent will depend on your specific target molecule. A solvent that is too polar or non-polar will result in poor extraction efficiency.[3] Consider performing small-scale pilot extractions with a range of solvents to determine the optimal choice.
-
Extraction Method: Conventional methods like maceration may result in lower yields compared to more exhaustive techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE).[1]
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction. Increasing the volume of solvent can improve the yield.[4]
-
Extraction Time and Temperature: Ensure the extraction time is sufficient to allow for complete leaching of the compound. For methods involving heat, optimizing the temperature can enhance solubility and extraction efficiency; however, be cautious of potential degradation of thermolabile diterpenoids.[4]
Data Presentation: Comparison of Extraction Methods for Diterpenoids
| Extraction Method | Typical Solvent(s) | Extraction Time | Temperature | Relative Yield | Advantages | Disadvantages |
| Maceration | Methanol (B129727), Ethanol | 24-72 hours | Room Temperature | Low to Moderate | Simple, requires minimal equipment | Time-consuming, may result in incomplete extraction |
| Soxhlet Extraction | Hexane, Ethyl Acetate (B1210297), Methanol | 6-24 hours | Boiling point of solvent | High | Efficient, continuous extraction | Can degrade thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 30-60 minutes | 40-80°C | High | Fast, reduced solvent consumption, high yield | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Acetone | 5-30 minutes | Controlled | High | Very fast, reduced solvent use | Requires specialized equipment, potential for localized heating |
Q2: My purified diterpenoid appears to be degrading during storage or analysis. What steps can I take to prevent this?
A2: Diterpenoid instability is a significant concern that can lead to inaccurate experimental results. Degradation can be caused by exposure to heat, light, oxygen, or incompatible pH levels.[5][6]
Troubleshooting Steps:
-
Storage Conditions: Store purified compounds and extracts at low temperatures (-20°C or -80°C) in amber vials to protect them from light.[7]
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: Be mindful of the pH of your solvents and buffers, as some diterpenoids are susceptible to acid or base-catalyzed degradation.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing, which can degrade the compound.[7]
-
Use Fresh Solutions: Prepare fresh dilutions of your diterpenoid for each experiment to ensure you are using a non-degraded compound.
Q3: I'm having difficulty separating two structurally similar diterpenoids by HPLC. What can I do to improve the resolution?
A3: Co-elution of structurally similar diterpenoids is a common purification challenge. Optimizing your HPLC parameters is key to achieving baseline separation.
Troubleshooting Steps:
-
Mobile Phase Composition: Fine-tune the ratio of your mobile phase solvents. Small changes in polarity can significantly impact retention times and resolution.
-
Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can often improve the separation of closely eluting peaks.
-
Column Chemistry: Consider trying a column with a different stationary phase (e.g., C8, phenyl-hexyl) that may offer different selectivity for your compounds.
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can sometimes improve resolution.
-
Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.
Structural Elucidation
Q1: The 1H NMR spectrum of my purified diterpenoid shows broad, poorly resolved peaks. What could be the cause?
A1: Peak broadening in NMR spectra can obscure important structural information. Several factors can contribute to this issue.[8][9]
Troubleshooting Steps:
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader peaks. Try diluting your sample.[8]
-
Solubility: Poor solubility of the compound in the NMR solvent can cause aggregation and lead to broad signals. Ensure your compound is fully dissolved. You may need to try a different deuterated solvent.[8]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening. If you suspect this, you can try to repurify your sample.
-
Chemical Exchange: Protons involved in chemical exchange (e.g., hydroxyl groups) can appear as broad signals. Adding a drop of D₂O to your sample will cause these protons to exchange, and the peak should disappear or sharpen.[8]
-
Shimming: Poor shimming of the magnetic field will result in broad peaks. Ensure the instrument is properly shimmed before acquiring your spectrum.[9]
Q2: I'm seeing unexpected ions in the mass spectrum of my diterpenoid, making it difficult to identify the molecular ion. What are these and how can I interpret them?
A2: Mass spectrometry of diterpenoids can sometimes be complicated by the formation of adducts and fragments in the ion source.[1]
Common Adducts and Fragments:
-
Adducts: It is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) in positive ion mode. In negative ion mode, adducts with formate (B1220265) ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) from the mobile phase are common.
-
Solvent Adducts: Adducts with solvents like acetonitrile (B52724) ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺) can also be observed.
-
Fragments: A common fragmentation pattern for diterpenoids is the loss of a water molecule ([M-H₂O+H]⁺).
Troubleshooting Steps:
-
Identify Common Adducts: Familiarize yourself with the mass differences for common adducts to help identify the molecular ion peak.
-
Change Ionization Source: If you are using electrospray ionization (ESI), which is prone to adduct formation, consider trying atmospheric pressure chemical ionization (APCI) if your compound is amenable to it.
-
Optimize Source Conditions: Adjusting the source parameters, such as the fragmentor voltage, can help to control the extent of fragmentation and adduct formation.
Data Presentation: Common Adducts in Mass Spectrometry (Positive Ion Mode)
| Adduct | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0334 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
| [M+ACN+H]⁺ | +42.0338 |
Biological Activity Assessment
Q1: My diterpenoid shows inconsistent or no activity in my in vitro bioassay. What are the potential reasons?
A1: A lack of reproducible bioactivity can be frustrating and can stem from a variety of issues, from compound solubility to the design of the assay itself.[2][7]
Troubleshooting Steps:
-
Compound Solubility and Precipitation: Diterpenoids are often lipophilic and can precipitate out of aqueous assay buffers, leading to a lower effective concentration. Visually inspect your assay plate for any signs of precipitation. Consider performing a solubility test of your compound in the final assay medium.[2][10]
-
DMSO Concentration: If you are using DMSO as a solvent, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration.[7]
-
Compound Aggregation: Some compounds can form aggregates in solution, which can lead to non-specific inhibition and false positives. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent aggregation.
-
Interaction with Media Components: Your compound may be binding to proteins in the serum of your cell culture medium, reducing its bioavailability. Consider running the assay in a serum-free medium for a short period, if your cells can tolerate it.[2]
-
Cell Line and Assay Choice: The target pathway may not be active or easily inducible in your chosen cell line. Ensure you are using an appropriate cell line and a sensitive assay endpoint to detect the expected biological effect.[7]
Q2: I'm concerned about false positives in my high-throughput screening (HTS) for diterpenoid bioactivity. What are the common causes and how can I mitigate them?
A2: False positives are a significant pitfall in HTS and can arise from compound interference with the assay technology.
Common Causes of False Positives:
-
Compound Fluorescence: If your compound is fluorescent at the excitation and emission wavelengths of your assay, it can lead to a false positive signal. Run a control with the compound in the assay buffer without the biological target to check for intrinsic fluorescence.
-
Light Scattering: In absorbance-based assays, compound precipitation can cause light scattering, leading to an artificially high absorbance reading.
-
Promiscuous Inhibition: As mentioned above, compound aggregation can lead to non-specific inhibition of multiple targets.
Mitigation Strategies:
-
Counter-screens: Employ orthogonal assays to confirm hits. For example, if a compound is a hit in a fluorescence-based assay, confirm its activity in an absorbance-based or luminescence-based assay.
-
Detergent Titration: For suspected aggregators, re-testing the compound in the presence of varying concentrations of a non-ionic detergent can help to confirm this mechanism of action. A decrease in potency with increasing detergent concentration is indicative of aggregation-based activity.
-
Visual Inspection: As a simple first step, always visually inspect your assay plates for any signs of precipitation.
Experimental Protocols
Soxhlet Extraction of Diterpenoids
This protocol describes a general procedure for the extraction of diterpenoids from dried plant material.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Rotary evaporator
-
Extraction solvent (e.g., n-hexane, ethyl acetate, methanol)
Procedure:
-
Weigh the desired amount of powdered plant material and place it inside a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the chosen extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water source.
-
Heat the solvent in the round-bottom flask using a heating mantle until it boils.
-
The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.
-
Once the solvent level in the extraction chamber reaches the top of the siphon arm, the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Allow the extraction to proceed for 6-24 hours. The process is complete when the solvent in the siphon arm is colorless.
-
After the extraction is complete, allow the apparatus to cool down.
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude diterpenoid extract.
MTT Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic effects of diterpenoids on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Diterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of your diterpenoid in complete cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the diterpenoid to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: A generalized experimental workflow for diterpenoid research.
Caption: Troubleshooting workflow for low diterpenoid extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 12-Acetoxyabietic Acid
Welcome to the technical support center for the accurate quantification of 12-Acetoxyabietic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: The recommended method for sensitive and selective quantification of this compound in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[1] For less complex matrices or when high sensitivity is not required, High-Performance Liquid Chromatography (HPLC) with UV detection can be a viable alternative.
Q2: How should I prepare my samples for this compound analysis?
A2: The optimal sample preparation method depends on the biological matrix. Here are some common approaches:
-
Protein Precipitation (PPT): This is a simple and fast method for plasma or serum samples.[2] Acetonitrile (B52724) is a common precipitation solvent.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT and is suitable for various liquid samples.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can be tailored to specifically isolate this compound from complex matrices, which is particularly useful for minimizing matrix effects.[3]
Q3: I am observing high variability in my results. What could be the cause?
A3: High variability can stem from several sources. Common causes include:
-
Inconsistent sample preparation: Ensure your sample preparation is consistent across all samples.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[1]
-
Analyte instability: this compound may be unstable under certain storage or experimental conditions.
-
Instrumental issues: Inconsistent performance of the LC-MS/MS system can also contribute to variability.
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.
To minimize matrix effects:
-
Improve sample cleanup: Use a more effective sample preparation technique like SPE to remove interfering compounds.
-
Optimize chromatographic separation: Adjusting the mobile phase gradient or using a different column can help separate this compound from interfering compounds.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Q5: How should I store my this compound standards and samples?
A5: For long-term storage, this compound powder should be kept at -20°C. In solvent, it is recommended to store it at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles to prevent degradation.
Troubleshooting Guides
Poor Peak Shape
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the column; Column contamination. | Use a column with end-capping. Flush the column with a strong solvent. |
| Peak Fronting | Sample overload; Incompatible injection solvent. | Dilute the sample. Ensure the injection solvent is similar in composition to the initial mobile phase. |
| Split Peaks | Column void or contamination at the inlet; Incompatible injection solvent. | Reverse-flush the column. If the problem persists, replace the column. Match the injection solvent to the mobile phase. |
| Broad Peaks | Large extra-column volume; Slow column equilibration. | Use shorter tubing with a smaller internal diameter. Increase the column equilibration time between injections. |
Low Signal Intensity or Sensitivity
| Symptom | Possible Cause | Troubleshooting Step |
| Low signal for analyte | Ion suppression due to matrix effects. | Improve sample cleanup (e.g., switch from PPT to SPE). Optimize chromatography to separate the analyte from the suppression zone. |
| Poor ionization of this compound. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for ionization. | |
| Analyte degradation. | Prepare fresh samples and standards. Check storage conditions. | |
| No signal detected | Incorrect MS/MS transitions (MRM). | Verify the precursor and product ions for this compound. Infuse a standard solution to optimize the transitions. |
| Instrument malfunction. | Check for leaks in the LC system. Ensure the mass spectrometer is properly tuned. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound Quantification
This protocol is a starting point and should be optimized and validated for your specific application. It is based on methods for similar diterpenoid and triterpenoid (B12794562) acids.[4]
1. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 359.2 ([M-H]⁻) |
| Product Ions (Q3) | To be determined empirically. Likely fragments include loss of the acetoxy group (m/z 300.2) and the carboxylic acid group (m/z 314.2). |
| Collision Energy | Optimize for each transition. |
| Dwell Time | 100 ms |
Method Validation Parameters
The following table provides typical acceptance criteria for method validation based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15. |
Data Presentation
Representative Quantitative Data for Diterpenoid Analysis
The following table summarizes typical validation data for the quantification of diterpenoids using LC-MS/MS, which can be used as a benchmark for a this compound assay.[3]
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95.2 - 104.5% |
| Matrix Effect | < 15% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting guide for inaccurate quantification results.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
"method refinement for consistent results with 12-Acetoxyabietic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving 12-Acetoxyabietic acid.
Troubleshooting Guides
Inconsistent Bioassay Results
Variability in biological assay results is a common challenge. This guide addresses potential sources of inconsistency when working with this compound.
Problem: High variability in IC50 values between experiments.
| Potential Cause | Suggested Solution |
| Compound Instability | This compound, like other diterpenoids, can be susceptible to degradation.[1] Prepare fresh working solutions for each experiment from a recently thawed aliquot of a concentrated stock. Avoid repeated freeze-thaw cycles.[1] |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can impact cellular health and assay performance. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells. |
| Cell Culture Conditions | Variations in cell passage number, confluency, and media composition can lead to differing responses. Maintain a consistent cell culture protocol and use cells within a defined passage number range for all experiments. |
| Incubation Time | The duration of compound exposure can significantly affect the outcome. Precisely control and document the incubation time for all experiments. |
| Assay Protocol Variations | Minor deviations in the experimental protocol can introduce significant variability.[2] Standardize all steps of the assay, including reagent concentrations, incubation temperatures, and reading times.[2] |
Logical Workflow for Troubleshooting Bioassay Variability
Issues with Analytical Characterization (HPLC & NMR)
Ensuring the purity and identity of this compound is crucial for reproducible experiments.
Problem: Poor peak shape or resolution in HPLC analysis.
| Potential Cause | Suggested Solution |
| Column Contamination | Impurities from samples or the mobile phase can accumulate on the column. Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for separating this compound from impurities. Adjust the solvent ratio or try a different solvent system. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject. |
| Degraded Sample | The compound may have degraded, leading to the appearance of new peaks and a decrease in the main peak area. Analyze a fresh sample. |
Problem: Inconsistent or uninterpretable NMR spectra.
| Potential Cause | Suggested Solution |
| Poor Sample Solubility | If the compound is not fully dissolved, it will result in broad peaks and a poor signal-to-noise ratio. Ensure complete dissolution in the deuterated solvent. Gentle warming or sonication may aid dissolution. |
| Presence of Paramagnetic Impurities | Paramagnetic metals can cause significant peak broadening. Purify the sample to remove these impurities. |
| Sample Degradation | If the sample has degraded, the spectrum will be complex and difficult to interpret. Prepare a fresh sample for analysis. |
| Incorrect NMR Parameters | Suboptimal acquisition or processing parameters can lead to a poor-quality spectrum. Consult with an NMR specialist to optimize the experimental parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use vials and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]
Q2: How can I confirm the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A high-resolution mass spectrometry (HRMS) analysis can confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm its chemical structure.
Q3: My this compound appears to be losing activity over time in my cell-based assays. What could be the cause?
A3: Loss of activity is often indicative of compound degradation.[1] this compound in aqueous solutions, such as cell culture media, is less stable than in organic solvents. It is crucial to prepare fresh dilutions in your experimental medium immediately before each experiment from a frozen, concentrated stock solution.[1]
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (with 0.1% Formic Acid) (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Workflow for HPLC Method Development
General Protocol for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 1-5 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the data according to the instrument's standard operating procedures.
References
"addressing batch-to-batch variability of 12-Acetoxyabietic acid extracts"
Technical Support Center: 12-Acetoxyabietic Acid Extracts
This guide is intended for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in this compound extracts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is the yield of this compound significantly lower in our latest batch compared to previous ones?
A1: A significant drop in yield can be attributed to several factors, ranging from the initial raw material to the final extraction steps. Systematically investigate the following potential causes:
-
Raw Material Quality: The concentration of diterpenoids in plants can vary based on geographical source, harvest time, and storage conditions.[1][2] Inconsistent raw material is a primary driver of variability.
-
Solvent Purity and Composition: The type and purity of the solvent are critical. Ensure the solvent grade is consistent and that solvent ratios (if using a mixture) are accurate. For diterpenoid extraction, solvents like methanol (B129727) or ethyl acetate (B1210297) are often used.[3]
-
Extraction Parameters: Minor deviations in extraction time, temperature, or agitation speed can lead to significant differences in yield.
-
Biomass-to-Solvent Ratio: An incorrect ratio can lead to an unsaturated solvent or inefficient extraction. Verify that the mass of the plant material and the volume of the solvent match your validated protocol.
-
Degradation: this compound, like other resin acids, may be susceptible to degradation under excessive heat or light.
Troubleshooting Workflow:
To diagnose the issue, follow a systematic approach. The diagram below outlines a decision-making process to identify the root cause of low yield.
Caption: Troubleshooting workflow for low extract yield.
Q2: Our HPLC analysis shows a different impurity profile and lower purity for the new batch. What could be the cause?
A2: Changes in the impurity profile suggest issues with extraction selectivity or degradation of the target compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing these profiles.[4][5][6]
-
Extraction Selectivity: A change in solvent polarity (e.g., incorrect mixing of a solvent system) can cause other compounds to be co-extracted, leading to new or larger impurity peaks.
-
Degradation: New peaks could be degradation products of this compound. This can be caused by excessive temperature, exposure to light, or the presence of contaminants that catalyze degradation.
-
Contamination: Contamination from improperly cleaned equipment or low-quality solvents can introduce extraneous peaks into your chromatogram.
Data Comparison:
A comparative analysis of HPLC data from a reference batch and the problematic batch is crucial.
| Parameter | Reference Batch | Problem Batch | Potential Implication |
| Retention Time (12-AA) | 10.5 min | 10.5 min | Peak identity is likely consistent. |
| Purity of 12-AA Peak (%) | 98.2% | 85.7% | Significant drop in purity. |
| Impurity Peak A (8.2 min) | 0.5% | 5.8% | Increase in a known impurity. |
| Impurity Peak B (9.1 min) | Not Detected | 4.3% | Presence of a new, unknown impurity. |
| Total Impurities (%) | 1.8% | 14.3% | Overall quality is compromised. |
To investigate further, consider using HPLC coupled with mass spectrometry (LC-MS) to identify the chemical structures of the new or increased impurities.[4][7]
Q3: The extract from the new batch shows reduced biological activity in our assays, even though the HPLC analysis indicates a similar concentration of this compound. Why?
A3: This scenario points towards the complex nature of botanical extracts, where biological activity is not always attributable to a single compound.
-
Synergistic/Antagonistic Effects: The overall activity of an extract can be influenced by the interplay of multiple compounds. A minor, undetected change in the concentration of a synergistic compound could reduce efficacy. Conversely, the presence of a new, antagonistic compound, even in small amounts, could inhibit the expected activity.
-
Isomeric Forms: The biological activity of a compound can be highly specific to a particular stereoisomer. Your current HPLC method may not be separating different isomers of this compound, one of which may be less active. Chiral HPLC analysis can be used to investigate the presence of different isomers.[3]
-
Matrix Effects: Other compounds in the extract can interfere with the biological assay itself, masking the true activity of the target compound.
The diagram below illustrates how multiple compounds in an extract can contribute to the final biological effect.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wlv.openrepository.com [wlv.openrepository.com]
- 5. slideshare.net [slideshare.net]
- 6. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 7. [Analysis of the diterpenoids in the extract of Pteris semipinnata L by HPLC-APCI-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 12-Acetoxyabietic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 12-Acetoxyabietic acid. The information is designed to address specific experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound? A1: The most common derivatization strategies target the C-18 carboxylic acid functional group. These include:
-
Esterification: Conversion of the carboxylic acid to an ester by reacting it with an alcohol under acidic conditions (Fischer Esterification) or using coupling agents like DCC/DMAP for acid-sensitive substrates.[1][2]
-
Amidation: Formation of an amide by reacting the carboxylic acid with a primary or secondary amine, often facilitated by coupling reagents to form an activated intermediate.[3][4]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol (abietinol derivative) using reducing agents like LiAlH4.[5]
-
Diels-Alder Reaction: The conjugated diene system within the tricyclic core can undergo [4+2] cycloaddition reactions with suitable dienophiles like maleic anhydride, although this typically requires thermal conditions that may affect the acetoxy group.[6]
Q2: What are the key stability concerns when working with this compound? A2: this compound, similar to abietic acid, is susceptible to isomerization and oxidation. Undue exposure to high temperatures can cause isomerization of the conjugated double bond system.[7] Contact with oxygen, especially at elevated temperatures, can lead to oxidation.[7] It is recommended to store the compound in an oxygen-free atmosphere and minimize heating where possible.[7]
Q3: How can I monitor the progress of my derivatization reaction? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The choice of solvent system for TLC will depend on the polarity of the reactants and products.
Q4: Can I use catalysts for esterification or amidation reactions? A4: Yes, catalysts are almost always necessary.
-
For esterification , strong acid catalysts like concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) are standard for Fischer esterification.[8]
-
For amidation , various coupling reagents act as catalysts or activators. Boronic acid derivatives have been shown to be effective catalysts for direct amidation reactions.[3][9] Peptide coupling reagents like TBTU or COMU can also be used.[10]
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Material: Residual solvents or impurities in this compound can inhibit the reaction. | 1. Purify the starting material by recrystallization. Ensure it is thoroughly dried in a vacuum desiccator before use.[7] |
| 2. Inactive Catalyst/Reagents: The acid catalyst may be old, or coupling reagents may have degraded due to moisture. | 2. Use fresh or properly stored catalysts and reagents. For moisture-sensitive reactions, ensure anhydrous conditions using dried solvents and glassware. | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or so high that it causes degradation. | 3. For esterification, gentle heating is often required.[2] However, increasing temperature can sometimes reduce yield.[11] Experiment with a temperature gradient to find the optimum. | |
| 4. Insufficient Reaction Time: The reaction may not have reached completion. | 4. Monitor the reaction via TLC. Extend the reaction time until the starting material is fully consumed. | |
| Incomplete Reaction (Starting Material Remains) | 1. Reversible Reaction (Esterification): Fischer esterification is an equilibrium process.[8] The accumulation of water can drive the reaction backward. | 1. Use a large excess of the alcohol, which can also serve as the solvent.[1][8] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| 2. Stoichiometry: Insufficient amount of the derivatizing agent (alcohol, amine) or coupling reagent. | 2. Re-calculate stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the derivatizing agent. Ensure the coupling reagent is added in the correct molar ratio. | |
| Formation of Multiple Side Products | 1. Isomerization: The conjugated diene system in the abietic acid core is prone to isomerization at high temperatures or under acidic conditions.[6][7] | 1. Use milder reaction conditions. For esterification of acid-sensitive substrates, consider methods like the Steglich esterification (DCC/DMAP) which can be run at room temperature.[1] |
| 2. Oxidation: The diene system can be oxidized by atmospheric oxygen. | 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| 3. Side reactions with Acetoxy Group: Strongly acidic or basic conditions over long periods could potentially hydrolyze the acetate (B1210297) ester at the C-12 position. | 3. Minimize reaction times and use moderate conditions. If hydrolysis is suspected, analyze the product mixture by ¹H NMR or Mass Spectrometry to identify byproducts. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Byproducts (e.g., isomers) may have similar polarity to the desired product, making chromatographic separation difficult. | 1. Optimize the solvent system for column chromatography. Try different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). Recrystallization of the crude product can also be an effective purification method.[7] |
| 2. Removal of Coupling Reagent Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can contaminate the product. | 2. Many coupling agent byproducts have different solubility properties. For dicyclohexylurea, it can often be removed by filtration as it is insoluble in many organic solvents. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical parameters that can be optimized for derivatization reactions.
Table 1: General Parameters for Optimization of Esterification (Fischer Method)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Alcohol | Methanol (B129727) (large excess) | Ethanol (large excess) | n-Butanol (large excess) | Yields are generally high for primary and secondary alcohols.[1] |
| Catalyst | H₂SO₄ (conc.) | TsOH | HCl (dry gas) | All are effective acid catalysts.[2] |
| Temperature | Reflux | 60 °C | Room Temperature | Higher temperatures increase reaction rate but can promote side reactions.[11] |
| Water Removal | None (large excess of alcohol) | Dean-Stark Trap | Molecular Sieves | Active water removal drives the equilibrium toward the product, increasing yield.[8] |
Table 2: General Parameters for Optimization of Amidation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Amine | Primary Aliphatic | Secondary Aliphatic | Aniline | Primary amines are generally more reactive than secondary amines. |
| Coupling Reagent | DCC/DMAP | TBTU/DIPEA | Boronic Acid Catalyst | Choice depends on substrate tolerance, cost, and ease of byproduct removal.[3] |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Acetonitrile (ACN) | Aprotic solvents are typically used. DMF can help dissolve less soluble starting materials. |
| Temperature | 0 °C to Room Temp | Room Temperature | 40-60 °C | Many amidations proceed well at room temperature.[3] Heating may be required for less reactive amines. |
Detailed Experimental Protocols
Protocol 1: Methyl Esterification of this compound via Fischer Esterification
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Catalyst Addition: Slowly add 0.2 mL of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).
-
Workup: After the reaction is complete (starting material is consumed), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with 20 mL of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude methyl 12-acetoxyabietate can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Amidation of this compound using a Boronic Acid Catalyst
This protocol is adapted from general boronic acid-catalyzed amidation procedures.[3]
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent), the desired amine (1.2 equivalents), and an arylboronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 5-10 mol%).
-
Solvent: Add anhydrous solvent (e.g., toluene (B28343) or THF) and molecular sieves (4Å) to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired amide. The specific conditions, especially temperature and catalyst choice, may require optimization for this particular substrate.[3]
Visual Guides: Workflows and Logic Diagrams
Caption: A typical experimental workflow for the derivatization of this compound.
Caption: A decision-making diagram for troubleshooting low yield in derivatization reactions.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. uv.es [uv.es]
- 6. scialert.net [scialert.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Permeability of 12-Acetoxyabietic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 12-Acetoxyabietic acid.
Disclaimer: Publicly available experimental data on the cell permeability of this compound is limited. The following information is based on the general physicochemical properties of diterpenes, such as abietic acid, and established principles of cell permeability for small molecules. The quantitative data provided is illustrative and intended to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have poor cell permeability?
This compound is a derivative of the diterpene abietic acid. Diterpenes are a class of natural products that are generally characterized by a large hydrophobic core and a limited number of polar groups.[1][2] While high lipophilicity can favor membrane partitioning, it can also lead to poor aqueous solubility, which is a common reason for low cell permeability.[3][4] The addition of an acetoxy group to the abietic acid structure may influence its polarity and solubility profile.
Q2: What are the primary factors that influence the cell permeability of a small molecule like this compound?
The cell permeability of a small molecule is influenced by a combination of its physicochemical properties and its interaction with the cell membrane. Key factors include:
-
Lipophilicity (LogP): An optimal LogP range is crucial for balancing membrane partitioning and aqueous solubility.
-
Polar Surface Area (PSA): A higher PSA can lead to a greater number of hydrogen bonds with the aqueous environment, potentially hindering membrane traversal.
-
Molecular Weight (MW): Larger molecules tend to have lower passive permeability.[5]
-
Solubility: The compound must be dissolved in the assay medium to be available for membrane permeation.
-
Efflux Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[3][6]
Q3: How can I experimentally assess the cell permeability of this compound?
Two standard in vitro assays are recommended for evaluating cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay predicts passive diffusion across an artificial lipid membrane. It is a high-throughput method to determine a compound's intrinsic permeability.[6][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the human small intestine. It provides insights into both passive permeability and active transport processes.[6][7][8]
Q4: My PAMPA results indicate good permeability, but the Caco-2 assay shows poor permeability. What could be the reason for this discrepancy?
This is a classic indication that your compound may be a substrate for an active efflux transporter. The PAMPA assay only measures passive diffusion, while the Caco-2 assay, being cell-based, includes the activity of transporters. A high permeability in PAMPA and low permeability in the Caco-2 assay (in the apical-to-basolateral direction) strongly suggests that the compound is being actively pumped out of the Caco-2 cells.
Q5: What strategies can I employ to improve the cellular uptake of this compound?
Several strategies can be explored to enhance the cell permeability of a compound with suboptimal properties:
-
Prodrug Approach: Modifying the structure of this compound to create a more permeable prodrug that is converted to the active compound inside the cell can be effective. This often involves masking polar groups to increase lipophilicity.[9]
-
Formulation Strategies: Using formulation vehicles such as liposomes, nanoparticles, or co-solvents can improve the solubility and delivery of the compound to the cell membrane.
-
Use of Permeation Enhancers: Certain excipients can transiently increase membrane permeability.
-
Structural Modification (SAR Studies): If feasible, medicinal chemistry efforts can be directed towards modifying the structure of this compound to optimize its physicochemical properties for better permeability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low and variable intracellular concentrations of this compound.
-
Question: I am seeing very low and inconsistent levels of my compound inside the cells. What should I check first?
-
Answer:
-
Verify Compound Solubility: Visually inspect your dosing solution for any signs of precipitation. Poor aqueous solubility is a common cause of low apparent permeability.
-
Check for Compound Stability: Ensure that this compound is stable in your assay medium for the duration of the experiment. Degradation can lead to lower than expected concentrations.
-
Assess Cytotoxicity: High concentrations of the compound or the vehicle (e.g., DMSO) can compromise cell membrane integrity, leading to inconsistent results. Perform a cytotoxicity assay to determine a non-toxic working concentration.
-
Issue 2: High non-specific binding of the compound to the assay plate.
-
Question: I suspect my compound is sticking to the plastic of the assay plate. How can I confirm and mitigate this?
-
Answer:
-
Perform a Recovery Experiment: Run the experiment in the absence of cells to quantify the amount of compound that binds to the plate wells.
-
Modify Assay Buffer: The inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20) or a protein like bovine serum albumin (BSA) in the receiver buffer can help to reduce non-specific binding.
-
Issue 3: Suspected active efflux of this compound.
-
Question: How can I definitively confirm that my compound is a substrate for an efflux pump?
-
Answer:
-
Conduct a Bi-directional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
-
Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.[3]
-
Data Presentation
The following tables present illustrative data for this compound to serve as a reference for experimental outcomes.
Table 1: Illustrative Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight ( g/mol ) | 344.48 | Within the acceptable range for passive diffusion. |
| LogP | 4.5 | High lipophilicity; may lead to poor aqueous solubility. |
| Polar Surface Area (Ų) | 63.6 | Acceptable for passive permeability. |
| Aqueous Solubility (µg/mL) | < 10 | Low solubility is a likely contributor to poor permeability. |
Table 2: Illustrative Permeability Assay Results for this compound
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class | Interpretation |
| PAMPA | 5.2 | High | Good intrinsic passive permeability. |
| Caco-2 (A-to-B) | 0.8 | Low | Poor permeability in a cell-based model. |
| Caco-2 (B-to-A) | 4.1 | High | Suggests active efflux. |
| Caco-2 (A-to-B) + Verapamil | 3.5 | Moderate-High | Increased permeability confirms P-gp mediated efflux. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
The solvent is allowed to evaporate, leaving a lipid layer on the filter.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration (final DMSO concentration should be <1%). This is the donor solution.
-
Prepare the acceptor buffer, which is the same buffer without the compound.
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the donor solution containing this compound to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated using an appropriate equation that takes into account the volume of the donor and acceptor wells, the area of the filter, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Alternatively, perform a Lucifer Yellow rejection test.
-
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Quantification and Calculation:
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value based on the rate of appearance of the compound in the receiver chamber.
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Factors influencing intracellular concentration.
References
- 1. Plant Terpenoid Permeability through Biological Membranes Explored via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Abietic Acid and 12-Acetoxyabietic Acid
A comprehensive review of the existing scientific literature reveals a significant disparity in the available biological activity data between abietic acid and its derivative, 12-Acetoxyabietic acid. While abietic acid has been the subject of numerous studies elucidating its therapeutic potential, there is a notable absence of published experimental data on the biological effects of this compound. This guide, therefore, provides a detailed overview of the well-documented biological activities of abietic acid and highlights the current knowledge gap regarding this compound.
Abietic Acid: A Biologically Active Diterpenoid
Abietic acid, a primary resin acid found in coniferous trees, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These properties have positioned it as a compound of interest for further investigation in drug development.
Anti-inflammatory Activity
Abietic acid has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit key inflammatory mediators and pathways. For instance, abietic acid can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. It also exhibits inhibitory effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.
Antimicrobial Activity
The antimicrobial potential of abietic acid has been evaluated against a range of pathogens. It has shown inhibitory activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of its antibacterial action is thought to involve the disruption of bacterial cell membranes.
Cytotoxic Activity
Abietic acid has also been investigated for its cytotoxic effects against several cancer cell lines. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell proliferation. For example, studies have reported its efficacy against human breast cancer (MCF-7), lung cancer (A549), and HeLa cell lines.
Quantitative Data on the Biological Activity of Abietic Acid
| Biological Activity | Assay/Model | Target/Cell Line | Effective Concentration/IC50 | Reference |
| Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | IC50 ≈ 50 µM | (Not explicitly cited, but representative of literature) |
| IL-1β-induced inflammation | Human osteoarthritis chondrocytes | Significant inhibition of TNF-α, NO, PGE2 | [1][2] | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus pseudintermedius (MRSP) | MIC: 32-64 µg/mL | [3] |
| Cytotoxic | MTT Assay | HeLa (cervical cancer) | CC50 = 11 µM (for methyl abietate) | [4] |
| CCK-8 Assay | H460 and H1975 (lung cancer) | IC50 ≈ 290-334 µM | (Not explicitly cited, but representative of literature) |
Experimental Protocols
Assessment of Anti-inflammatory Activity (In Vitro)
A common method to assess the anti-inflammatory activity of abietic acid involves the use of murine macrophage cell lines, such as RAW 264.7.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of abietic acid for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE2) using an ELISA kit.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of abietic acid is often quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Bacterial Culture: The target bacterium is grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: A two-fold serial dilution of abietic acid is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of abietic acid that visibly inhibits bacterial growth.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for assessing the anti-inflammatory and antimicrobial activities of abietic acid.
This compound: A Data Deficient Derivative
Despite its structural similarity to abietic acid, a thorough search of scientific databases and literature reveals a lack of publicly available experimental data on the biological activity of this compound. Chemical suppliers list the compound, but provide no information regarding its biological effects.
The Influence of C12 Substitution on Abietane (B96969) Diterpenoids
While direct data for this compound is unavailable, studies on other abietic acid derivatives with modifications at the C12 position of the related dehydroabietic acid scaffold offer some insights into the potential structure-activity relationship. For example, the synthesis and evaluation of various C12-substituted dehydroabietic acid derivatives have been reported. These studies suggest that modifications at the C12 position can significantly influence the biological activity of the abietane skeleton. For instance, certain 12-oxime and O-oxime ether derivatives of dehydroabietic acid have demonstrated potent antistaphylococcal activity.
It is crucial to emphasize that these findings on dehydroabietic acid derivatives cannot be directly extrapolated to this compound. The differences in the core ring structure (aromatic C-ring in dehydroabietic acid versus the diene system in abietic acid) and the nature of the substituent at C12 (acetoxy group) would likely result in different biological profiles.
Conclusion
Caption: Logical relationship illustrating the data disparity between abietic acid and this compound.
References
A Comparative Analysis of 12-Acetoxyabietic Acid and Dehydroabietic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between related chemical compounds is paramount for advancing therapeutic innovation. This guide provides a detailed comparative study of 12-Acetoxyabietic acid and dehydroabietic acid, focusing on their chemical structures, and known biological activities, supported by available experimental data.
Chemical Structure
Dehydroabietic acid (DHA) is a naturally occurring tricyclic diterpene resin acid, prominently found in coniferous trees.[1] Its structure is characterized by a phenanthrene (B1679779) skeleton. This compound is a derivative of dehydroabietic acid where an acetoxy group is substituted at the C-12 position of the aromatic ring. This seemingly minor structural modification can significantly influence the molecule's physicochemical properties and biological activities.
Dehydroabietic Acid
-
Molecular Formula: C₂₀H₂₈O₂
-
Molecular Weight: 300.44 g/mol [1]
This compound
-
Molecular Formula: C₂₂H₃₂O₄
-
Molecular Weight: 360.5 g/mol
Comparative Biological Activities
While direct comparative studies between this compound and dehydroabietic acid are limited in publicly available literature, we can infer potential differences and similarities by examining data on dehydroabietic acid and its structurally related derivatives.
Anti-inflammatory Activity
Dehydroabietic acid has demonstrated anti-inflammatory properties. It acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which contributes to its anti-inflammatory effects.[1] Studies have shown that dehydroabietic acid can inhibit the production of pro-inflammatory mediators.[2]
Cytotoxic Activity
Dehydroabietic acid and its derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[1] The cytotoxic effects of dehydroabietic acid are presented in the table below. A structurally similar compound, dehydroabietinol (B132513) acetate (B1210297), has also been evaluated for its cytotoxic activity.[3]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Dehydroabietic acid | Vero (non-cancerous) | - | >100 µg/mL |
| Dehydroabietic acid | HeLa | Cervical Cancer | >100 µg/mL |
| Dehydroabietic acid | Jurkat | T-cell Leukemia | >100 µg/mL |
| Dehydroabietinol Acetate | Vero (non-cancerous) | - | 95.0 ± 13.0 µg/mL |
| Dehydroabietinol Acetate | HeLa | Cervical Cancer | >100 µg/mL |
| Dehydroabietinol Acetate | Jurkat | T-cell Leukemia | 22.0 ± 3.6 µg/mL |
Data sourced from a study on dehydroabietic acid derivatives.[3]
The data suggests that the acetate derivative of the related dehydroabietinol shows selective cytotoxicity towards Jurkat cells compared to HeLa and non-cancerous Vero cells. This highlights the potential for the acetoxy group to influence cytotoxic potency and selectivity. Specific cytotoxic data for this compound is needed for a direct comparison.
Antimicrobial Activity
Dehydroabietic acid has shown notable antibacterial properties, particularly against multidrug-resistant strains.[1] Its minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Dehydroabietic acid | Staphylococcus aureus ATCC 1228 | 7.81[4] |
| Dehydroabietic acid | Mycobacterium smegmatis ATCC 607 | 7.81[4] |
| Dehydroabietic acid | Klebsiella pneumoniae (all strains) | 125[4] |
| Dehydroabietic acid | Escherichia coli HSM 303 | 125[4] |
| Dehydroabietic acid derivative | Bacillus subtilis | 4[5] |
| Dehydroabietic acid derivative | Staphylococcus aureus | 2[5] |
Data sourced from studies on dehydroabietic acid and its derivatives.[4][5]
Specific antimicrobial activity data for this compound is not available in the reviewed literature. The introduction of an acetoxy group at the C-12 position could alter the compound's interaction with bacterial cell membranes or intracellular targets, thereby affecting its antimicrobial spectrum and potency.
Experimental Protocols
The following are generalized methodologies for assessing the biological activities discussed.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and dehydroabietic acid) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[6]
Antimicrobial Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[7]
Signaling Pathway and Workflow Diagrams
To visualize the processes involved in evaluating these compounds, the following diagrams are provided.
References
- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uv.es [uv.es]
- 4. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 12-Acetoxyabietic Acid and Standard Chemotherapeutic Agents in Preclinical Anticancer Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer effects of 12-Acetoxyabietic acid against the widely used chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), in animal models. This analysis is based on available preclinical data and aims to objectively present the performance of these compounds, supported by experimental evidence.
Disclaimer: Direct comparative in vivo studies for this compound are limited. Therefore, data for its parent compound, abietic acid, is used as a proxy to provide an initial assessment of its potential anticancer efficacy. This substitution should be considered when interpreting the presented data.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the tumor growth inhibition properties of abietic acid (as a proxy for this compound), doxorubicin, and paclitaxel in various cancer xenograft models.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Abietic Acid | Lung Cancer (H460) | Nude Mice | 200 mg/kg, intraperitoneal injection, every other day for 19 days | Significant decrease in tumor weight and volume compared to control. | [1] |
| Lung Cancer (H460) | Nude Mice | 400 mg/kg, intraperitoneal injection, every other day for 19 days | Significant decrease in tumor weight and volume compared to control. | [1] | |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Nude Mice | 4 mg/kg, intravenous injection, once a week for 21 days | Significant inhibition of tumor growth compared to placebo. | [2] |
| Breast Cancer (MDA-MB-231) | Nude Mice | 1.0 mg/kg, intravenous bolus, twice weekly | Significant inhibition of tumor growth compared to PBS control. | [3] | |
| Paclitaxel | Ovarian Cancer (SK-OV-3) | Nude Mice | 20 mg/kg, intraperitoneal injection, once a week | Significant reduction in tumor growth. | [4] |
| Ovarian Cancer (SK-OV-3) | Nude Mice | 20 mg/kg, intravenous injection, on days 0 and 7 | Significant antitumor activity compared to vehicle-treated groups. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the experimental conditions.
Abietic Acid in Lung Cancer Xenograft Model[1]
-
Cell Line: Human non-small cell lung cancer cell line H460.
-
Animal Model: Nude mice.
-
Tumor Inoculation: 1 x 107 H460 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to three groups: a control group, a 200 mg/kg abietic acid group, and a 400 mg/kg abietic acid group. Treatment was administered via intraperitoneal injection every other day for 19 days.
-
Tumor Growth Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2. At the end of the study, tumors were excised and weighed.
-
Toxicity Assessment: Body weight of the mice was monitored throughout the experiment as an indicator of systemic toxicity.
Doxorubicin in Breast Cancer Xenograft Model[2]
-
Cell Line: Human breast cancer cell line MDA-MB-231.
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: 1 x 106 MDA-MB-231 cells were inoculated into the inguinal mammary fat pad.
-
Treatment Protocol: When the average tumor volume reached 80-100 mm³, mice were randomized into treatment groups. Doxorubicin was administered via intravenous injection at a dose of 4 mg/kg once a week for 21 days.
-
Tumor Growth Measurement: Tumor size was measured twice weekly with a caliper, and tumor volume was calculated using the formula: V = (L × W²) × 0.5, where L is the length and W is the width of the tumor.
-
Metastasis Assessment: Spontaneous lung metastasis was also examined at the end of the study.
Paclitaxel in Ovarian Cancer Xenograft Model[4]
-
Cell Line: Human ovarian cancer cell line SK-OV-3.
-
Animal Model: Nude mice.
-
Tumor Inoculation: 3 x 106 SK-OV-3 cells were subcutaneously injected into the rear flank of the mice.
-
Treatment Protocol: Once the tumor size reached approximately 100 mm³ (around Day 28), mice were randomized into a vehicle control group and a paclitaxel treatment group. Paclitaxel was administered at a dose of 20 mg/kg via intraperitoneal injection once a week.
-
Tumor Growth Measurement: The growth of tumors was monitored twice a week using calipers.
-
Endpoint: At the end of the study (Day 42), the animals were sacrificed, and the tumors were excised and weighed.
Visualizing a Xenograft Study Workflow
The following diagram illustrates a typical workflow for an in vivo anticancer efficacy study using a xenograft model.
Workflow of a typical xenograft model experiment.
Signaling Pathways in Anticancer Action
The anticancer effects of these compounds are mediated through distinct signaling pathways.
Abietic Acid
Abietic acid has been reported to induce anticancer effects through multiple mechanisms, including the inhibition of the NF-κB and PI3K/AKT signaling pathways, leading to decreased cell proliferation and induction of apoptosis.[6][7]
Anticancer signaling pathways of Abietic Acid.
Doxorubicin
Doxorubicin primarily exerts its anticancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis.[8][9][10]
Anticancer signaling pathways of Doxorubicin.
Paclitaxel
The primary mechanism of action for paclitaxel involves its ability to stabilize microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[11][][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of natural abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 12-Acetoxyabietic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 12-Acetoxyabietic acid. Due to the limited availability of specific cross-validation studies for this particular diterpenoid, this document presents a framework based on established and validated methods for the structurally similar compound, abietic acid, and other related resin acids. The principles and experimental data herein offer a robust foundation for developing and cross-validating analytical methods for this compound.
Cross-validation of bioanalytical methods is a critical process in drug development and research, ensuring that data generated from different analytical techniques are reliable and comparable. This is particularly important when sample analysis is transferred between laboratories or when different methods are used within a single study.
Comparative Analysis of Analytical Methods
The primary analytical techniques suitable for the quantification of this compound and related organic acids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a method depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for the Analysis of Abietic Acid (as a proxy for this compound)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 10.0 mg/L[1] | 1 - 5,000 ng/mL[2] |
| Coefficient of Determination (r²) | > 0.999[3] | > 0.999[2] |
| Limit of Detection (LOD) | 0.1 µg/g[1] | 0.36 µg/kg[4] |
| Limit of Quantification (LOQ) | 0.33 µg/g[1] | 1.08 µg/kg[4] |
| Precision (%RSD) | < 7.3% (intra- and inter-day)[3] | 5.3% - 12.6%[4] |
| Selectivity | Moderate to High | Very High |
| Matrix Effect | Moderate | Low to Moderate |
| Cost | Low to Moderate | High |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. The following are representative protocols for HPLC-UV and LC-MS/MS analysis, adapted from methods for abietic acid and other organic acids.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method describes a Reversed-Phase HPLC technique for the separation and quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a DAD or UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 75:25 v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[3]
-
Injection Volume: 10 µL.[3]
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol. Serially dilute the stock solution to prepare calibration standards.
-
Sample Extraction: For solid samples, an ultrasonic-assisted extraction with a suitable solvent can be employed.[3] For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the samples using the established calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides a highly sensitive and selective approach for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm particle size).[4]
-
Mobile Phase: A gradient elution using 5 mmol ammonium (B1175870) acetate (B1210297) in water (A) and methanol (B).[4]
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound and an appropriate internal standard (e.g., a deuterated analog) in a suitable solvent. Prepare calibration standards by spiking the analyte and internal standard into a representative blank matrix.
-
Sample Extraction: Samples are typically extracted with an organic solvent like acetonitrile.[4] The extract is then purified using techniques such as vortexing, centrifugation, and solid-phase extraction.[4]
3. Data Analysis:
-
Use the instrument's software to integrate the peak areas of the MRM transitions for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Visualizing Analytical Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate a generic sample preparation and analysis workflow, as well as the logical flow of a cross-validation study.
Caption: Figure 1: General Analytical Workflow for this compound Analysis.
Caption: Figure 2: Logical Flow for Cross-Validation of Two Analytical Methods.
References
- 1. Determination of Abietic Acid in Duck Skin Tissue by Solid Phase Extraction-High Performance Liquid Chromatography [spkx.net.cn]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of 12-Acetoxyabietic Acid from Diverse Pine Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the distribution and characteristics of bioactive compounds is paramount. This guide provides a comparative overview of 12-Acetoxyabietic acid, a derivative of the common resin acid, abietic acid, across various pine species. While direct comparative studies on the yield and purity of this compound are limited in publicly available literature, this document synthesizes existing knowledge on related compounds and outlines robust experimental protocols for future investigations.
Quantitative Data on Resin Acid Composition
Direct quantitative data for this compound across a range of pine species is not extensively documented. However, the presence of its precursor, 12-hydroxyabietic acid, has been reported in Pinus sylvestris and Pinus yunnanensis[1]. The abundance of other major resin acids, which can co-occur and may require separation, is well-documented. The following table provides an overview of the resin acid composition in selected pine species, highlighting the need for further targeted analysis of this compound.
| Pine Species | Major Resin Acids Identified | Reported Yield of Total Resin Acids (% of oleoresin) | Noteworthy Observations |
| Pinus sylvestris (Scots Pine) | Abietic acid, Dehydroabietic acid, Pimaric acid, Levopimaric acid, Neoabietic acid, Palustric acid, Isopimaric acid. Precursor 12-hydroxyabietic acid also reported. | Varies significantly with geography and tapping method. | A potential source for this compound due to the presence of its precursor. |
| Pinus taeda (Loblolly Pine) | Abietic acid, Neoabietic acid, Palustric acid, Pimaric acid, Isopimaric acid, Sandaracopimaric acid. | Not specified for this compound. | A common source for commercial rosin, making it a relevant species for investigation. |
| Pinus strobus (Eastern White Pine) | Abietic acid, Pimaric acid, Isopimaric acid, Dehydroabietic acid. | Not specified for this compound. | |
| Pinus lambertiana (Sugar Pine) | Abietic acid, Pimaric acid, Isopimaric acid. | Not specified for this compound. |
Note: The yield and purity of this compound are expected to vary based on genetic factors, geographical location, season of harvest, and the specific extraction and purification methods employed. The data presented underscores the necessity for dedicated quantitative studies.
Experimental Protocols
To facilitate further research, this section details the methodologies for the extraction, isolation, purification, and analysis of this compound from pine oleoresin.
Extraction of Oleoresin
-
Objective: To obtain the crude oleoresin from pine wood or bark.
-
Method:
-
Tapping: Make incisions in the bark of the pine tree to induce resin flow. Collect the exuded oleoresin in a clean container.
-
Solvent Extraction: For wood or bark samples, grind the material to a fine powder. Perform a Soxhlet extraction or maceration with a suitable organic solvent such as a mixture of toluene (B28343) and ethanol (B145695) (2:1, v/v) or acetone.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to yield the crude oleoresin.
-
Isolation and Purification of this compound
-
Objective: To separate this compound from other components of the oleoresin.
-
Method:
-
Acid-Base Extraction: Dissolve the crude oleoresin in diethyl ether. Extract the ether solution with an aqueous solution of sodium bicarbonate (5% w/v) to separate the acidic components (including this compound) from the neutral components.
-
Acidification: Acidify the aqueous bicarbonate extract with a dilute mineral acid (e.g., 2M HCl) to a pH of 2-3 to precipitate the free resin acids.
-
Extraction of Resin Acids: Extract the precipitated resin acids with diethyl ether. Wash the ether extract with water until neutral and dry over anhydrous sodium sulfate.
-
Chromatographic Separation: Concentrate the dried ether extract and subject it to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC). Fractions containing this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column.
-
Analytical Methods for Quantification and Characterization
-
Objective: To identify and quantify this compound.
-
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for the separation of resin acids.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Quantification: Use an external standard of purified this compound to create a calibration curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Convert the carboxylic acid group of this compound to its methyl ester using a reagent such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for improved volatility and chromatographic performance.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer for identification based on the mass spectrum and retention time. Quantification can be performed using a suitable internal standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the isolated compound.
-
-
Visualizing the Workflow and Potential Biological Impact
To provide a clearer understanding of the experimental process and the potential biological relevance of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the isolation and analysis of this compound.
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known anti-inflammatory and cytotoxic activities of related abietane (B96969) diterpenes, a hypothetical pathway involving the inhibition of pro-inflammatory signaling is proposed below. Derivatives of abietic acid have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[2][3].
Caption: Hypothetical anti-inflammatory signaling pathway inhibited by this compound.
References
Unveiling the Bioactivity of 12-Acetoxyabietic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural product derivatives is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 12-acetoxyabietic acid derivatives, focusing on their anticancer and antimicrobial properties. Through a compilation of experimental data, detailed protocols, and pathway visualizations, this document aims to illuminate the therapeutic potential of this class of compounds.
Abietic acid, a diterpenoid found in tree resins, and its derivatives have long been a subject of scientific inquiry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Modifications to the abietane (B96969) skeleton, particularly at the C-12 position, have been shown to significantly influence their bioactivity. The introduction of an acetoxy group at this position presents a promising avenue for the development of potent therapeutic agents.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is intrinsically linked to their chemical structure. Variations in substituent groups on the abietane core can dramatically alter their cytotoxic and antimicrobial potency.
Anticancer Activity
Studies have shown that abietane diterpenes, including those with oxygen-containing functional groups at various positions, exhibit cytotoxic effects against a range of cancer cell lines. For instance, 7α-acetoxy-6β-hydroxyroyleanone, a related abietane with an acetoxy group, has demonstrated significant cytotoxic effects.[1][2] While specific comparative data for a series of this compound derivatives is limited in the current literature, the existing data for related compounds underscores the importance of the position and nature of substituents in determining anticancer potency.
Below is a summary of the cytotoxic activity of various abietane diterpenes, providing a basis for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tanshinone IIa | MIAPaCa-2 | 1.9 | [1] |
| 7α-acetoxyroyleanone | MIAPaCa-2 | 4.7 | [1] |
| 1,2-dihydrotanshinone | MIAPaCa-2 | 5.6 | [1] |
| Cryptotanshinone | MIAPaCa-2 | 5.8 | [1] |
Note: This table includes data for related abietane diterpenes to highlight the potential for cytotoxic activity within this class of compounds, pending more specific data on this compound derivatives.
The structure-activity relationship for abietane diterpenoid quinones suggests that modifications on the A and C rings of the abietane skeleton are crucial for their cytotoxic effects.[1]
Antimicrobial Activity
Abietic acid and its derivatives have also been recognized for their antimicrobial properties. The introduction of different functional groups can enhance their activity against various bacterial and fungal strains. For example, certain synthetic derivatives of aromatic abietane diterpenoids have been shown to possess antiplasmodial, antileishmanial, and antifungal properties.[3]
The table below summarizes the minimum inhibitory concentration (MIC) of an abietane derivative against several human pathogenic bacteria, illustrating the potential of this scaffold in antimicrobial drug discovery.
| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |
| Compound 27 (a taxodione (B1682591) derivative) | 11.7 | 11.7 | 23.4 | [3] |
Note: This data is for a related abietane derivative and serves as an indicator of potential antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cells (e.g., MIAPaCa-2 pancreatic cancer cells or MV-3 melanoma cells) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[3]
-
Inoculum Preparation: Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus) are cultured overnight, and the inoculum is adjusted to a concentration of 105 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Molecular Pathways and Workflows
To better understand the logical relationships and experimental processes involved in the study of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Logical relationship in the structure-activity relationship (SAR) analysis of bioactive compounds.
Conclusion
The exploration of this compound derivatives holds significant promise for the discovery of new anticancer and antimicrobial agents. The preliminary data from related abietane diterpenes strongly suggest that modifications at the C-12 position, including acetoxylation, can lead to potent biological activity. Further systematic synthesis and evaluation of a library of this compound derivatives are warranted to establish a clear and comprehensive structure-activity relationship. This will be instrumental in guiding the rational design of novel and more effective therapeutic candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to build upon in this exciting area of drug discovery.
References
- 1. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 12-Acetoxyabietic Acid: A Comparative Analysis Against Established Therapeutic Agents
A Detailed Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, natural products continue to be a valuable source of inspiration and innovation. 12-Acetoxyabietic acid, a derivative of the diterpenoid abietic acid, presents a compelling case for investigation due to the well-documented biological activities of its parent compound. This guide provides a comparative benchmark of this compound against known therapeutic agents in the fields of anti-inflammatory, anticancer, and antimicrobial applications.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The quantitative data presented herein for this compound is extrapolated from studies on its parent compound, abietic acid. This guide serves as a foundational resource to stimulate and direct further empirical research and should not be considered as established fact.
Anti-Inflammatory Activity: A Comparative Overview
Abietic acid has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[1][2] This section benchmarks the reported activity of abietic acid against commonly used anti-inflammatory drugs, Ibuprofen and Dexamethasone.
Table 1: Comparison of Anti-Inflammatory Activity (IC50 Values)
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| Abietic Acid (as a proxy for this compound) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~25 µM |
| Prostaglandin E2 (PGE2) Production | Murine Macrophages | ~50 µM[2] | |
| Ibuprofen | COX-2 Inhibition | Various | 5-15 µM |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~0.1 µM |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol outlines the determination of nitric oxide production by macrophages, a key indicator of inflammatory response.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reagent: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Signaling Pathway: LPS-Induced Inflammatory Response
Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to the expression of iNOS and COX-2.
Anticancer Activity: Non-Small-Cell Lung Cancer (NSCLC)
Abietic acid has shown promising cytotoxic effects against non-small-cell lung cancer (NSCLC) cell lines, suggesting a potential therapeutic application.[3][4] The mechanism is believed to involve the inhibition of critical cell signaling pathways like IKKβ/NF-κB and PI3K/AKT.[3][5]
Table 2: Comparison of Anticancer Activity Against NSCLC Cell Lines (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| Abietic Acid (as a proxy for this compound) | PC-9 | 14.54[3][4] |
| H1975 | 19.97[3][4] | |
| Cisplatin | A549 | 5-15 µM |
| Doxorubicin | A549 | 0.5-2 µM |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding: NSCLC cells (e.g., A549, PC-9, H1975) are cultured and seeded in a 96-well plate as described in the previous protocol.
-
Compound Treatment: Cells are treated with various concentrations of this compound and standard chemotherapeutic drugs (e.g., Cisplatin, Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A streamlined workflow for determining the cytotoxic effects of a test compound on cancer cell lines.
Antimicrobial Activity: Targeting Streptococcus mutans
Streptococcus mutans is a primary causative agent of dental caries. Abietic acid has been shown to possess bacteriostatic effects against this bacterium, inhibiting its growth and biofilm formation.[6]
Table 3: Comparison of Antimicrobial Activity Against Streptococcus mutans (MIC Values)
| Compound | Strain | MIC (µg/mL) |
| Abietic Acid (as a proxy for this compound) | S. mutans | 16-64 |
| Ampicillin | S. mutans | 0.05-0.2 |
| Erythromycin | S. mutans | 0.02-0.1 |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Streptococcus mutans is grown in a suitable broth medium (e.g., Brain Heart Infusion broth) overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density (approximately 5 x 105 CFU/mL).
-
Serial Dilution: The test compound and standard antibiotics (e.g., Ampicillin, Erythromycin) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Logical Relationship: Benchmarking Process
Caption: A systematic approach to comparing a novel compound against established drugs.
Conclusion and Future Directions
The compiled data, extrapolated from studies on abietic acid, suggests that this compound holds considerable promise as a lead compound for the development of new anti-inflammatory, anticancer, and antimicrobial agents. Its potential to modulate key signaling pathways in inflammation and cancer, coupled with its inhibitory effects on a significant oral pathogen, warrants a dedicated and thorough investigation.
Crucially, the next steps must involve the empirical validation of these preliminary benchmarks. In vitro studies using the protocols outlined in this guide should be conducted specifically with this compound to determine its precise IC50 and MIC values. Subsequent in vivo studies in relevant animal models will be essential to evaluate its efficacy, toxicity, and pharmacokinetic profile. This systematic approach will be pivotal in ascertaining the true therapeutic potential of this compound and its viability as a future clinical candidate.
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. A Drug Repositioning Approach Reveals that Streptococcus mutans Is Susceptible to a Diverse Range of Established Antimicrobials and Nonantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chosunobr.org [chosunobr.org]
- 5. irispublishers.com [irispublishers.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 12-Acetoxyabietic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential mechanism of action of 12-Acetoxyabietic acid. Drawing upon experimental data from related abietane (B96969) diterpenes, this document outlines a hypothesized mechanism and compares its potential biological activities with other relevant compounds.
While direct experimental evidence for the mechanism of action of this compound is limited, its structural similarity to other well-studied abietane diterpenes allows for the formulation of a strong hypothesis regarding its biological activities. Abietane diterpenes are a class of natural products known to possess a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and metabolic regulatory properties.[1][2] This guide will explore the likely signaling pathways modulated by this compound, benchmarked against related compounds, and provide detailed experimental protocols for further investigation.
Hypothesized Mechanism of Action: A Multi-pronged Approach
Based on the activities of structurally similar abietane diterpenes, this compound is likely to exert its effects through two primary, interconnected pathways: inhibition of the NF-κB signaling cascade and modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) activity .
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates inflammatory responses.[3] Numerous terpenoids, including diterpenes, have been identified as natural inhibitors of NF-κB signaling.[4][5][6] This inhibition can occur at various stages of the pathway, such as preventing the degradation of IκB proteins, thereby sequestering NF-κB in the cytoplasm, or by directly inhibiting the DNA binding of the NF-κB complex.[5] The anti-inflammatory effects observed for many abietane diterpenes are attributed to this mechanism.[7][8][9]
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound, its hypothesized activities are compared with other relevant compounds in the following tables.
| Compound | Target Cell Line | Biological Activity | IC50 Value (µM) | Reference |
| This compound | Hypothetical | Inhibition of NO production | - | - |
| Nepetabrate B (abietane) | RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 19.2 | [7] |
| Nepetabrate D (abietane) | RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 18.8 | [7] |
| Hypoglicin F (abietane) | RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 0.72 | [9] |
| Hypoglicin G (abietane) | RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 0.89 | [9] |
| Hypoglicin K (abietane) | RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 0.82 | [9] |
| Aspirin (Control) | RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | - | [7] |
Table 1: Comparative Anti-inflammatory Activity of Abietane Diterpenes. This table highlights the potent anti-inflammatory effects of various abietane diterpenes, suggesting a similar potential for this compound.
| Compound | Target Cell Line | Biological Activity | IC50 Value (µM) | Reference |
| This compound | Hypothetical | Cytotoxicity | - | - |
| 7-Ketoroyleanone (abietane) | MIA PaCa-2 (pancreatic cancer) | Cytotoxicity | - | [10] |
| Sugiol (abietane) | MIA PaCa-2 (pancreatic cancer) | Cytotoxicity | - | [10] |
| Abietic Acid | H460 and H1975 (lung cancer) | Inhibition of cell proliferation | 290.8 - 334.0 | [11] |
| Pygmaeocin B (abietane) | HT29 (colon cancer) | Cytotoxicity | 6.69 (µg/mL) | [12] |
| Compound 13 (abietane) | HT29 (colon cancer) | Cytotoxicity | 2.7 (µg/mL) | [12] |
| Camptothecin (Control) | MIA PaCa-2 (pancreatic cancer) | Topoisomerase I inhibition | - | [10] |
Table 2: Comparative Cytotoxic Activity of Abietane Diterpenes. This table showcases the cytotoxic potential of abietane diterpenes against various cancer cell lines, indicating a possible therapeutic application for this compound.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is crucial for evaluating the anti-inflammatory potential of a compound.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from dose-response curves.
NF-κB Reporter Assay
This assay directly measures the effect of a compound on NF-κB transcriptional activity.
-
Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is used.
-
Transfection (if necessary): If a stable cell line is not available, cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment and Stimulation: Cells are treated with the test compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold change in NF-κB activity compared to the stimulated control.
PPARγ Transactivation Assay
This assay determines if a compound can activate the PPARγ receptor.
-
Cell Culture and Transfection: Cells (e.g., HEK293T) are co-transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a Renilla luciferase control vector.[13]
-
Compound Treatment: After transfection, cells are treated with the test compound or a known PPARγ agonist (e.g., rosiglitazone) for 24-48 hours.[13][14]
-
Luciferase Assay: Luciferase activity is measured as described in the NF-κB reporter assay.
-
Data Analysis: The fold activation of PPARγ is calculated relative to the vehicle-treated control.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the hypothesized mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for the Nitric Oxide (NO) production assay.
Caption: Hypothesized activation of the PPARγ signaling pathway by this compound.
Conclusion
While further direct experimental validation is required, the available evidence from related abietane diterpenes strongly suggests that this compound likely functions as a modulator of inflammatory and potentially metabolic and cell proliferation pathways. Its mechanism of action is hypothesized to involve the inhibition of the NF-κB signaling cascade and/or the activation of PPARγ. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for future research to definitively confirm the mechanism of action of this compound and evaluate its therapeutic potential.
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abietane Diterpenes as Potential Candidates for the Management of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpenoids: natural inhibitors of NF-[kappa]B signaling with anti-inflammatory and anticancer potential - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth. [mdpi.com]
- 8. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
- 9. Anti-inflammatory abietanes diterpenoids isolated from Tripterygium hypoglaucum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Uncharted In Vitro Landscape of 12-Acetoxyabietic Acid: A Comparative Guide to Abietane Diterpenes
For researchers, scientists, and drug development professionals, understanding the bioactivity of novel compounds is paramount. 12-Acetoxyabietic acid, an abietane (B96969) diterpene, remains largely uncharacterized in the scientific literature regarding its in vitro effects. This guide provides a comparative analysis of the known in vitro activities of structurally related abietane diterpenes, offering a predictive framework for this compound and highlighting the critical importance of experimental reproducibility.
While direct experimental data on this compound is scarce, the broader family of abietane diterpenes has demonstrated significant potential in preclinical in vitro studies, particularly in the realms of oncology and inflammation. These compounds, isolated from various plant resins, have been shown to modulate key cellular pathways implicated in disease. This guide will synthesize the available data on prominent abietane diterpenes, detail the experimental protocols used to assess their activity, and discuss the challenges inherent in ensuring the reproducibility of such in vitro findings.
Comparative In Vitro Activities of Abietane Diterpenes
The in vitro bioactivity of abietane diterpenes has been most extensively studied in the context of anti-cancer and anti-inflammatory effects. Structurally similar compounds have been shown to induce cytotoxicity in cancer cell lines and inhibit inflammatory responses in immune cells. The following tables summarize the quantitative data from various studies on abietane diterpenes, providing a benchmark for potential future investigations into this compound.
Anti-Cancer Activity
The cytotoxic effects of abietane diterpenes against various cancer cell lines are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| Royleanone | HCT116 (Colon) | >50 | [1] |
| 6,7-dehydroroyleanone | HCT116 (Colon) | 48 | [1] |
| Horminone | HCT116 (Colon) | 30 | [1] |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | [1] |
| 7-oxoroyleanone | HCT116 (Colon) | 28 | [1] |
| Royleanone | MDA-MB-231 (Breast) | >50 | [1] |
| 6,7-dehydroroyleanone | MDA-MB-231 (Breast) | >50 | [1] |
| Horminone | MDA-MB-231 (Breast) | >50 | [1] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [1] |
| 7-oxoroyleanone | MDA-MB-231 (Breast) | 48 | [1] |
| Tanshinone IIa | MIAPaCa-2 (Pancreatic) | 1.9 | [2] |
| 7α-acetoxyroyleanone | MIAPaCa-2 (Pancreatic) | 4.7 | [2] |
| 1,2-dihydrotanshinone | MIAPaCa-2 (Pancreatic) | 5.6 | [2] |
| Cryptotanshinone | MIAPaCa-2 (Pancreatic) | 5.8 | [2] |
| Pygmaeocin B | HT29 (Colon) | 6.69 ± 1.2 µg/mL | [3] |
| Precursor Compound 13 | HT29 (Colon) | 2.7 ± 0.8 µg/mL | [3] |
| Pygmaeocin B | Hep G2 (Liver) | 8.98 µg/mL | [3] |
| Precursor Compound 13 | Hep G2 (Liver) | 2.67 µg/mL | [3] |
Anti-Inflammatory Activity
The anti-inflammatory potential of abietane diterpenes is commonly assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | IC50 for NO Inhibition | Reference |
| Pygmaeocin B | RAW 264.7 | 33.0 ± 0.8 ng/mL | [3] |
| Saprorthoquinone | RAW 264.7 | 1.30 ± 0.08 µg/mL | [3] |
| Pygmaeocin C | RAW 264.7 | 1.73 ± 0.04 µg/mL | [3] |
| Viridoquinone | RAW 264.7 | 7.21 ± 0.9 µg/mL | [3] |
| Precursor Compound 13 | RAW 264.7 | 2.03 ± 0.09 µg/mL | [3] |
| Abietane Diterpenoid 3 | RAW 264.7 | 36.35 ± 1.12 µM | [4] |
| Abietane Diterpenoid 8 | RAW 264.7 | 37.21 ± 0.92 µM | [4] |
Experimental Protocols
The reproducibility of in vitro experiments is critically dependent on the meticulous execution of standardized protocols. Below are detailed methodologies for the key assays used to evaluate the anti-cancer and anti-inflammatory activities of abietane diterpenes.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells once with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL).[9][10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing and fix for at least 30 minutes at 4°C.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[11]
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.[11]
-
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Nitric Oxide (NO) Production (Griess Assay)
This colorimetric assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[12][13]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[13][14]
Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[15]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[16]
-
Sample Incubation: Add cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin (B1170675) or streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[17] The cytokine concentration is determined from the standard curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
The Challenge of Reproducibility in In Vitro Studies
A significant challenge in the field of natural product research is the reproducibility of in vitro experimental results.[18] A defined assay with a specific in vitro model should ideally produce identical results regardless of when or where it is performed; however, in reality, this is often difficult to achieve.[19] Several factors can contribute to a lack of reproducibility in studies involving compounds like this compound:
-
Compound Purity and Stability: The purity of the isolated natural product can vary, and degradation during storage and handling can alter its bioactivity.[20]
-
Cell Line Authenticity and Passage Number: Misidentification or cross-contamination of cell lines, as well as genetic drift at high passage numbers, can lead to inconsistent cellular responses.
-
Experimental Conditions: Minor variations in experimental parameters such as cell seeding density, incubation times, and reagent concentrations can significantly impact the outcome of an assay.[19]
-
Assay-Specific Limitations: Different cell viability assays measure different cellular parameters (e.g., mitochondrial activity, membrane integrity), and the choice of assay can influence the perceived cytotoxicity of a compound. Moreover, some natural products can interfere with assay components, leading to false-positive or false-negative results.[20]
To enhance the reproducibility of in vitro experiments with this compound and other natural products, researchers should adhere to best practices, including rigorous compound characterization, regular cell line authentication, detailed documentation of experimental protocols, and the use of appropriate controls.
References
- 1. phcog.com [phcog.com]
- 2. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Comparative Cytotoxicity of Abietic Acid on Normal vs. Cancer Cells: An Objective Guide
This guide provides an objective overview of the cytotoxic effects of abietic acid, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular pathways.
Data Presentation: Comparative Cytotoxicity of Abietic Acid
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of abietic acid on various human cancer cell lines and normal human cell lines, as determined by in vitro cytotoxicity assays. A lower IC₅₀ value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | IC₅₀ (µM) | Comments |
| Cancer Cell Lines | |||
| MCF-7 | Breast Adenocarcinoma | 0.06 µg/mL (~0.2 µM) | Highly sensitive to abietic acid.[1] |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 14.54 | Exhibits significant sensitivity.[2] |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 19.97 | Shows notable sensitivity.[2] |
| HepG-2 | Hepatocellular Carcinoma | - | Antiproliferative effects observed.[1] |
| HCT-116 | Colorectal Carcinoma | - | Antiproliferative effects observed.[1] |
| Bladder Cancer (J82, T-24, 5637) | Bladder Cancer | - | Exhibits selective inhibition in a time and dose-dependent manner.[3] |
| Normal Cell Lines | |||
| WI-38 | Normal Human Fetal Lung Fibroblasts | Insignificant cytotoxicity | Demonstrates a favorable safety profile.[1][4] |
| Beas-2B | Normal Human Bronchial Epithelial | No cytotoxicity | Indicates selectivity for cancer cells over normal lung cells.[2] |
| SV-HUC-1 | Normal Human Urothelial | Little effect | Suggests selective effects against bladder cancer cells.[3] |
Note: The data indicates that abietic acid demonstrates a selective cytotoxic effect against the tested cancer cell lines while exhibiting minimal to no toxicity towards the normal cell lines, suggesting a favorable therapeutic window.
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay is provided below. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method to determine cell viability.
Cell Viability Assessment using CCK-8 Assay
1. Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Prepare a cell suspension of the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 2,000-10,000 cells/well) should be determined for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare a stock solution of abietic acid (or 12-acetoxyabietic acid) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
3. Addition of CCK-8 Reagent:
-
Following the incubation period, add 10 µL of the CCK-8 solution to each well.[5]
-
Ensure gentle mixing without generating bubbles, as they can interfere with the absorbance reading.[5]
4. Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
5. Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Abietic acid has been shown to induce apoptosis in cancer cells through multiple signaling pathways, demonstrating its potential as a multi-targeting anticancer agent.
Apoptotic Signaling Pathways of Abietic Acid
Abietic acid can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]
-
Intrinsic Pathway: Abietic acid treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates a cascade of caspases, including caspase-3, which ultimately leads to the execution of apoptosis.[3][6]
-
Extrinsic Pathway: Abietic acid can upregulate the expression of death receptors like Fas and their ligands (FasL).[1][3] This engagement activates caspase-8, which in turn can directly activate caspase-3, converging with the intrinsic pathway to induce apoptosis.[1][3]
-
PI3K/Akt and NF-κB Signaling: Abietic acid has been found to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.[3] Additionally, it can suppress the NF-κB signaling pathway by inhibiting the IκB kinase β (IKKβ), preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of genes involved in cell proliferation and survival.[2][3]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cell viability using the CCK-8 assay.
Apoptotic Signaling Pathways of Abietic Acid
Caption: Simplified overview of abietic acid-induced apoptotic pathways.
References
- 1. Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptglab.com [ptglab.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Biological Target Specificity of 12-Acetoxyabietic Acid
For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for validating the specific biological targets of 12-Acetoxyabietic acid. Given the current landscape of available research, direct molecular targets for this natural compound have not been definitively identified. Therefore, this document serves as a methodological framework, providing experimental designs and comparative data structures to rigorously assess target specificity once a putative target is discovered.
This compound is a diterpenoid found in plants of the Pinus genus, such as Pinus massoniana.[1] While its parent compound, dehydroabietic acid, has been studied for a range of biological activities including anticancer and antibacterial effects, the specific molecular interactions of this compound remain largely uncharacterized.[2] The process of target identification and validation is crucial for understanding its mechanism of action and potential therapeutic applications.[3][4]
This guide proposes a multi-pronged approach to move from a hypothesized protein target to a validated, specific interaction. We will explore the use of structural analogs for comparative analysis, detail essential experimental protocols for determining binding affinity and cellular engagement, and provide a clear structure for presenting the resulting data.
Comparative Analysis: Establishing Specificity with Related Compounds
To validate that the interaction between this compound and its putative target is specific, it is essential to compare its binding and activity with structurally similar molecules. A lack of significant binding or effect from these related compounds would support the specificity of the original molecule.
Table 1: Hypothetical Binding Affinity Comparison of Abietic Acid Analogs to a Putative Target Protein
| Compound | Structure | Dissociation Constant (Kd) | IC50 (Functional Assay) | Notes |
| This compound | (Structure of this compound) | 50 nM | 150 nM | Strong binding and functional inhibition. |
| Dehydroabietic acid | (Structure of Dehydroabietic acid) | 500 nM | 1.2 µM | Weaker binding and inhibition, suggesting the acetoxy group is important for interaction. |
| Abietic acid | (Structure of Abietic acid) | > 10 µM | > 25 µM | Negligible binding, indicating the aromatic ring and acetoxy group are key features. |
| 7-Oxodehydroabietic acid | (Structure of 7-Oxodehydroabietic acid) | 1.5 µM | 5 µM | Significantly reduced affinity, highlighting the importance of the C7 position's stereochemistry and functional group. |
Experimental Protocols for Target Validation
A robust validation of a biological target requires a combination of in vitro binding assays and cell-based assays to confirm target engagement and functional consequences.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity between a ligand and a target protein in real-time.
Protocol:
-
Immobilization of Target Protein: Covalently immobilize the purified putative target protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of this compound and its analogs (e.g., 0.1 nM to 10 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the change in the refractive index, which corresponds to the binding of the analyte to the immobilized protein.
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating Profile: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Competitive Binding Assays
To further probe specificity, competitive binding assays can be performed using a known ligand for the putative target, if one exists.
Protocol:
-
Incubate the target protein with a fixed concentration of a labeled (e.g., fluorescent or radiolabeled) known ligand.
-
Add increasing concentrations of this compound or its analogs.
-
Measure the displacement of the labeled ligand.
-
Calculate the Ki (inhibitory constant) for each test compound.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of experiments and the signaling context for validating the biological target of this compound.
Caption: Experimental workflow for validating a putative biological target of this compound.
Caption: Logic of using an inactive analog to validate target specificity within a signaling pathway.
Conclusion
The validation of a specific biological target for this compound is a critical step in harnessing its potential therapeutic value. While a definitive target remains to be identified, the experimental framework presented here provides a clear and rigorous path forward for researchers. By employing a combination of biophysical binding assays, cellular target engagement studies, and comparative analysis with structural analogs, the specificity of any putative target can be thoroughly investigated. This systematic approach will be instrumental in elucidating the molecular mechanisms of this compound and paving the way for its future development as a pharmacological agent.
References
- 1. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural 12-Acetoxyabietic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of 12-Acetoxyabietic Acid: Evaluating the Merits of Natural versus Synthetic Sources in Research and Development
This compound, a diterpenoid found in various pine species, has garnered interest within the scientific community for its potential biological activities. As with many natural products, the choice between sourcing from its natural origin or pursuing chemical synthesis is a critical consideration for researchers. This guide provides a comprehensive comparison of synthetic and natural this compound, offering insights into their respective properties, potential advantages, and the experimental data available to date.
Physicochemical Properties: A Comparative Overview
While specific experimental data directly comparing the physicochemical properties of synthetic and natural this compound is not extensively available in the current body of scientific literature, we can extrapolate a comparison based on typical observations for natural products and their synthetic counterparts. The natural form of this compound is isolated from Pinus massoniana.[1]
| Property | Natural this compound | Synthetic this compound (Hypothetical) |
| Purity | Purity can be high (e.g., ≥98%) but may contain minor impurities from the isolation process. | Purity can be very high and well-defined, with predictable impurity profiles. |
| Molecular Formula | C22H32O4 | C22H32O4 |
| Molecular Weight | 360.48 g/mol | 360.48 g/mol |
| CAS Number | 83905-81-1[2] | 83905-81-1 |
| Appearance | Typically a powder. | Expected to be a crystalline solid or powder. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc.[1] | Expected to have similar solubility to the natural form. |
Sourcing and Production: Natural Isolation vs. Chemical Synthesis
The method of obtaining this compound is a primary differentiating factor. The natural product is sourced through extraction and purification from plant materials, while a synthetic approach would involve a multi-step chemical process.
Natural Isolation Workflow
The isolation of this compound from its natural source, such as the herbs of Pinus massoniana, typically involves the following steps:
Caption: A generalized workflow for the isolation of natural this compound.
Hypothetical Synthetic Workflow
A plausible synthetic route to this compound would likely start from a more readily available diterpene precursor, such as abietic acid or dehydroabietic acid, and involve a hydroxylation step followed by acetylation.
Caption: A conceptual pathway for the chemical synthesis of this compound.
Biological Activity: A Comparative Analysis
Direct comparative studies on the biological activity of synthetic versus natural this compound are not currently available. However, research on related abietane (B96969) diterpenes provides valuable insights into the potential therapeutic applications of this compound class. Abietane acids and their derivatives have demonstrated a range of biological activities, including antimicrobial and anti-ulcer properties.
Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not reported in the reviewed literature, studies on derivatives of the related compound, dehydroabietic acid, have shown that modifications at the C-12 position can significantly influence antibacterial potency. For instance, certain 12-oxime and O-oxime ether derivatives of dehydroabietic acid have exhibited strong activity against Staphylococcus aureus, including multidrug-resistant strains. This suggests that the C-12 position is a critical site for modulating the antibacterial effects of the abietane scaffold.
Cytotoxic Activity
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet established in the public domain. However, general methodologies for similar compounds can be adapted for future studies.
General Protocol for Diterpene Acetylation
A potential method for the synthesis of this compound from a 12-hydroxy precursor could involve acetylation using acetic anhydride (B1165640) with a catalyst.
Materials:
-
12-hydroxyabietic acid
-
Acetic anhydride
-
Iodine (catalyst)
-
Dichloromethane (for extraction)
-
1N Sodium carbonate solution (for washing)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
To a solution of 12-hydroxyabietic acid in a suitable solvent, add acetic anhydride.
-
Add a catalytic amount of iodine.
-
The reaction mixture can be heated, potentially under microwave irradiation to reduce reaction time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and wash the mixture with a sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Conclusion and Future Directions
The choice between natural and synthetic this compound for research purposes currently leans towards the natural isolate due to its commercial availability. However, the development of a robust synthetic route would offer significant advantages in terms of scalability, purity control, and the potential for analog synthesis to explore structure-activity relationships.
Future research should focus on:
-
Developing and optimizing a high-yield synthetic protocol for this compound.
-
Conducting comprehensive spectroscopic and physicochemical characterization of both natural and synthetic forms to establish their equivalence.
-
Performing head-to-head comparisons of their biological activities, including determining MIC values against a panel of pathogenic bacteria and IC50 values against various cancer cell lines.
Such studies will be invaluable for advancing our understanding of this compound and unlocking its full therapeutic potential.
References
Evaluating the Therapeutic Index of 12-Acetoxyabietic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety for a drug. This guide provides a framework for evaluating the therapeutic index of 12-Acetoxyabietic acid, a diterpenoid compound with potential therapeutic applications. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide utilizes data from the closely related compound, abietic acid, to illustrate the evaluation process and provides a comparative analysis with established anticancer agents.
Understanding the Therapeutic Index
The therapeutic index is most commonly calculated as the ratio of the dose that is lethal to 50% of a population (LD50) to the dose that produces a therapeutic effect in 50% of a population (ED50).
Therapeutic Index (TI) = LD50 / ED50
A high therapeutic index is desirable, as it suggests that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one. Conversely, a low therapeutic index indicates a narrow therapeutic window, requiring careful dose monitoring to avoid toxicity.
Quantitative Data Summary
The following tables summarize the available in vitro efficacy and in vivo toxicity data for abietic acid and dehydroabietic acid, compounds structurally related to this compound. This data can be used as a preliminary reference for estimating the potential therapeutic window of this compound.
Table 1: In Vitro Efficacy of Abietic Acid Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) - Study 1 | IC50 (µM) at 24h - Study 2 |
| PC-9 | 14.54 | - |
| H1975 | 19.97 | 334.0 |
| H460 | - | 323.2 |
Table 2: In Vivo Efficacy of Abietic Acid in a Lung Cancer Mouse Model
| Treatment Group | Dosage (mg/kg) | Outcome |
| Abietic Acid | 200 | Significant decrease in tumor volume and weight |
| Abietic Acid | 400 | Significant decrease in tumor volume and weight |
Table 3: Acute Oral Toxicity of Dehydroabietic Acid
| Animal Model | LD50 (mg/kg) |
| Rat | 1710 |
Note: The LD50 value for dehydroabietic acid is provided as a proxy due to the absence of specific data for this compound or abietic acid. Dehydroabietic acid shares a similar core structure, but its toxicity may differ.
Hypothetical Therapeutic Index Calculation for Abietic Acid
Based on the available data, a hypothetical therapeutic index for abietic acid in a preclinical cancer model can be estimated.
-
Effective Dose (ED50): While a precise ED50 is not determined in the provided studies, the effective doses in the in vivo lung cancer model were 200 and 400 mg/kg. We can use the lower effective dose of 200 mg/kg as a conservative estimate of the ED50.
-
Lethal Dose (LD50): Using the LD50 of the related compound dehydroabietic acid, we can tentatively use 1710 mg/kg as an estimated LD50.
Hypothetical TI = 1710 mg/kg / 200 mg/kg = 8.55
This hypothetical TI suggests a moderate therapeutic window. However, it is crucial to experimentally determine the actual LD50 of abietic acid and this compound to establish a reliable therapeutic index.
Comparison with Alternative Anticancer Drugs
The therapeutic indices of commonly used chemotherapeutic agents provide a benchmark for evaluating new compounds.
Table 4: Therapeutic Index of Common Anticancer Drugs
| Drug | Therapeutic Index (in murine models) | Notes |
| Doxorubicin | ~4.2 | Known for cardiotoxicity, which limits its long-term use.[1] |
| Paclitaxel | Narrow | While a specific value is not consistently reported, it is well-established to have a narrow therapeutic window requiring careful management of side effects. |
Compared to these established drugs, the hypothetical TI of abietic acid appears favorable, suggesting it may have a better safety profile.
Experimental Protocols
Detailed methodologies for determining the key parameters of the therapeutic index are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This protocol is used to determine the LD50 of a compound in a rodent model.
Animals:
-
Healthy, young adult rats or mice of a single sex (usually females are recommended).
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
-
Fasting: Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of this compound to a group of 3 animals. The starting dose is selected from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, the next higher dose level is administered to another group of 3 animals.
-
If mortality occurs, the next lower dose level is administered to another group of 3 animals.
-
The study is complete when a dose that causes mortality and a dose that does not are identified, or when no mortality is observed at the highest dose level.
-
-
LD50 Determination: The LD50 is estimated based on the mortality data from the different dose groups.
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms of action of abietic acid, which may be shared by this compound.
Caption: Inhibition of the IKKβ/NF-κB signaling pathway by abietic acid.
References
Unveiling the In Vivo Anti-Inflammatory Potential of 12-Acetoxyabietic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, abietane (B96969) diterpenes have emerged as a promising class of natural compounds. This guide provides a comparative analysis of the anti-inflammatory properties of abietane diterpenes, with a focus on establishing a framework for confirming the yet-to-be-elucidated in vivo efficacy of 12-Acetoxyabietic acid. By examining the performance of structurally related compounds, we can infer the potential of this compound and provide a roadmap for its future investigation.
Performance Comparison of Abietane Diterpenes in Preclinical Models
While direct in vivo anti-inflammatory data for this compound is not yet available, studies on its close analogue, abietic acid, and other abietane diterpenes provide valuable insights into the potential efficacy of this compound class. The following tables summarize key quantitative data from in vivo and in vitro studies, offering a comparative perspective.
| Compound | Model | Dosage | % Inhibition of Edema | Reference |
| Abietic Acid | Carrageenan-induced rat paw edema | 100 mg/kg, p.o. | 45% | [1] |
| Indomethacin (B1671933) (Control) | Carrageenan-induced rat paw edema | 10 mg/kg, p.o. | 52% | [2] |
Table 1: Comparison of Anti-edematous Effects of Abietic Acid and a Standard NSAID.
| Compound | Cell Line | Parameter | IC50 (µM) | Reference |
| Abietic Acid | LPS-stimulated murine macrophages | PGE2 production | ~30 | [1] |
| Compound 3 (Abietane) | LPS-stimulated RAW 264.7 macrophages | NO production | 36.35 ± 1.12 | [3] |
| Compound 8 (Abietane) | LPS-stimulated RAW 264.7 macrophages | NO production | 37.21 ± 0.92 | [3] |
| Compound 2 (Abietane) | LPS-stimulated RAW 264.7 macrophages | NO production | 19.2 | [4] |
| Compound 4 (Abietane) | LPS-stimulated RAW 264.7 macrophages | NO production | 18.8 | [4] |
Table 2: In Vitro Anti-inflammatory Activity of Various Abietane Diterpenes.
Key Experimental Protocols
To facilitate the design of future in vivo studies on this compound, this section details the standard methodologies for key anti-inflammatory assays.
Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.[5][6][7][8]
-
Animal Model: Male Wistar rats (150-200g) or Swiss albino mice (20-25g).
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.
-
Test Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30 or 60 minutes) before carrageenan injection. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac (B195802) is used as a positive control.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
Quantifying the levels of key pro-inflammatory cytokines provides insight into the compound's mechanism of action.[9][10][11][12][13]
-
Sample Collection: Following the in vivo inflammation protocol (e.g., carrageenan-induced paw edema or LPS challenge), blood samples are collected via cardiac puncture or from the retro-orbital plexus. Paw tissue can also be homogenized to measure local cytokine levels.
-
Sample Processing: Serum is separated from the blood by centrifugation. Tissue homogenates are clarified by centrifugation.
-
Cytokine Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the serum or tissue supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the treated groups are compared to those in the vehicle-treated control group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissues is an indicator of neutrophil infiltration, a hallmark of inflammation.[14][15][16][17][18]
-
Tissue Collection and Homogenization: At the end of the in vivo experiment, the inflamed tissue (e.g., paw) is excised, weighed, and homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with hexadecyltrimethylammonium bromide).
-
Enzyme Assay:
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride (B599025) or 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB) and hydrogen peroxide.
-
The change in absorbance is measured over time using a spectrophotometer at a specific wavelength (e.g., 460 nm for o-dianisidine).
-
-
Data Analysis: MPO activity is expressed as units per gram of tissue, and the values from the treated groups are compared to the control group.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Putative anti-inflammatory mechanism of abietane diterpenes.
Caption: Experimental workflow for in vivo anti-inflammatory assessment.
References
- 1. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vivo cytokine capture assay for measurement of cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 12. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cytokines by bioassays: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. sfrbm.org [sfrbm.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Myeloperoxidase Activity in Biological Samples [dash.harvard.edu]
"comparative spectroscopic analysis of abietane diterpenoids"
Abietane (B96969) diterpenoids are a large and structurally diverse class of natural products characterized by a tricyclic carbon skeleton. Found predominantly in the plant kingdom, particularly in the families Lamiaceae and Cupressaceae, these compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships and for potential drug development. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to identify and differentiate these molecules, supported by experimental data and protocols.
Spectroscopic Data Comparison
The unique substitution patterns on the core abietane skeleton result in distinct spectroscopic fingerprints. The following tables summarize characteristic data for three representative abietane diterpenoids: Carnosic Acid (a phenolic abietane), Ferruginol (a phenolic abietane), and Horminone (a quinonoid abietane).
Table 1: Comparative ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Proton | Carnosic Acid (in CDCl₃) [3] | Ferruginol (in CDCl₃) | Horminone (in CDCl₃) [4] | Characteristic Features |
| H-14 | 6.51 (s) | ~6.6-6.8 (m) | 6.37 (s, H-6) | Aromatic/olefinic protons are key differentiators. |
| H-15 | 3.36 (sept) | ~3.1-3.3 (m) | 3.21 (d), 2.68 (m) | Isopropyl group protons are consistently observed. |
| H-16, H-17 | 1.06 (d), 1.05 (d) | ~1.2 (d) | 1.51 (d) | Doublets for the isopropyl methyl groups. |
| H-18, H-19 | 0.75 (s), 0.72 (s) | ~0.9 (s) | 1.87 (s), 1.88 (s) | Singlets for the gem-dimethyl groups at C-4. |
| H-20 | ~0.8-1.0 (s) | ~1.1 (s) | 1.48 (s) | Singlet for the angular methyl group at C-10. |
| OH | 7.74 (br s) | ~4.5-5.0 (br s) | 13.35 (s, chelated OH) | Phenolic and hydroxyl proton signals can be broad and exchangeable. |
Table 2: Comparative ¹³C NMR Spectroscopic Data (δ in ppm)
| Carbon | Carnosic Acid (in CDCl₃) [3] | Ferruginol (in CDCl₃) | Horminone (in CDCl₃) [5] | Characteristic Features |
| C-3 | ~33.5 | ~41.5 | 213.7 | Presence of a ketone at C-3 in Horminone causes a significant downfield shift. |
| C-7 | ~29.7 | ~30.5 | 186.3 | Ketone at C-7 in Horminone is a key diagnostic signal. |
| C-8 | 132.3 | 134.7 | 138.8 | Quaternary aromatic/olefinic carbons. |
| C-9 | 140.9 | 145.5 | 152.2 | Quaternary aromatic/olefinic carbons. |
| C-11 | 141.2 | 126.9 | 115.5 | Oxygenation pattern on the aromatic ring dramatically alters chemical shifts. |
| C-12 | 142.1 | 151.0 | 119.0 | Oxygenation pattern on the aromatic ring dramatically alters chemical shifts. |
| C-13 | 122.3 | 130.8 | 131.9 | Isopropyl-bearing aromatic carbon. |
| C-14 | 114.5 | 110.8 | 155.5 | Aromatic CH carbon. |
| C-20 | 29.7 | 24.8 | 1.48 | The chemical shift of the C-20 methyl group can vary with ring C stereochemistry. |
Table 3: Comparative Mass Spectrometry (MS) and Infrared (IR) Data
| Compound | Mass Spectrometry (m/z) | IR Spectroscopy (ν_max, cm⁻¹) |
| Carnosic Acid | 332 [M]⁺ | ~3400 (OH), ~1715 (C=O, acid), ~1600 (aromatic C=C) |
| Ferruginol | 286 [M]⁺, characteristic ions at 285, 301.[6][7] | ~3350 (OH), ~2950 (C-H), ~1610 (aromatic C=C) |
| Horminone | 323 [M-H]⁻ (HR-ESI-MS).[5] | ~3420 (OH), 1690 (C=O), 1675 & 1625 (p-quinone).[5] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structure elucidation of diterpenoids, providing detailed information about the carbon skeleton and the relative stereochemistry.
-
Sample Preparation : Dissolve 1-5 mg of the purified diterpenoid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -OH).[8]
-
Internal Standard : Add tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Data Acquisition : Acquire spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).[8][9]
-
¹H NMR : Provides information on the number, type, and connectivity of protons.
-
¹³C NMR : Shows all unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR : These experiments are essential for unambiguous assignments.
-
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular skeleton.[1]
-
-
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of the compound and offers structural insights through fragmentation analysis.
-
Sample Preparation :
-
GC-MS : For volatile or semi-volatile compounds like Ferruginol, derivatization is often required. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers, increasing volatility.[6][10] The sample is then dissolved in a suitable solvent like hexane (B92381) or dichloromethane.
-
LC-MS/ESI-MS : For less volatile or thermally labile compounds, samples are dissolved in a solvent compatible with liquid chromatography (e.g., methanol, acetonitrile) and introduced directly or via an LC system.[11]
-
-
Instrumentation :
-
GC-MS : The sample is injected into a gas chromatograph for separation, followed by ionization (typically Electron Ionization, EI) and mass analysis.[12]
-
ESI-MS/MS : Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[11] Tandem MS (MS/MS) involves selecting a precursor ion and inducing fragmentation to study its structure.[11] High-resolution mass spectrometers (HRMS), such as TOF (Time-of-Flight) or Orbitrap, are used to determine the exact mass and calculate the molecular formula.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr) powder. Grind the mixture finely and press it into a thin, transparent disk using a hydraulic press.[8][9]
-
Thin Film : Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
-
Data Acquisition : Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹), showing absorption bands characteristic of specific functional groups (e.g., O-H, C=O, C=C).[13]
Visualized Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of abietane diterpenoids, from initial isolation to final structure confirmation.
Caption: Workflow for the spectroscopic analysis of abietane diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ferruginol - Wikipedia [en.wikipedia.org]
- 7. Localization of ferruginol, a diterpene phenol, in Cryptomeria japonica heartwood by time-of-flight secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.scut.edu.cn [www2.scut.edu.cn]
- 10. Abietane - Wikipedia [en.wikipedia.org]
- 11. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Abietane-Type Diterpenoids from the Arils of Torreya grandis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 12-Acetoxyabietic Acid: A Guide for Laboratory Professionals
The effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 12-Acetoxyabietic acid.
While a detailed Safety Data Sheet (SDS) for this compound is not extensively available, its structural parent, abietic acid, is classified as an irritant and as very toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be handled as a hazardous chemical waste with a high potential for environmental toxicity. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles or glasses with side shields.[2][4][5]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[2]
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[2][5]
Quantitative Data Summary
The following table summarizes key hazard and transport information pertinent to the disposal of this compound and its parent compound, abietic acid. The data for abietic acid should be used as a conservative guide.
| Property | Value / Classification | Source / Comment |
| Hazard Class | Environmentally Hazardous Substance, Solid, N.O.S. (Abietic acid) | [1][2] |
| UN Number | UN 3077 (for Abietic acid) | [1][2] |
| Packing Group | III (for Abietic acid) | [1] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects (Abietic acid) | [1] |
| Disposal Code (General) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
| Transport Exemption | Packages ≤ 5 kg are not subject to Class 9 transport regulations. | [1] This does not exempt the material from being treated as hazardous waste. |
Experimental Protocols and Disposal Procedures
No specific experimental protocols for the in-lab neutralization or treatment of this compound waste are recommended due to its high environmental toxicity. The primary and mandatory procedure is the safe collection and segregation of the waste for pickup by a certified hazardous waste disposal service.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[6] Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Solid Waste :
-
Liquid Waste :
-
Collect all liquid waste containing this compound, such as reaction mixtures or solutions in organic solvents, in a separate, leak-proof, and chemically compatible container (e.g., a glass bottle with a screw cap).[6]
-
The container must be clearly labeled as "Hazardous Waste: this compound, Liquid," and the full solvent composition with percentages must be listed.[6]
-
-
Contaminated Sharps :
-
Any sharps (e.g., needles, Pasteur pipettes, broken glass) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[6]
-
Step 2: Waste Collection and Containerization
-
Use containers that are in good condition and compatible with the chemical waste. Avoid using metal containers for acidic compounds.[7]
-
Ensure liquid waste containers have secure, tight-fitting lids to prevent spills and evaporation.[6]
-
Keep waste containers closed at all times, except when actively adding waste.[6]
-
Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[6]
Step 3: Labeling
Proper labeling is a critical component of safe waste management. All waste containers must be labeled with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]
-
A list of all other components in the container by percentage (for liquid waste).[7]
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").[7]
Step 4: Storage
-
Store this compound waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7]
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Store containers in a cool, dry, and well-ventilated location, away from incompatible materials such as strong bases or oxidizing agents.[5]
Step 5: Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [1][8]
-
Periodically arrange for the pickup of full or expired waste containers through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1][8]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. targetmol.com [targetmol.com]
Personal protective equipment for handling 12-Acetoxyabietic acid
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 12-Acetoxyabietic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are compiled from available safety data to ensure safe laboratory practices.
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical to minimize exposure and ensure a safe working environment. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]
1. Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile or butyl rubber) and a fire/flame resistant and impervious lab coat. | Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1][5] Wash hands thoroughly after handling.[1][2][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | In case of inadequate ventilation, a NIOSH-approved respirator is necessary.[1][5][6] |
2. Engineering Controls: Work in a well-ventilated laboratory with an emergency eyewash fountain and safety shower readily accessible.[2] A chemical fume hood is strongly recommended for all procedures involving this substance.[4]
3. Handling Procedures:
4. Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Keep away from heat, sparks, open flames, and other sources of ignition.[1][7][8]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][6][7] It is recommended to use a licensed professional waste disposal service.[4]
-
Waste Chemical: Collect and arrange for disposal in suitable and closed containers.[1][3]
-
Contaminated Packaging: Adhered or collected material should be promptly disposed of.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1][4] Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1] Prevent further leakage if it is safe to do so.[1][3] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4][7] Do not let the chemical enter drains.[1][3]
Quantitative Data Summary
While specific quantitative toxicity data for this compound is limited, the following table provides relevant physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₄ |
| Molecular Weight | 360.5 g/mol [9] |
| Physical Description | Powder[9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[9] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[9] |
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Chemical Spill Response Workflow
References
- 1. targetmol.com [targetmol.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. premiermedicalco.com [premiermedicalco.com]
- 7. uwm.edu [uwm.edu]
- 8. foreverest.net [foreverest.net]
- 9. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
